Product packaging for Cerivastatin(Cat. No.:CAS No. 145599-86-6)

Cerivastatin

Número de catálogo: B1668405
Número CAS: 145599-86-6
Peso molecular: 459.5 g/mol
Clave InChI: SEERZIQQUAZTOL-ANMDKAQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cerivastatin is (3R,5S)-3,5-dihydroxyhept-6-enoic acid in which the (7E)-hydrogen is substituted by a 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl group. Formerly used (as its sodium salt) to lower cholesterol and prevent cardiovascular disease, it was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity. It is a member of pyridines, a dihydroxy monocarboxylic acid and a statin (synthetic). It is a conjugate acid of a this compound(1-).
On August 8, 2001 the U.S. Food and Drug Administration (FDA) announced that Bayer Pharmaceutical Division voluntarily withdrew Baycol from the U.S. market, due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering (lipid-lowering) product. It has also been withdrawn from the Canadian market.
This compound is a synthetic lipid-lowering agent. This compound competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing major histocompatibility complex II on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Muscle toxicity (myopathy and rhabdomyolysis) precludes the clinical use of this agent.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and is indicated for cardiovascular disease. It was withdrawn in at least one region.
This compound is the ((E)-(+))-isomer;  structure given in first source
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34FNO5 B1668405 Cerivastatin CAS No. 145599-86-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEERZIQQUAZTOL-ANMDKAQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022786
Record name Cerivastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Highly solubility
Record name Cerivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

145599-86-6
Record name Cerivastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145599-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerivastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerivastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERIVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CERIVASTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Cerivastatin's Market Withdrawal: A Technical and Historical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Published: November 6, 2025

Executive Summary

The market withdrawal of cerivastatin (Baycol®/Lipobay®) in August 2001 remains a pivotal case study in pharmacovigilance and drug safety. This technical guide provides a comprehensive analysis of the historical context surrounding this compound's removal from the market, focusing on the quantitative data, experimental methodologies, and underlying molecular mechanisms of its associated myotoxicity. The primary catalyst for the withdrawal was a significantly elevated risk of rhabdomyolysis, a severe and potentially fatal muscle-wasting condition, particularly when co-administered with the fibrate drug, gemfibrozil. This document delves into the pharmacokinetic and pharmacodynamic interactions that underpinned this heightened risk, offering valuable insights for researchers, scientists, and professionals engaged in the development of new therapeutic agents.

Historical Context and Timeline of Market Withdrawal

This compound, a potent inhibitor of HMG-CoA reductase, was developed by Bayer AG and first approved for the treatment of hypercholesterolemia in the United Kingdom in 1997, followed by approval in the United States in the same year.[1] It was marketed for its high potency at low doses. However, post-marketing surveillance soon revealed a concerning number of reports of severe myopathy and rhabdomyolysis.

Timeline of Key Events:

  • 1997: this compound receives initial market approval.

  • 1999: The drug's label is revised to include a warning about the rare occurrence of rhabdomyolysis with statin therapy. Later in the year, the label is further updated to contraindicate the combined use of this compound and gemfibrozil.[2]

  • May 2001: Bayer issues a letter to healthcare professionals advising a starting daily dose of ≤0.4 mg to mitigate the risk of rhabdomyolysis.[2]

  • August 8, 2001: Bayer AG announces the voluntary withdrawal of this compound from most markets worldwide, citing the increased risk of rhabdomyolysis, especially in combination with gemfibrozil.[3] The withdrawal followed reports of 31 deaths in the United States linked to this compound-associated rhabdomyolysis.[2]

  • August 28, 2001: The withdrawal is extended to Japan after it was announced that gemfibrozil would soon be marketed in the country.[4]

The withdrawal highlighted critical issues in post-marketing surveillance and the challenges of identifying rare but severe adverse drug reactions.[5] Internal company documents later revealed that Bayer had been aware of the potential for a significant interaction with gemfibrozil shortly after the drug's launch.[6]

Quantitative Analysis of Rhabdomyolysis Risk

Post-marketing data clearly demonstrated a disproportionately high incidence of rhabdomyolysis associated with this compound compared to other statins available at the time. This risk was dramatically amplified when this compound was used concomitantly with gemfibrozil.

Drug/Combination Reporting Rate of Rhabdomyolysis (Cases per 10,000 person-years) Fold-Increase in Risk vs. Other Statin Monotherapy Reference
Other Statins (atorvastatin, fluvastatin, lovastatin, pravastatin, simvastatin) - Monotherapy0.441x[7]
This compound - Monotherapy5.34~12x[8]
Other Statins + Fibrate (gemfibrozil or fenofibrate)Not explicitly quantified in this format, but risk is elevated>10x[7]
This compound + Gemfibrozil1035~2352x[8]
Pharmacokinetic Interaction with Gemfibrozil Parameter Value Reference
This compound AUC (Area Under the Curve) IncreaseMean Increase559% (5.6-fold)[6]
This compound Cmax (Maximum Concentration) IncreaseMean Increase307% (3.1-fold)[6]
Gemfibrozil Inhibition of CYP2C8 (this compound Metabolism)IC50 (Gemfibrozil)28 µM[9]
Gemfibrozil Glucuronide Inhibition of CYP2C8IC50 (Gemfibrozil 1-O-β-glucuronide)4 µM[9]
Gemfibrozil Inhibition of OATP1B1 (this compound Hepatic Uptake)IC50 (Gemfibrozil)72 µM[9]
Gemfibrozil Glucuronide Inhibition of OATP1B1IC50 (Gemfibrozil 1-O-β-glucuronide)24 µM[9]

Experimental Protocols and Methodologies

The understanding of this compound's heightened myotoxicity risk is built upon key in vitro and in vivo studies. Below are summaries of the methodologies employed in pivotal experiments.

In Vitro Inhibition of CYP2C8 and OATP1B1

Objective: To determine the inhibitory potential of gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, on the primary metabolic and transport pathways of this compound.

Methodology Summary:

  • CYP2C8 Inhibition Assay:

    • System: Human liver microsomes or recombinant human CYP2C8 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • Substrate: A specific probe substrate for CYP2C8 (e.g., paclitaxel 6α-hydroxylase activity) or this compound itself.

    • Inhibitors: Gemfibrozil and gemfibrozil 1-O-β-glucuronide at varying concentrations.

    • Procedure: The substrate and inhibitors are incubated with the enzyme system and an NADPH-generating system to initiate the metabolic reaction. The reaction is terminated after a specified time, and the formation of the metabolite is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

    • Data Analysis: The rate of metabolite formation at different inhibitor concentrations is used to calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • OATP1B1 Inhibition Assay:

    • System: Human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected to express the human OATP1B1 transporter.

    • Substrate: A radiolabeled or fluorescently tagged substrate of OATP1B1, such as [³H]-estrone-3-sulfate or this compound.

    • Inhibitors: Gemfibrozil and gemfibrozil 1-O-β-glucuronide at various concentrations.

    • Procedure: The transfected cells are incubated with the substrate in the presence and absence of the inhibitors for a defined period. The uptake of the substrate into the cells is then measured by quantifying the radioactivity or fluorescence.

    • Data Analysis: The reduction in substrate uptake in the presence of the inhibitors is used to determine the IC50 value.[10][11]

Clinical Pharmacokinetic Drug-Drug Interaction Study

Objective: To quantify the in vivo effect of gemfibrozil co-administration on the pharmacokinetics of this compound in healthy human volunteers.

Methodology Summary:

  • Study Design: A randomized, double-blind, two-phase crossover study design is typically employed to minimize inter-individual variability.

  • Participants: A cohort of healthy volunteers meeting specific inclusion and exclusion criteria.

  • Treatment Phases:

    • Phase 1 (Control): Participants receive a single oral dose of this compound (e.g., 0.3 mg) with a placebo.

    • Phase 2 (Interaction): Participants receive multiple doses of gemfibrozil (e.g., 600 mg twice daily for several days) to achieve steady-state concentrations, followed by a single oral dose of this compound.

  • Washout Period: A sufficient washout period is implemented between the two phases to ensure complete elimination of the drugs from the participants' systems.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after this compound administration in both phases.

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are measured using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The geometric mean ratios of these parameters between the gemfibrozil and placebo phases are calculated to quantify the magnitude of the drug-drug interaction.[1]

Molecular Mechanisms and Signaling Pathways

The myotoxicity of statins, including this compound, is a complex process involving multiple cellular and molecular pathways. The primary mechanism of action of statins is the inhibition of HMG-CoA reductase, which has downstream effects beyond cholesterol synthesis.

HMG-CoA Reductase Inhibition and Downstream Effects

HMG_CoA_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate FPP Farnesyl pyrophosphate (FPP) Mevalonate->FPP GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene CoQ10 Coenzyme Q10 FPP->CoQ10 Prenylated_Proteins Prenylated Proteins (e.g., Ras, Rho, Rab) GGPP->Prenylated_Proteins Cholesterol Cholesterol Squalene->Cholesterol This compound This compound This compound->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: Inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway.

The inhibition of HMG-CoA reductase by this compound not only reduces cholesterol synthesis but also depletes essential downstream products of the mevalonate pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras, Rho, and Rab, which are involved in critical cellular signaling pathways. Disruption of protein prenylation is thought to be a key contributor to statin-induced myopathy.

Proposed Mechanisms of this compound-Induced Myotoxicity

Myotoxicity_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Clinical Manifestation This compound High Intracellular This compound Concentration Mitochondrial_Dysfunction Mitochondrial Dysfunction (Reduced CoQ10, ETC Inhibition) This compound->Mitochondrial_Dysfunction UPS_Activation Ubiquitin-Proteasome System (UPS) Activation This compound->UPS_Activation Apoptosis Increased Apoptosis (Caspase Activation) Mitochondrial_Dysfunction->Apoptosis ROS, Cytochrome c release Myotoxicity Myotoxicity (Myalgia, Myopathy) Apoptosis->Myotoxicity UPS_Activation->Myotoxicity Protein Degradation Rhabdomyolysis Rhabdomyolysis Myotoxicity->Rhabdomyolysis Severe Cases

Caption: Key cellular pathways implicated in this compound-induced myotoxicity.

Several interconnected mechanisms are believed to contribute to the myotoxic effects of this compound:

  • Mitochondrial Dysfunction: Statins can impair the function of the mitochondrial respiratory chain, partly through the depletion of coenzyme Q10 (ubiquinone), an essential component of the electron transport chain. This leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore, which can trigger apoptosis.

  • Induction of Apoptosis: Statin-induced mitochondrial dysfunction can initiate the intrinsic apoptotic pathway through the release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death of myocytes.

  • Activation of the Ubiquitin-Proteasome System: Studies have shown that statins can upregulate the expression of genes involved in the ubiquitin-proteasome system, the major pathway for protein degradation in cells.[3][12] This can lead to the breakdown of muscle proteins and contribute to muscle atrophy and weakness.

This compound and Gemfibrozil Interaction Workflow

DDI_Workflow cluster_liver Hepatocyte Cerivastatin_Oral Oral this compound OATP1B1 OATP1B1 Transporter Cerivastatin_Oral->OATP1B1 Hepatic Uptake Gemfibrozil Gemfibrozil Gemfibrozil->OATP1B1 Inhibition CYP2C8 CYP2C8 Enzyme Gemfibrozil->CYP2C8 Inhibition Cerivastatin_Intracellular Intracellular this compound OATP1B1->Cerivastatin_Intracellular Cerivastatin_Intracellular->CYP2C8 Metabolism Systemic_Circulation Increased Systemic This compound Concentration Cerivastatin_Intracellular->Systemic_Circulation Reduced Clearance Metabolites Inactive Metabolites CYP2C8->Metabolites Muscle_Tissue Increased Muscle Tissue Exposure Systemic_Circulation->Muscle_Tissue Rhabdomyolysis Rhabdomyolysis Muscle_Tissue->Rhabdomyolysis

Caption: Pharmacokinetic interaction of this compound and gemfibrozil leading to rhabdomyolysis.

The profound drug-drug interaction between this compound and gemfibrozil is primarily pharmacokinetic in nature. Gemfibrozil and its glucuronide metabolite are potent inhibitors of both the hepatic uptake transporter OATP1B1 and the metabolic enzyme CYP2C8. This dual inhibition significantly reduces the clearance of this compound, leading to a substantial increase in its systemic and, consequently, muscle tissue concentrations, thereby amplifying its myotoxic potential and dramatically increasing the risk of rhabdomyolysis.

Conclusion and Implications for Drug Development

The withdrawal of this compound serves as a critical lesson in drug safety and the importance of robust post-marketing surveillance. For researchers and drug development professionals, this case underscores several key considerations:

  • Thorough Characterization of Metabolic and Transport Pathways: A comprehensive understanding of a drug candidate's metabolic and transport pathways is essential to anticipate potential drug-drug interactions.

  • Early Assessment of Interaction Potential: In vitro screening for inhibition of key enzymes and transporters should be conducted early in development, especially for drugs that will be co-administered with other medications.

  • Vigilant Post-Marketing Surveillance: The this compound case highlights the necessity of a responsive and transparent post-marketing surveillance system to detect and act upon rare but serious adverse events.

  • Consideration of Pharmacogenomic Factors: Individual genetic variations in drug metabolizing enzymes and transporters can influence a patient's susceptibility to adverse drug reactions.

By integrating the lessons learned from the this compound withdrawal, the pharmaceutical industry can continue to improve the safety of new medicines and better protect public health.

References

Cerivastatin: A Technical Guide to its Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of cerivastatin, a potent, synthetically derived inhibitor of HMG-CoA reductase. While withdrawn from the market, its chemistry remains of interest to those in the field of medicinal chemistry and drug design.

Chemical Structure of this compound

This compound, known by the IUPAC name (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid, is a highly substituted pyridine derivative.[1][2] Its structure is distinguished by several key features that contribute to its high potency as an HMG-CoA reductase inhibitor.

The core of the molecule is a pyridine ring , which is extensively functionalized with:

  • A 4-(4-fluorophenyl) group at the 4-position.

  • Two isopropyl groups at the 2- and 6-positions.

  • A methoxymethyl group at the 5-position.

  • The pharmacologically active (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain at the 3-position. This side chain is a structural mimic of the natural substrate of HMG-CoA reductase, HMG-CoA, and is responsible for the drug's inhibitory activity.[3]

The sodium salt of this compound is a white to off-white, hygroscopic, amorphous powder that is soluble in water, methanol, and ethanol.[4]

Physicochemical and Pharmacological Data

The following tables summarize key physicochemical and pharmacological data for this compound.

Physicochemical Properties
Property Value
Molecular FormulaC₂₆H₃₄FNO₅
Molecular Weight459.55 g/mol
Specific Optical Rotation [α]D²⁰ (Sodium Salt)+24.1° (c = 1 in ethanol)
Pharmacological Data
Parameter Value
HMG-CoA Reductase Ki1.3 x 10⁻⁹ M
IC₅₀ (HepG2 cells)1.0 x 10⁻⁹ M
ED₅₀ (in vivo, rats)0.002 mg/kg

Synthesis Pathway of this compound

The total synthesis of this compound is a complex, multi-step process that can be conceptually divided into two main parts: the construction of the highly substituted pyridine core and the synthesis and subsequent attachment of the chiral dihydroxyheptenoic acid side chain. The synthetic strategy often relies on a convergent approach, where the two main fragments are prepared separately and then coupled.

I. Synthesis of the Substituted Pyridine Core

The construction of the polysubstituted pyridine ring is a significant challenge in the synthesis of this compound. A common approach involves a modified Hantzsch pyridine synthesis, followed by a series of functional group manipulations.

Step 1: Hantzsch Dihydropyridine Synthesis The initial step involves the condensation of three components: an aldehyde (e.g., 4-fluorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) or an enamine to form a dihydropyridine intermediate. This reaction is a cornerstone in the synthesis of many pyridine-containing pharmaceuticals.

Step 2: Aromatization The dihydropyridine ring is then oxidized to the corresponding aromatic pyridine ring. Common oxidizing agents for this transformation include nitric acid, chromium trioxide, or other suitable reagents.

Step 3: Functional Group Interconversions Subsequent steps involve the modification of the substituents on the pyridine ring to introduce the required isopropyl and methoxymethyl groups. This may involve a series of reactions such as halogenation, cross-coupling, reduction, and etherification to achieve the desired substitution pattern.

II. Synthesis and Attachment of the Chiral Side Chain

The stereoselective synthesis of the dihydroxyheptenoic acid side chain is critical for the biological activity of this compound.

Step 4: Chiral Side Chain Synthesis The chiral side chain can be prepared through various asymmetric synthesis strategies. These include the use of chiral auxiliaries, asymmetric catalysis, or biocatalytic methods. The use of enzymes such as deoxyribose-5-phosphate aldolase (DERA) has been explored for the efficient and stereoselective synthesis of statin side chain precursors.

Step 5: Coupling of the Side Chain The final key step is the coupling of the chiral side chain with the pyridine core. This is typically achieved through a Wittig reaction or a Horner-Wadsworth-Emmons olefination, which forms the trans-double bond present in the heptenoate side chain. This reaction connects the two major fragments of the molecule.

Step 6: Deprotection and Salt Formation In the final stages of the synthesis, any protecting groups used to mask reactive functional groups are removed. The carboxylic acid is then typically converted to its sodium salt to enhance its aqueous solubility and suitability for formulation.

Experimental Protocols

The following provides a generalized protocol for a key reaction in the synthesis of a statin intermediate, illustrating the typical laboratory procedures involved.

Generalized Protocol for Wittig Olefination

To a solution of the phosphonium salt of the pyridine core in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a reduced temperature (e.g., -78 °C) is added a strong base (e.g., n-butyllithium) dropwise to generate the ylide. The reaction mixture is stirred for a period to ensure complete ylide formation. A solution of the chiral side-chain aldehyde in the same solvent is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the coupled product.

Representative Reaction Yields
Reaction Step Typical Yield (%)
Hantzsch Dihydropyridine Synthesis75-90%
Aromatization80-95%
Wittig Olefination60-80%

Synthesis Pathway Diagram

cerivastatin_synthesis cluster_pyridine Pyridine Core Synthesis cluster_sidechain Side Chain Synthesis Starting Materials (Pyridine) Aldehyde, β-Ketoester, Ammonia Source Dihydropyridine Dihydropyridine Starting Materials (Pyridine)->Dihydropyridine Hantzsch Synthesis Substituted Pyridine Substituted Pyridine Dihydropyridine->Substituted Pyridine Aromatization Functionalized Pyridine Core Functionalized Pyridine Core Substituted Pyridine->Functionalized Pyridine Core Functionalization This compound This compound Functionalized Pyridine Core->this compound Coupling Reaction (e.g., Wittig) Chiral Starting Material Chiral Starting Material Chiral Side Chain Chiral Side Chain Chiral Starting Material->Chiral Side Chain Asymmetric Synthesis Chiral Side Chain->this compound

Caption: A schematic overview of the convergent synthesis of this compound.

References

Cerivastatin's Primary Metabolites and Their Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed for the treatment of hypercholesterolemia. Its high efficacy at low doses was a notable characteristic. However, it was withdrawn from the market due to a higher incidence of rhabdomyolysis compared to other statins. Understanding the metabolic fate of this compound and the pharmacological activity of its metabolites is crucial for comprehending its overall clinical profile and the mechanisms underlying its adverse effects. This technical guide provides an in-depth overview of the primary metabolites of this compound, their activity, and the experimental methodologies used for their characterization.

Metabolic Pathways of this compound

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The two main initial metabolic pathways are demethylation and hydroxylation, leading to the formation of two primary active metabolites, M-1 and M-23, respectively. A subsequent metabolite, M-24, is formed through the hydroxylation of M-1 or demethylation of M-23.[1][2]

The key enzymes responsible for these transformations are CYP2C8 and CYP3A4.[2] Specifically, the demethylation to form M-1 is catalyzed by both CYP2C8 and CYP3A4, while the hydroxylation to form M-23 is predominantly mediated by CYP2C8.[2]

// Nodes this compound [label="this compound", fillcolor="#F1F3F4"]; M1 [label="M-1 (Demethylation)", fillcolor="#F1F3F4"]; M23 [label="M-23 (Hydroxylation)", fillcolor="#F1F3F4"]; M24 [label="M-24 (Hydroxylation of M-1 or\nDemethylation of M-23)", fillcolor="#F1F3F4"]; Excretion [label="Excretion (Urine and Feces)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges this compound -> M1 [label="CYP2C8, CYP3A4", color="#4285F4"]; this compound -> M23 [label="CYP2C8", color="#EA4335"]; M1 -> M24 [label="Hydroxylation", color="#FBBC05"]; M23 -> M24 [label="Demethylation", color="#FBBC05"]; M1 -> Excretion [style=dashed, color="#34A853"]; M23 -> Excretion [style=dashed, color="#34A853"]; M24 -> Excretion [style=dashed, color="#34A853"]; }

Caption: Workflow for in vitro metabolism studies.

Quantification of this compound and its Metabolites by HPLC-MS/MS

This section provides a general outline of an HPLC-MS/MS method for the simultaneous quantification of this compound and its primary metabolites in biological matrices.

Objective: To develop a sensitive and specific method for the quantitative analysis of this compound, M-1, and M-23.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase column (e.g., C18 or C8)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion → Product ion

    • M-1: Precursor ion → Product ion

    • M-23: Precursor ion → Product ion

    • Internal Standard: Precursor ion → Product ion

Sample Preparation:

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma or microsomal incubation sample.

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or vial for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness and reconstituted in the mobile phase to increase concentration and compatibility.

Conclusion

The primary metabolites of this compound, M-1 and M-23, are pharmacologically active and contribute to the drug's overall HMG-CoA reductase inhibitory effect. M-23 and the secondary metabolite M-24 exhibit potency similar to the parent compound, while M-1 is slightly less active. The metabolism of this compound is primarily mediated by CYP2C8 and CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. The provided experimental protocols offer a framework for the continued investigation of this compound's metabolism and the activity of its metabolites, which is essential for a comprehensive understanding of its pharmacology and toxicology. This in-depth knowledge is invaluable for drug development professionals in designing safer and more effective therapeutic agents.

References

Cerivastatin's Withdrawal: A Deep Dive into the Mechanisms of Rhabdomyolysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Cerivastatin, a potent synthetic statin, was voluntarily withdrawn from the global market in August 2001 due to an unacceptably high incidence of rhabdomyolysis, a severe and life-threatening form of muscle toxicity.[1][2] This document provides a comprehensive technical analysis of the core reasons behind this compound's withdrawal, with a specific focus on the molecular and pharmacokinetic mechanisms leading to rhabdomyolysis. We will explore the critical drug-drug interaction with gemfibrozil, the role of metabolic pathways, mitochondrial dysfunction, and the genetic factors that predisposed certain individuals to this adverse event. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the preclinical and clinical factors that contributed to this significant event in pharmaceutical history.

Introduction: The Rise and Fall of a Potent Statin

This compound was developed as a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] While demonstrating significant efficacy in lowering low-density lipoprotein (LDL) cholesterol, post-marketing surveillance revealed a disturbing trend of myopathy and rhabdomyolysis, particularly when co-administered with the fibrate gemfibrozil.[4][5] The incidence of rhabdomyolysis with this compound was found to be over 10-fold greater than with other statins.[4] This led to numerous hospitalizations and fatalities, ultimately prompting its worldwide withdrawal.[1][2] Understanding the multifaceted reasons for this failure is crucial for the development of safer and more effective therapeutics.

Quantitative Analysis of Rhabdomyolysis Incidence

The disproportionate risk of rhabdomyolysis associated with this compound, both as a monotherapy and in combination with other drugs, is evident in the quantitative data collected during its time on the market.

Therapy Incidence of Rhabdomyolysis (per 10,000 person-years) Relative Risk vs. Other Statin Monotherapy
Atorvastatin, Pravastatin, or Simvastatin (Monotherapy)0.44[4][6][7]1.0
This compound (Monotherapy)5.34[6]~12.1
Fibrate (Monotherapy)2.82[6]~6.4
Atorvastatin, Pravastatin, or Simvastatin + Fibrate5.98[6]~13.6
This compound + Fibrate1035[6]~2352.3

Table 1: Comparative Incidence of Hospitalized Rhabdomyolysis with Lipid-Lowering Drugs. This table summarizes the stark difference in the incidence of rhabdomyolysis between this compound and other commonly prescribed statins, both as monotherapy and in combination with fibrates. The data clearly indicates a synergistic and dangerous interaction between this compound and fibrates.

Parameter Effect of Gemfibrozil on this compound Pharmacokinetics
Mean Increase in this compound AUC (Area Under the Curve) 559% (range: 138% to 995%)[8]
Mean Increase in this compound Cmax (Peak Plasma Concentration) 307% (range: 138% to 809%)[8]
Mean Increase in this compound Lactone AUC 440% (range: 94% to 594%)[8]
Mean Increase in Metabolite M-1 AUC 435% (range: 216% to 802%)[8]
Mean Decrease in Metabolite M-23 AUC 22% (range: 11% to 74%)[8]

Table 2: Pharmacokinetic Interaction between Gemfibrozil and this compound. This table quantifies the dramatic impact of gemfibrozil on the plasma concentrations of this compound and its metabolites. The significant increase in the systemic exposure to the parent drug and its lactone metabolite is a key contributor to the enhanced risk of myotoxicity.

Core Mechanisms of this compound-Induced Rhabdomyolysis

The heightened risk of rhabdomyolysis with this compound stemmed from a confluence of factors, including its intrinsic properties, significant drug-drug interactions, and individual patient susceptibilities.

The Critical Role of Drug-Drug Interactions: The Case of Gemfibrozil

The most significant factor in this compound-associated rhabdomyolysis was its co-administration with gemfibrozil. This interaction is a classic example of a pharmacokinetic mechanism leading to a severe adverse drug reaction.

  • Inhibition of Cytochrome P450 2C8 (CYP2C8): this compound is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4.[9] Gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, are potent inhibitors of CYP2C8.[9][10][11] This inhibition blocks the primary metabolic clearance pathway for this compound, leading to a substantial increase in its plasma concentration.[8]

  • Inhibition of Organic Anion Transporting Polypeptide 1B1 (OATP1B1): OATP1B1 (encoded by the SLCO1B1 gene) is a hepatic uptake transporter responsible for clearing statins from the blood into the liver. Gemfibrozil and its glucuronide metabolite also inhibit OATP1B1, further reducing the hepatic clearance of this compound and increasing its systemic exposure.[11][12][13]

cluster_liver Hepatocyte (Liver Cell) Cerivastatin_Blood This compound OATP1B1 OATP1B1 Transporter Cerivastatin_Blood->OATP1B1 Hepatic Uptake Gemfibrozil Gemfibrozil Gemfibrozil->OATP1B1 Inhibition CYP2C8 CYP2C8 Gemfibrozil->CYP2C8 Inhibition Cerivastatin_Liver This compound OATP1B1->Cerivastatin_Liver Cerivastatin_Liver->CYP2C8 Metabolism Metabolites Inactive Metabolites CYP2C8->Metabolites

Figure 1: this compound and Gemfibrozil Interaction in the Liver. This diagram illustrates the dual inhibitory effect of gemfibrozil on both the hepatic uptake (via OATP1B1) and metabolism (via CYP2C8) of this compound, leading to increased systemic exposure.

Mitochondrial Toxicity

Lipophilic statins, including this compound, have been shown to exert direct toxic effects on skeletal muscle mitochondria.[14] This is a key mechanism contributing to myopathy.

  • Inhibition of the Electron Transport Chain: Studies have shown that lipophilic statins can inhibit complexes I, III, and IV of the mitochondrial respiratory chain.[15] This impairs ATP production, leading to cellular stress and damage.

  • Decreased Mitochondrial Membrane Potential: this compound has been observed to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health.[14]

  • Induction of Apoptosis: Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of cytochrome c, leading to muscle cell death.[14]

cluster_mitochondrion Mitochondrion This compound This compound ETC Electron Transport Chain (Complexes I, III, IV) This compound->ETC Inhibition MMP Decreased Mitochondrial Membrane Potential ETC->MMP ATP Reduced ATP Production ETC->ATP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosis Apoptosis (Muscle Cell Death) CytochromeC->Apoptosis Rhabdomyolysis Rhabdomyolysis Apoptosis->Rhabdomyolysis

Figure 2: Mitochondrial Toxicity Pathway of this compound. This diagram outlines the proposed mechanism by which this compound induces mitochondrial dysfunction, leading to apoptosis and ultimately contributing to rhabdomyolysis.

Disruption of Coenzyme Q10 Synthesis

Statins, by their primary mechanism of action, inhibit HMG-CoA reductase. This enzyme is upstream of the synthesis of not only cholesterol but also other essential molecules, including Coenzyme Q10 (CoQ10).[16][17][18] CoQ10 is a vital component of the electron transport chain in mitochondria. A reduction in CoQ10 levels could exacerbate mitochondrial dysfunction and contribute to myopathy.[17]

HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol CoQ10 Coenzyme Q10 Mevalonate->CoQ10 This compound This compound This compound->HMG_CoA_Reductase Inhibition

Figure 3: Inhibition of Coenzyme Q10 Synthesis by this compound. This diagram shows how this compound, by inhibiting HMG-CoA reductase, not only reduces cholesterol synthesis but also the production of Coenzyme Q10, a crucial mitochondrial coenzyme.

Genetic Predisposition

Genetic variations can significantly influence an individual's susceptibility to statin-induced myopathy. A key genetic factor identified is in the SLCO1B1 gene, which encodes the OATP1B1 transporter.[4] A common single nucleotide polymorphism (SNP) in this gene (c.521T>C; p.Val174Ala) is associated with reduced transporter function.[19] Individuals carrying the 'C' allele have decreased hepatic uptake of statins, leading to higher plasma concentrations and an increased risk of myopathy.[19]

Experimental Protocols

A variety of in vitro and in vivo experimental protocols were utilized to investigate the mechanisms of this compound-induced myotoxicity.

In Vitro Assessment of Mitochondrial Toxicity in L6 Rat Skeletal Muscle Cells
  • Objective: To determine the cytotoxic and mitochondrial effects of this compound.

  • Methodology:

    • Cell Culture: L6 rat skeletal muscle cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cytotoxicity Assay: Cells were treated with varying concentrations of this compound for 24 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial reductase activity.

    • Mitochondrial Membrane Potential (ΔΨm) Measurement: Cells were incubated with the fluorescent dye JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

    • Assessment of β-oxidation: The rate of fatty acid β-oxidation was measured by quantifying the conversion of radiolabeled palmitate to acid-soluble products.

  • Key Findings: Lipophilic statins, including this compound, induced significant cell death, decreased mitochondrial membrane potential, and inhibited β-oxidation in L6 cells.[14]

In Vitro Inhibition of CYP2C8 and CYP3A4 by Gemfibrozil
  • Objective: To determine the inhibitory potential of gemfibrozil on the major metabolic pathways of this compound.

  • Methodology:

    • Microsomal Incubation: Human liver microsomes or recombinant CYP2C8 and CYP3A4 enzymes were incubated with this compound in the presence and absence of varying concentrations of gemfibrozil.

    • Metabolite Quantification: The formation of this compound's primary metabolites, M-1 (desmethylthis compound) and M-23 (hydroxy metabolite), was quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • IC50 and Ki Determination: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for gemfibrozil's inhibition of M-1 and M-23 formation were calculated.

  • Key Findings: Gemfibrozil potently inhibited the CYP2C8-mediated formation of M-23, with a much weaker effect on the formation of M-1, which is mediated by both CYP2C8 and CYP3A4.[9]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant CYP Enzymes Incubation_mix Incubation Mixture Microsomes->Incubation_mix Cerivastatin_sol This compound Solution Cerivastatin_sol->Incubation_mix Gemfibrozil_sol Gemfibrozil Solutions (Varying Concentrations) Gemfibrozil_sol->Incubation_mix LC_MS LC-MS/MS Analysis Incubation_mix->LC_MS Quantify Metabolites Data_analysis Data Analysis (IC50 / Ki Calculation) LC_MS->Data_analysis

Figure 4: Experimental Workflow for CYP Inhibition Assay. This diagram outlines the key steps involved in an in vitro experiment to assess the inhibitory effect of gemfibrozil on the metabolism of this compound.

Conclusion and Implications for Drug Development

The withdrawal of this compound serves as a critical case study in drug safety and pharmacovigilance. The severe rhabdomyolysis associated with its use was not a result of a single mechanism but rather a "perfect storm" of factors: a potent drug with inherent mitochondrial toxicity, a significant and predictable pharmacokinetic drug-drug interaction that dramatically increased its systemic exposure, and underlying genetic susceptibilities in some patients.

For drug development professionals, the lessons learned from this compound are profound:

  • Thorough Characterization of Metabolic Pathways: A comprehensive understanding of a drug candidate's metabolic and transport pathways is paramount.

  • Proactive Investigation of Drug-Drug Interactions: Potential drug-drug interactions, especially with commonly co-prescribed medications, must be rigorously investigated early in development.

  • Consideration of Pharmacogenomics: The influence of common genetic variants on drug disposition and response should be evaluated to identify at-risk subpopulations.

  • Vigilant Post-Marketing Surveillance: Robust post-marketing surveillance systems are essential for detecting rare but serious adverse events that may not be apparent in pre-market clinical trials.

By integrating these principles into modern drug development paradigms, the pharmaceutical industry can strive to prevent similar events and ensure the development of safer and more effective medicines for all patients.

References

The Molecular Pharmacology of Cerivastatin Sodium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerivastatin, a synthetic, enantiomerically pure statin, was once a highly potent agent for the management of hypercholesterolemia.[1][2][3][4] Marketed under the brand names Baycol and Lipobay, it distinguished itself through its high affinity for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, allowing for effective lipid-lowering at significantly lower doses compared to its contemporaries.[1][2][4] However, its promising therapeutic profile was overshadowed by a significant risk of severe rhabdomyolysis, particularly in combination with other medications, which ultimately led to its worldwide withdrawal from the market in 2001.[1][5][6] This guide provides a comprehensive overview of the molecular pharmacology of this compound sodium salt, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its primary pharmacological effect through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway.[1][7] By blocking this step, this compound reduces the intracellular pool of cholesterol in hepatocytes. This reduction triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation.[5][6]

The dihydroxyheptanoic acid moiety of the this compound molecule is the key functional group that binds to the active site of HMG-CoA reductase, competing with the endogenous substrate, HMG-CoA.[1] this compound was noted for being the most potent HMG-CoA reductase inhibitor among the statins available at the time.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacology of this compound sodium salt.

Table 1: In Vitro Potency of this compound

ParameterValueComparator StatinsReference
IC50 1.1 nMLovastatin: 77 nM, Simvastatin: 66 nM, Pravastatin: 176 nM[1]
Inhibitory Constant (Ki) 1.3 x 10⁻⁹ MLovastatin: 150 x 10⁻⁹ M[1]
Inhibitory Constant 0.5 µg/L-[1]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueReference
Oral Bioavailability ~60%[4][5][8]
Time to Peak Plasma Concentration (Tmax) 2-3 hours[7][8]
Elimination Half-life 2-3 hours[1][7][8][9]
Plasma Protein Binding >99% (80% to albumin)[5][8]
Metabolism Hepatic (CYP2C8 and CYP3A4)[1][8]
Excretion ~70% in feces (as metabolites), ~30% in urine[8]

Table 3: Clinical Efficacy of this compound (8-week treatment)

Dose% Reduction in LDL Cholesterol% Reduction in Total Cholesterol% Reduction in Triglycerides% Increase in HDL CholesterolReference
0.025 - 0.4 mg/day 14.2 - 36.1%Significant, dose-dependentSignificant, dose-dependentSignificant[3]
0.3 mg/day 28 - 31%---[10]
0.4 mg/day 35.6%-37% (in patients with baseline >250 mg/dl)-[3][11][12]
0.8 mg/day 41.8 - 44%29.9 - 30.8%11.2 - 22.9%3.2 - 8.7%[10][12][13]

Key Signaling Pathways Modulated by this compound

Beyond its primary lipid-lowering effects, this compound influences several intracellular signaling pathways, contributing to its pleiotropic effects.

HMG-CoA Reductase Pathway and Isoprenoid Synthesis

The inhibition of HMG-CoA reductase by this compound not only blocks cholesterol synthesis but also reduces the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[14][15][16][17] These molecules are crucial for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Ras and Rho.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol This compound This compound This compound->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate

Inhibition of the HMG-CoA Reductase Pathway by this compound.
Rho and Ras Signaling Pathways

The depletion of FPP and GGPP by this compound impairs the membrane localization and function of Ras and RhoA, respectively.[14][16][17] This disruption affects numerous downstream cellular processes.

  • RhoA Pathway: Inhibition of RhoA signaling by this compound leads to the disorganization of the actin cytoskeleton, which in turn inhibits endothelial cell migration and proliferation, contributing to its anti-angiogenic effects.[15][16] This pathway is also implicated in the activation of PPARα.[18][19]

  • Ras Pathway: While considered a subsidiary mechanism, the inhibition of Ras signaling can contribute to the anti-proliferative effects of this compound.[16]

Rho_Ras_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_mem Membrane-bound Ras Downstream_Ras Ras Downstream Signaling (e.g., MAPK pathway) Ras_mem->Downstream_Ras RhoA_mem Membrane-bound RhoA Downstream_RhoA RhoA Downstream Signaling (e.g., Actin organization, Cell Migration) RhoA_mem->Downstream_RhoA Ras_cyto Cytosolic Ras Ras_cyto->Ras_mem Translocates RhoA_cyto Cytosolic RhoA RhoA_cyto->RhoA_mem Translocates This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits FPP FPP HMG_CoA_Reductase->FPP Produces GGPP GGPP HMG_CoA_Reductase->GGPP Produces FPP->Ras_cyto Prenylates GGPP->RhoA_cyto Geranylgeranylates

This compound's Impact on Ras and RhoA Signaling via Isoprenoid Depletion.
Endothelial Nitric Oxide Synthase (eNOS) Pathway

This compound has been shown to improve endothelial function, partly through its effects on the eNOS pathway. It can upregulate eNOS expression and activity, leading to increased production of nitric oxide (NO), a key vasodilator and anti-atherosclerotic molecule.[20][21] This effect is thought to be independent of its lipid-lowering properties.[20][21] this compound can also prevent the downregulation of eNOS induced by inflammatory cytokines like TNF-α.[22] Furthermore, this compound activates endothelial calcium-activated potassium channels (BKCa), which contributes to increased NO production.[23]

eNOS_Pathway This compound This compound eNOS eNOS This compound->eNOS Upregulates TNF_alpha TNF-α This compound->TNF_alpha Prevents effect of BKCa BKCa Channels This compound->BKCa Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation TNF_alpha->eNOS Downregulates BKCa->eNOS Stimulates

Modulation of the eNOS Pathway by this compound.
Apoptosis Pathways

This compound can induce apoptosis in various cell types, including tumor cells and smooth muscle cells.[24][25][26][27] This pro-apoptotic effect is linked to the inhibition of the mevalonate pathway and the subsequent depletion of isoprenoids, particularly GGPP.[24][27] The mechanism involves the mitochondrial pathway of apoptosis, with the release of Smac/DIABLO and the activation of caspases 9 and 3.[25][28]

Apoptosis_Pathway This compound This compound Mevalonate_Pathway Mevalonate Pathway This compound->Mevalonate_Pathway Inhibits GGPP GGPP Depletion Mevalonate_Pathway->GGPP Mitochondria Mitochondria GGPP->Mitochondria Induces Stress Smac_DIABLO Smac/DIABLO Release Mitochondria->Smac_DIABLO Caspase9 Caspase-9 Activation Smac_DIABLO->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis via the Mitochondrial Pathway.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the HMG-CoA reductase enzyme.

General Protocol:

  • Enzyme Preparation: HMG-CoA reductase is typically purified from rat liver microsomes or expressed as a recombinant protein.

  • Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., potassium phosphate), a reducing agent (e.g., dithiothreitol), and the substrate, [¹⁴C]HMG-CoA.

  • Inhibitor Addition: Varying concentrations of this compound (and comparator statins) are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the cofactor NADPH.

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).

  • Product Separation: The product, [¹⁴C]mevalonate, is separated from the unreacted substrate, typically by thin-layer chromatography or column chromatography.

  • Quantification: The amount of [¹⁴C]mevalonate formed is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Cellular Proliferation and Apoptosis Assays

Objective: To assess the effect of this compound on cell growth and programmed cell death.

General Protocol for Proliferation (e.g., using MDA-MB-231 cells):

  • Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

  • Assessment of Proliferation:

    • Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

    • MTT Assay: The metabolic activity of the cells, which correlates with cell number, is measured colorimetrically.

    • [³H]Thymidine Incorporation: The rate of DNA synthesis is determined by measuring the incorporation of radiolabeled thymidine.

  • Data Analysis: The proliferation of treated cells is compared to that of untreated control cells.

General Protocol for Apoptosis (e.g., using TUNEL assay):

  • Cell Culture and Treatment: As described for the proliferation assay.

  • Cell Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

  • TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis. This involves labeling the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTP.

  • Microscopy or Flow Cytometry: The percentage of apoptotic (TUNEL-positive) cells is quantified using fluorescence microscopy or flow cytometry.

  • Data Analysis: The percentage of apoptotic cells in the treated groups is compared to the control group.

Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.

General Protocol:

  • Cell Culture: Human microvascular endothelial cells (HMEC-1) are grown to confluence in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with culture medium containing various concentrations of this compound, with or without angiogenic factors (e.g., bFGF, VEGF).

  • Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 8, 18, 24 hours).

  • Data Analysis: The rate of wound closure (cell migration into the denuded area) is quantified by measuring the change in the width of the scratch over time. The migration in treated groups is compared to that in the control group.

Conclusion

This compound sodium salt is a highly potent inhibitor of HMG-CoA reductase with a complex molecular pharmacology that extends beyond lipid-lowering. Its ability to modulate key signaling pathways, such as Rho/Ras, eNOS, and apoptosis, underscores the pleiotropic effects of statins. While its clinical use was terminated due to a high incidence of severe rhabdomyolysis, the study of this compound has provided valuable insights into the molecular mechanisms of statin action and the critical role of the mevalonate pathway in various cellular functions. This knowledge continues to be relevant for the development of safer and more effective therapies for cardiovascular disease and potentially other conditions.

References

Cerivastatin: A Potency Analysis in Comparison to First-Generation Statins

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cerivastatin, a third-generation, synthetically derived HMG-CoA reductase inhibitor, exhibits markedly superior potency compared to its first-generation predecessors. This technical guide provides an in-depth analysis of this compound's inhibitory activity against HMG-CoA reductase, presenting comparative quantitative data, detailed experimental methodologies for potency determination, and visualizations of the relevant biochemical pathways. The data compiled herein demonstrates that this compound's high affinity for the target enzyme translates to significantly lower effective concentrations for cholesterol synthesis inhibition, a key consideration in drug development and therapeutic application.

Introduction

The inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a cornerstone of hypercholesterolemia management. First-generation statins, such as lovastatin, pravastatin, simvastatin, and fluvastatin, paved the way for effective lipid-lowering therapies. This compound emerged as a subsequent development, engineered for enhanced potency. This guide delves into the technical details underpinning the potency of this compound, offering a comparative perspective against the initial class of statin compounds.

Quantitative Comparison of Statin Potency

The potency of statins is primarily quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki) for the HMG-CoA reductase enzyme. Lower values for both parameters indicate higher potency.

Inhibitory Concentration (IC50) Values

The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

StatinIC50 (nM)Cell Line/SystemReference
This compound 1.0 - 1.2 Human Hepatoma (HepG2) cells[1]
Lovastatin~70Rat Hepatocytes[2]
Pravastatin5900Rat Myotubes[2]
Simvastatin~70Rat Hepatocytes[2]
Fluvastatin70 - 1770Human Saphenous Vein Smooth Muscle Cells[3]

Table 1: Comparative IC50 values of this compound and first-generation statins. Note that cell types and experimental conditions can influence absolute values.

Binding Affinity (Ki) Values

The Ki value is the inhibition constant for an inhibitor, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

StatinKi (nM)Enzyme SourceReference
This compound 1.3 Rat Liver Microsomes[1]
Lovastatin150Rat Liver Microsomes[1]
Pravastatin250HMG-CoA Reductase
Fluvastatin2-250HMG-CoA Reductase

Table 2: Comparative Ki values of this compound and first-generation statins.

Experimental Protocols: HMG-CoA Reductase Activity Assay

The determination of IC50 and Ki values for statins relies on a robust HMG-CoA reductase activity assay. The most common method is a spectrophotometric assay that measures the rate of NADPH oxidation.

Principle

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes two molecules of NADPH. The decrease in NADPH concentration can be monitored by measuring the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.

Materials
  • Purified HMG-CoA Reductase (catalytic domain)

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)

  • Statin solutions (this compound and first-generation statins) of varying concentrations

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm and temperature control (37°C)

Assay Procedure (96-well plate format)
  • Reagent Preparation:

    • Prepare a 1x Assay Buffer by diluting a concentrated stock with ultrapure water. Keep on ice.

    • Reconstitute NADPH and HMG-CoA reductase in the 1x Assay Buffer to their final desired concentrations. Keep on ice.

    • Prepare a series of dilutions of the statin inhibitors in the 1x Assay Buffer.

  • Assay Setup:

    • Set the spectrophotometer to 37°C and to read absorbance at 340 nm in kinetic mode.

    • In each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Statin inhibitor solution (or buffer for the uninhibited control)

      • NADPH solution

    • To initiate the reaction, add the HMG-CoA substrate solution followed immediately by the HMG-CoA Reductase enzyme solution.

    • Mix the contents of the wells thoroughly, for example, by shaking the plate for 10 seconds.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 340 nm every 20-30 seconds for a total of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of the inhibitor.

    • Plot the enzyme activity (rate) against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Signaling Pathways and Experimental Visualizations

Statin Mechanism of Action: Inhibition of the Mevalonate Pathway

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition has downstream effects beyond the reduction of cholesterol synthesis.

Statin_Mechanism AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Protein_Prenylation Protein Prenylation (Ras, Rho, etc.) Isoprenoids->Protein_Prenylation HMG_CoA_Reductase->Mevalonate Catalyzes Statins Statins (this compound, etc.) Statins->HMG_CoA_Reductase Inhibits

Caption: Statin Inhibition of the HMG-CoA Reductase Pathway.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory potency of a statin compound.

HMG_CoA_Assay_Workflow Start Start: Prepare Reagents Setup Set up Assay Plate: Buffer, Statin, NADPH Start->Setup Initiate Initiate Reaction: Add HMG-CoA & Enzyme Setup->Initiate Measure Kinetic Measurement: Read A340 over time Initiate->Measure Analyze Data Analysis: Calculate Rates & IC50 Measure->Analyze End End: Determine Potency Analyze->End

Caption: Workflow for HMG-CoA Reductase Inhibition Assay.

Discussion

The compiled data unequivocally demonstrates the superior potency of this compound in comparison to first-generation statins. With a Ki value of 1.3 nM, this compound exhibits a binding affinity for HMG-CoA reductase that is approximately 100-fold greater than that of lovastatin.[1] This enhanced affinity translates to a significantly lower IC50 value, indicating that a much lower concentration of this compound is required to achieve 50% inhibition of cholesterol synthesis in cellular assays.[1]

The high potency of this compound is attributed to its unique chemical structure, which allows for more extensive and favorable interactions within the active site of the HMG-CoA reductase enzyme. While all statins share a pharmacophore that mimics the natural substrate, HMG-CoA, the specific side chains and ring structures of this compound contribute to its enhanced binding.

It is important to note that while in vitro potency is a critical parameter, other pharmacokinetic and pharmacodynamic factors, such as absorption, distribution, metabolism, and excretion, also play a crucial role in the overall clinical efficacy and safety profile of a statin.

Conclusion

This compound stands out as a highly potent inhibitor of HMG-CoA reductase, surpassing the first generation of statins by a significant margin in both binding affinity and cellular inhibitory activity. The technical data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, underscoring the molecular basis for this compound's enhanced potency. This understanding is vital for the rational design and evaluation of future lipid-lowering therapies.

References

Beyond Cholesterol: A Technical Guide to the Pleiotropic Effects of Cerivastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed for the treatment of hypercholesterolemia.[1] While its primary mechanism of action is the inhibition of cholesterol biosynthesis, a growing body of evidence has revealed a range of beneficial effects independent of its lipid-lowering properties.[2][3][4] These "pleiotropic" effects, which include anti-inflammatory, antioxidant, and direct vascular actions, position this compound as a molecule of significant interest for broader therapeutic applications.[4] This technical guide provides an in-depth overview of the non-lipid-lowering mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Pleiotropic Mechanisms of this compound

This compound's pleiotropic effects are largely attributed to its inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6][7] These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins such as Ras and Rho.[7][8] By disrupting the function of these signaling molecules, this compound influences a multitude of cellular processes.

Enhancement of Endothelial Function

This compound has been shown to improve endothelial function, a critical factor in maintaining vascular health.[9][10] This is primarily achieved through the upregulation and activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability.[9][11] NO is a potent vasodilator and plays a key role in inhibiting platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.

Key Quantitative Data:

ParameterCell/Animal ModelThis compound Concentration/DoseEffectReference
Flow-Mediated DilatationElderly Diabetic Patients0.15 mg/day for 3 daysSignificant increase[9][10]
Plasma Nitrite/NitrateElderly Diabetic Patients0.15 mg/day for 3 daysIncreased from 16.9 ± 3.4 to 22.0 ± 3.7 µmol/L[9][10]
eNOS ExpressionHuman Endothelial CellsNot specifiedIncreased by 118 ± 6%[12]
Spontaneous NO ReleaseHuman Endothelial CellsNot specifiedIncreased by 53 ± 6%[12]
Stimulated NO Release (Acetylcholine)Human Endothelial CellsNot specifiedIncreased by 47 ± 5%[12]
Capillary DensityWild-type mice with hind-limb ischemiaNot specifiedSignificantly increased[11]

Signaling Pathway: this compound and eNOS Activation

This compound's influence on eNOS is multifaceted. It can increase eNOS expression and also activate the enzyme through the PI3K/Akt signaling pathway. Inhibition of RhoA geranylgeranylation by this compound is a key upstream event.

G This compound This compound HMG_CoA_reductase HMG-CoA Reductase This compound->HMG_CoA_reductase GGPP Geranylgeranyl Pyrophosphate (GGPP) HMG_CoA_reductase->GGPP inhibits synthesis RhoA RhoA GGPP->RhoA required for activation PI3K PI3K RhoA->PI3K inhibits Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates & activates NO Nitric Oxide (NO) eNOS->NO produces

This compound-mediated eNOS activation pathway.
Anti-Inflammatory Effects

Chronic inflammation is a key driver of atherosclerosis. This compound exhibits potent anti-inflammatory properties by inhibiting the expression of adhesion molecules and pro-inflammatory cytokines.[13][14] This is achieved, in part, by inhibiting the activation of transcription factors like NF-κB.[7][15]

Key Quantitative Data:

ParameterCell/Animal ModelThis compound Concentration/DoseEffectReference
TNF-α ExpressionMouse model of vascular injury1 mg/kg/daySignificantly inhibited[14]
IL-1β ExpressionMouse model of vascular injury1 mg/kg/daySignificantly inhibited[14]
Soluble VCAM-1Elderly Diabetic Patients0.15 mg/day for 3 daysTended to decrease[9][10]
Macrophage AccumulationRabbit atheroma0.6 mg/kg/day for 32 weeksDiminished[16]

Experimental Workflow: Investigating Anti-Inflammatory Effects

A common workflow to assess the anti-inflammatory effects of this compound involves inducing an inflammatory response in a relevant cell type and measuring inflammatory markers.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Markers cluster_2 Functional Assays Culture Culture vascular endothelial cells or macrophages Stimulate Stimulate with inflammatory agent (e.g., TNF-α, LPS) Culture->Stimulate Treat Treat with varying concentrations of this compound Stimulate->Treat RNA_Extraction RNA Extraction Treat->RNA_Extraction Protein_Analysis Protein Analysis (ELISA, Western Blot) for cytokine and adhesion molecule protein Treat->Protein_Analysis Adhesion_Assay Monocyte Adhesion Assay Treat->Adhesion_Assay qPCR qPCR for cytokine and adhesion molecule mRNA RNA_Extraction->qPCR G This compound This compound HMG_CoA_reductase HMG-CoA Reductase This compound->HMG_CoA_reductase GGPP Geranylgeranyl Pyrophosphate (GGPP) HMG_CoA_reductase->GGPP inhibits synthesis RhoA RhoA GGPP->RhoA required for activation p21 p21Waf1/Cip1 RhoA->p21 suppresses transcription Cell_Cycle Cell Cycle Progression (G1/S Transition) p21->Cell_Cycle inhibits

References

Cerivastatin: An In-depth Analysis of Initial Clinical Trial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial findings concerning the efficacy of cerivastatin, a third-generation 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. This compound, though later withdrawn from the market due to safety concerns, demonstrated significant potency in early clinical development for the treatment of hypercholesterolemia.[1][2][3] This document summarizes key quantitative data from Phase II and III trials, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data

Initial clinical trials consistently demonstrated this compound's dose-dependent efficacy in reducing key lipid parameters in patients with primary hypercholesterolemia.[1][4] The following tables summarize the quantitative findings from pivotal Phase II and III studies, offering a clear comparison of its lipid-lowering capabilities at various dosages.

Table 1: Dose-Dependent Efficacy of this compound on LDL Cholesterol
This compound Daily DoseMean LDL Cholesterol Reduction (%)Study Phase
0.025 mg11.0 - 12.0IIb/III
0.05 mgNot explicitly detailedIIa
0.1 mgNot explicitly detailedIIa
0.2 mg30.5IIa
0.3 mg32.5Not specified
0.4 mg35.6 - 40.8IIb/III
0.8 mg40.8 - 44.0Not specified

Data compiled from multiple sources.[1][5][6][7][8][9]

Table 2: Efficacy of this compound on Total Cholesterol, Triglycerides, and HDL Cholesterol
This compound Daily DoseMean Total Cholesterol Reduction (%)Mean Triglyceride Reduction (%)Mean HDL Cholesterol Increase (%)
0.025 mg - 0.8 mg8.0 - 28.89.0 - 21.4~5 (not dose-dependent)
0.4 mg26.8Significant reduction in hypertriglyceridemic patientsSignificant increase
0.8 mg23.0 - 30.811.23.2

Data compiled from multiple sources.[1][5][7][8][9]

Table 3: Comparative Efficacy of this compound with Other Statins
TreatmentMean LDL Cholesterol Reduction (%)Study Details
This compound 0.3 mg30.26-week, prospective, randomized, open-label, blinded-endpoint (PROBE) study
Atorvastatin 10 mg37.76-week, prospective, randomized, open-label, blinded-endpoint (PROBE) study

Data from a comparative study.[10]

A review of multiple trials indicated that this compound was approximately 250-fold more potent than fluvastatin, 20-fold more potent than atorvastatin, and 5.5-fold more potent than rosuvastatin in reducing LDL cholesterol.[5]

Experimental Protocols of Key Clinical Trials

The initial clinical trials for this compound were designed to rigorously assess its efficacy and safety profile. Below are the methodologies for some of the key studies cited.

Phase IIa Dose-Ranging and Dose-Scheduling Studies
  • Objective: To establish an effective therapeutic dosage regimen for this compound in treating hypercholesterolemia.[6]

  • Study Design: These studies included two pilot dose-ranging studies (US and European) and one US dose-scheduling study. The design was multicenter, randomized, and double-blind.[6]

  • Patient Population: A total of 385 patients were enrolled in the dose-ranging studies and 319 in the dose-scheduling study.[6]

  • Methodology:

    • Dietary Run-in: All participants underwent a 10-week dietary run-in period.[6]

    • Placebo Run-in: A single-blind placebo was added during the last 6 weeks of the run-in phase.[6]

    • Randomization (Dose-Ranging): Patients were randomized to one of six 4-week treatment groups: this compound (0.025, 0.05, 0.1, and 0.2 mg/day), a comparator statin (40 mg/day lovastatin in the US study, 20 mg/day simvastatin in the European study), or placebo.[6]

    • Randomization (Dose-Scheduling): Patients were randomized to 4 weeks of treatment with either 0.1 mg this compound twice daily, 0.2 mg this compound with the evening meal, 0.2 mg this compound at bedtime, or placebo.[6]

  • Endpoints: The primary efficacy endpoint was the percentage change in LDL cholesterol from baseline. Secondary endpoints included changes in total cholesterol, triglycerides, and HDL cholesterol.[6]

Pivotal Phase IIb/III Studies
  • Objective: To compare the efficacy and safety of this compound with placebo and other active comparator statins over both short and long-term administration.[1][4]

  • Study Design: These were multicenter, randomized, double-blind, placebo- and active-controlled trials.[1]

  • Patient Population: Patients with primary hypercholesterolemia.[1]

  • Methodology:

    • Treatment Arms: Patients received this compound at doses ranging from 0.025 to 0.4 mg/day, placebo, or a comparator statin (lovastatin, simvastatin, or pravastatin).[1][4]

    • Duration: The studies included both short-term (weeks) and long-term (up to 2 years) administration periods.[1]

  • Endpoints: The primary outcome was the dose-dependent reduction in LDL cholesterol and total cholesterol. Secondary outcomes included effects on triglycerides, HDL cholesterol, apolipoprotein A-I, and apolipoprotein B.[1]

Signaling Pathways and Experimental Workflow

This compound's primary mechanism of action is the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition has downstream effects on various signaling pathways.

This compound's Mechanism of Action

This compound competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate.[5] This is a rate-limiting step in the synthesis of cholesterol and other isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[11][12] These isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins like Ras and Rho.[12] By depleting FPP and GGPP, this compound can inhibit the signaling pathways regulated by these proteins, which are involved in cell proliferation and migration.[11][12]

Cerivastatin_Mechanism HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids This compound This compound This compound->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Ras_Rho Ras/Rho Signaling Isoprenoids->Ras_Rho Clinical_Trial_Workflow Screening Patient Screening and Inclusion/Exclusion Criteria Assessment Washout Dietary and/or Placebo Run-in/Washout Period Screening->Washout Randomization Randomization Washout->Randomization Cerivastatin_Arm This compound Treatment Arm (Various Doses) Randomization->Cerivastatin_Arm Comparator_Arm Active Comparator Arm (e.g., other statins) Randomization->Comparator_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_up Follow-up Period (Efficacy and Safety Assessment) Cerivastatin_Arm->Follow_up Comparator_Arm->Follow_up Placebo_Arm->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

References

Methodological & Application

Cerivastatin as a Model Compound for Statin-Induced Myopathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Statins, HMG-CoA reductase inhibitors, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. However, their use can be limited by statin-associated muscle symptoms (SAMS), ranging from myalgia to severe and life-threatening rhabdomyolysis.[1][2] Cerivastatin, a potent statin that was withdrawn from the market due to a higher incidence of rhabdomyolysis, serves as a valuable model compound for studying the mechanisms of statin-induced myopathy (SIM).[3][4][5][6][7] Its pronounced myotoxic effects allow for the robust induction of myopathic phenotypes in both in vitro and in vivo models, facilitating the investigation of underlying cellular and molecular pathways. These application notes provide detailed protocols for using this compound to model SIM and summarize key quantitative data from relevant studies.

Key Mechanisms of this compound-Induced Myopathy

This compound-induced myopathy is a multifactorial process involving the disruption of several key cellular pathways. The primary mechanism stems from the inhibition of HMG-CoA reductase, which not only depletes cholesterol but also reduces essential isoprenoid intermediates of the mevalonate pathway.[1][5] This leads to a cascade of downstream effects, including:

  • Impaired Proteostasis: this compound has been shown to disrupt the balance between protein synthesis and degradation. It inhibits de novo protein synthesis and upregulates the expression of Atrogin-1, a muscle-specific E3 ubiquitin ligase, leading to increased protein degradation and muscle atrophy.

  • Mitochondrial Dysfunction: Statins, including this compound, can impair mitochondrial function by reducing the levels of coenzyme Q10 (ubiquinone), a critical component of the electron transport chain.[1][7] This can lead to decreased ATP production, increased reactive oxygen species (ROS) generation, and the induction of apoptosis.[1]

  • Disrupted Calcium Homeostasis: this compound can cause the dissociation of the stabilizing protein FKBP12 from the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum, leading to spontaneous calcium release (Ca2+ sparks) and activation of pro-apoptotic signaling.[8]

  • Induction of Apoptosis: The culmination of impaired proteostasis, mitochondrial dysfunction, and disrupted calcium signaling can trigger programmed cell death, or apoptosis, in muscle cells.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies using this compound to model statin-induced myopathy.

Table 1: In Vitro Effects of this compound on Human iPSC-Derived Myocytes

ParameterThis compound ConcentrationDuration of TreatmentObserved EffectReference
Cytotoxicity0.3 µM16 hIncreased cytotoxicity and decreased cell viability
Myocyte Diameter0.3 - 1 µM16 hDose-dependent decrease of 25%-40%
Protein Synthesis0.3 - 1 µM16 hInhibition of de novo protein synthesis
Atrogin-1 Expression0.3 - 1 µM16 hDose-dependent increase in protein expression
Akt Phosphorylation0.2 µM16 hReduction in Akt phosphorylation

Table 2: In Vitro Effects of this compound on Human Rhabdomyosarcoma Cells

ParameterThis compound ConcentrationDuration of TreatmentObserved EffectReference
Apoptosis100 µM24 - 72 hElevated apoptosis[1]

Table 3: In Vivo Effects of this compound in a Rat Model

ParameterThis compound DosageDuration of TreatmentObserved EffectReference
Plasma Creatine Kinase (CK)40 ppm in diet8 and 11 daysSignificant increase in plasma CK levels[9][10]
Muscle Histopathology40 ppm in diet11 daysMyofiber vacuolation and necrosis[10]
Body Weight0.5 mg/kg/dayNot specifiedLess than 10% body weight loss[11]

Signaling Pathways in this compound-Induced Myopathy

The following diagrams illustrate the key signaling pathways involved in this compound-induced myopathy.

Mevalonate_Pathway_Inhibition This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids CoQ10 Coenzyme Q10 (Ubiquinone) Mevalonate->CoQ10 Cholesterol Cholesterol Mevalonate->Cholesterol Impaired_Prenylation Impaired Protein Prenylation Isoprenoids->Impaired_Prenylation Mitochondrial_Dysfunction Mitochondrial Dysfunction CoQ10->Mitochondrial_Dysfunction

Caption: Inhibition of the mevalonate pathway by this compound.

Akt_FOXO1_Signaling This compound This compound Mevalonate_Pathway Mevalonate Pathway Inhibition This compound->Mevalonate_Pathway Akt Akt (Protein Kinase B) Mevalonate_Pathway->Akt inactivates GSK3b GSK3β Akt->GSK3b inhibits mTORC1 mTORC1 Akt->mTORC1 activates FOXO1 FOXO1 Akt->FOXO1 inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Atrogin1 Atrogin-1 Expression FOXO1->Atrogin1 Protein_Degradation Protein Degradation Atrogin1->Protein_Degradation

Caption: this compound's impact on Akt/FOXO1 signaling.

Experimental Protocols

In Vitro Model: this compound-Induced Myopathy in Human iPSC-Derived Myocytes

This protocol describes the induction of a myopathic phenotype in human induced pluripotent stem cell (hiPSC)-derived myocytes using this compound.

Materials:

  • Human iPSC-derived myocytes (hiPSC-MCs)

  • Cell culture medium for hiPSC-MCs (e.g., RPMI-1640 with B-27 supplement)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cytotoxicity assay kit, antibodies for Western blotting, reagents for apoptosis and protein synthesis assays)

Procedure:

  • Cell Culture: Culture hiPSC-MCs according to standard protocols until they form a confluent monolayer of differentiated, contracting myocytes.

  • This compound Treatment:

    • Prepare working solutions of this compound in cell culture medium at final concentrations ranging from 0.1 µM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Aspirate the old medium from the hiPSC-MC cultures and replace it with the this compound-containing or vehicle control medium.

    • Incubate the cells for 16-24 hours at 37°C and 5% CO2.

  • Endpoint Analysis: Following incubation, the cells can be subjected to various assays to assess myotoxicity.

Key Experimental Assays

1. Assessment of Protein Synthesis (Puromycin-Based Assay)

This method measures the rate of global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptide chains.

Materials:

  • Puromycin solution (10 µg/mL in culture medium)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Anti-puromycin antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Thirty minutes before the end of the this compound treatment period, add puromycin solution to the cell culture medium to a final concentration of 1 µM.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using an anti-puromycin antibody to detect puromycin-incorporated proteins. Equal protein loading should be confirmed by staining the membrane with Coomassie Blue or by probing for a housekeeping protein.

  • Quantify the band intensities to determine the relative rate of protein synthesis.

2. Western Blot for Atrogin-1 Expression

This protocol details the detection and quantification of the muscle atrophy-related protein Atrogin-1.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against Atrogin-1

  • Primary antibody against a loading control (e.g., GAPDH, α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Lyse this compound-treated and control cells in RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Atrogin-1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control to normalize the Atrogin-1 signal.

3. Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit (commercially available)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Fluorescence microscope

Procedure:

  • Culture and treat cells on coverslips.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells for 2 minutes on ice.

  • Wash twice with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix.

  • Counterstain the nuclei.

  • Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

4. Measurement of Mitochondrial Membrane Potential (TMRE Assay)

This assay uses the potentiometric fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health.

Materials:

  • TMRE stock solution (in DMSO)

  • Cell culture medium

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Prepare a working solution of TMRE in pre-warmed cell culture medium (typically 50-200 nM).

  • Remove the this compound-containing medium and incubate the cells with the TMRE-containing medium for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS or culture medium.

  • Add fresh PBS or medium to the wells.

  • Measure the fluorescence using a plate reader (Ex/Em ~549/575 nm) or visualize using a fluorescence microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

5. Measurement of Intracellular Calcium ([Ca2+]i) (Fura-2 Assay)

Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentration.

Materials:

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Prepare a loading buffer containing 2-5 µM Fura-2 AM in HBSS. The addition of Pluronic F-127 (0.02%) can improve dye solubility and cell loading.

  • Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

  • Mount the cells on a fluorescence microscope and acquire images by alternating excitation at 340 nm and 380 nm, while collecting the emission at 510 nm.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

In Vivo Model: this compound-Induced Myopathy in Rats

This protocol outlines the induction of myopathy in rats through dietary administration of this compound.

Animals:

  • Male Wistar or Fischer 344 rats are commonly used.

Materials:

  • This compound

  • Standard rat chow

  • Blood collection supplies

  • Creatine kinase (CK) assay kit

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Diet Preparation: Mix this compound into powdered standard rat chow to achieve the desired concentration (e.g., 40 ppm). Prepare a control diet without this compound.

  • Animal Dosing: House the rats individually and provide them with the this compound-containing or control diet and water ad libitum for a period of 8 to 14 days.

  • Monitoring: Monitor the animals daily for clinical signs of myopathy (e.g., weakness, altered gait) and record body weights regularly.

  • Blood Collection and CK Measurement:

    • Collect blood samples from the tail vein or via cardiac puncture at the end of the study.

    • Separate the plasma or serum.

    • Measure the creatine kinase activity using a commercial assay kit according to the manufacturer's instructions.

  • Muscle Tissue Collection and Histopathology:

    • At the end of the treatment period, euthanize the animals.

    • Dissect skeletal muscles (e.g., gastrocnemius, soleus, rectus femoris).

    • Fix the muscle tissue in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E) to evaluate for signs of myopathy, such as myofiber necrosis, inflammation, and regeneration.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model Cell_Culture Culture hiPSC-Myocytes Treatment_IV Treat with this compound (0.1 - 1 µM, 16-24h) Cell_Culture->Treatment_IV Cytotoxicity Cytotoxicity Assay Treatment_IV->Cytotoxicity Protein_Synthesis_Assay Protein Synthesis (Puromycin) Treatment_IV->Protein_Synthesis_Assay Western_Blot Western Blot (Atrogin-1) Treatment_IV->Western_Blot Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment_IV->Apoptosis_Assay Mito_Potential Mitochondrial Potential (TMRE) Treatment_IV->Mito_Potential Calcium_Imaging Calcium Imaging (Fura-2) Treatment_IV->Calcium_Imaging Animal_Model Rat Model Treatment_V Administer this compound in Diet (e.g., 40 ppm) Animal_Model->Treatment_V Monitoring Monitor Clinical Signs & Body Weight Treatment_V->Monitoring Blood_Collection Blood Collection Monitoring->Blood_Collection Tissue_Harvest Muscle Tissue Harvest Monitoring->Tissue_Harvest CK_Measurement Plasma CK Measurement Blood_Collection->CK_Measurement Histopathology Histopathology (H&E) Tissue_Harvest->Histopathology

Caption: Workflow for studying this compound-induced myopathy.

References

Application Notes and Protocols: In Vitro Assays to Measure Cerivastatin's Effect on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has demonstrated significant anti-cancer effects in various preclinical in vitro studies.[1][2] As a key enzyme in the mevalonate pathway, HMG-CoA reductase is responsible for the synthesis of cholesterol and numerous non-steroidal isoprenoid derivatives crucial for cell signaling and proliferation.[3][4] By inhibiting this enzyme, this compound not only disrupts cholesterol biosynthesis but also affects the post-translational modification of small GTP-binding proteins like Ras and Rho, which are pivotal in cancer progression, invasion, and metastasis.[3][5][6] These application notes provide a detailed overview of the in vitro assays used to characterize the anti-cancer properties of this compound, complete with experimental protocols and data presentation.

Assessment of Cytotoxicity and Cell Proliferation

A fundamental step in evaluating the anti-cancer potential of this compound is to determine its effect on cancer cell viability and proliferation.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, T4-2, T-47D, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or PBS).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines (IC50 values)

Cell LineCancer TypeThis compound IC50 (µM)Reference
A172Glioblastoma0.098[7]
U87GlioblastomaNot explicitly stated, but pitavastatin was more effective[7]
U251GlioblastomaNot explicitly stated, but similar to A172 and U87[7]
MDA-MB-231Breast CancerSensitive[1]
T4-2Breast CancerModerately resistant[1]
T-47DBreast CancerCytostatic/cytotoxic effects observed[1]
MCF-7Breast CancerCytostatic/cytotoxic effects observed[1]
AML cell linesAcute Myeloid LeukemiaThis compound is at least 10 times more potent than other statins[4]

Evaluation of Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines.[4][8] Several assays can be employed to detect and quantify this mode of cell death.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time (e.g., 36 hours).[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]

Experimental Protocol:

  • Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them in paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a solution of Triton X-100 in sodium citrate.

  • Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[9]

Data Presentation:

Table 2: Apoptotic Effects of this compound

Cell LineAssayThis compound ConcentrationObservationReference
MDA-MB-231Annexin V/PIup to 50 ng/ml for 36hNo significant induction of apoptosis[5]
AML cell linesTUNEL Assay1 µM for 48h64.6% apoptotic death[9]
Uveal MelanomaWestern BlotSynergistic with trametinibIncreased cleaved PARP-1 and active caspase-3[10]

Cell Cycle Analysis

This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][3]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound for the desired time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[11]

  • Staining: Wash the cells and resuspend them in a solution containing RNase A and propidium iodide.[11]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also indicate apoptosis.[11]

Data Presentation:

Table 3: Effect of this compound on the Cell Cycle

Cell LineThis compound EffectKey Molecular ChangesReference
MDA-MB-231G1/S arrestIncrease in p21(Waf1/Cip1)[3]
T4-2, MDA-MB-231, T-47D, MCF-7Inhibition of cell cycle progressionInduction of p21[1]

Assessment of Cancer Cell Invasion

A critical aspect of malignancy is the ability of cancer cells to invade surrounding tissues. This compound has been shown to inhibit this process.[3][5]

Matrigel Invasion Assay

This assay measures the ability of cells to migrate through a basement membrane matrix.

Experimental Protocol:

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.

  • Cell Seeding: Seed this compound-treated and control cells in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for a specified period (e.g., 18 hours).[5]

  • Cell Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the stained cells under a microscope.

Data Presentation:

Table 4: Anti-Invasive Effects of this compound

Cell LineAssayThis compound TreatmentResultReference
MDA-MB-231Matrigel Invasion18-hour incubation54% decrease in cell invasion[5]

Analysis of Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways.

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling cascades.

Experimental Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., RhoA, p21, p-AKT, p-ERK) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Key Signaling Pathways and Proteins to Analyze:

  • Mevalonate Pathway: HMG-CoA Reductase

  • RhoA Pathway: RhoA, ROCK[6]

  • Cell Cycle Regulation: p21, p27, Cyclin D1, PCNA, c-myc[1][6]

  • Survival/Proliferation Pathways: p-AKT, p-ERK[10]

  • Invasion and Metastasis: MMP-9, u-PA[3][6]

Visualizations

Signaling Pathway of this compound's Anti-Cancer Effect

Cerivastatin_Pathway cluster_effects Downstream Effects This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate GGPP GGPP Mevalonate->GGPP RhoA RhoA Prenylation GGPP->RhoA RhoA_signaling RhoA Signaling RhoA->RhoA_signaling Cell_Proliferation Cell Proliferation RhoA_signaling->Cell_Proliferation promotes Cell_Invasion Cell Invasion RhoA_signaling->Cell_Invasion promotes Apoptosis Apoptosis RhoA_signaling->Apoptosis inhibits

Caption: this compound inhibits HMG-CoA reductase, disrupting the mevalonate pathway and RhoA signaling, leading to decreased cancer cell proliferation and invasion, and induction of apoptosis.

Experimental Workflow for Assessing this compound's In Vitro Effects

Experimental_Workflow cluster_assays In Vitro Assays Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Cytotoxicity Cytotoxicity/Proliferation (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis (Annexin V/PI, TUNEL) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Invasion Invasion Assay (Matrigel) Treatment->Invasion Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Invasion->DataAnalysis Signaling->DataAnalysis

References

Application Notes and Protocols for Establishing Animal Models of Cerivastatin-Induced Rhabdomyolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerivastatin, a potent inhibitor of HMG-CoA reductase, was withdrawn from the market due to a higher incidence of rhabdomyolysis compared to other statins. Rhabdomyolysis is a severe adverse drug reaction characterized by the rapid breakdown of skeletal muscle, leading to the release of intracellular contents into the bloodstream, which can result in acute kidney injury and other systemic complications. Understanding the mechanisms underlying this compound's myotoxicity is crucial for developing safer drugs and for elucidating the broader pathways of statin-induced muscle injury.

These application notes provide detailed protocols for establishing a rat model of this compound-induced rhabdomyolysis, methods for assessing muscle damage, and an overview of the key signaling pathways involved.

Key Signaling Pathways in this compound-Induced Myotoxicity

This compound's primary mechanism of action is the inhibition of HMG-CoA reductase, a critical enzyme in the mevalonate pathway. This inhibition not only reduces cholesterol synthesis but also depletes essential downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). The depletion of GGPP is particularly implicated in statin-induced myopathy. It leads to impaired prenylation of small GTP-binding proteins like Rho and Ras, disrupting their membrane localization and function, which in turn affects a multitude of cellular processes including cell survival and cytoskeletal integrity. This disruption can trigger the mitochondrial apoptosis pathway and lead to dysregulation of intracellular calcium homeostasis, culminating in muscle fiber necrosis.

This compound-Induced Myotoxicity Signaling Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Ca_Dysregulation Calcium Homeostasis Dysregulation (Ryanodine Receptor) This compound->Ca_Dysregulation Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Catalyzes GGPP Geranylgeranyl Pyrophosphate (GGPP) Depletion Mevalonate_Pathway->GGPP Leads to GTPases Impaired Prenylation of Small GTP-binding Proteins (e.g., Rho, Ras) GGPP->GTPases Required for Apoptosis Apoptosis (Caspase Activation) GTPases->Apoptosis Contributes to Mitochondrial_Dysfunction->Apoptosis Induces Rhabdomyolysis Rhabdomyolysis (Muscle Fiber Necrosis) Ca_Dysregulation->Rhabdomyolysis Contributes to Apoptosis->Rhabdomyolysis Leads to

Caption: Key signaling events in this compound-induced muscle toxicity.

Experimental Workflow for a Rat Model of this compound-Induced Rhabdomyolysis

A typical workflow for establishing and evaluating a this compound-induced rhabdomyolysis model in rats involves several key stages, from animal acclimatization to endpoint analysis. The total duration of the in-life phase is approximately 3 weeks, including acclimatization and a 14-day dosing period.

Experimental Workflow cluster_pre_treatment Pre-Treatment (Week 1) cluster_treatment Treatment (Weeks 2-3) cluster_endpoint Endpoint Analysis (Day 15) cluster_analysis Data Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurements (Body Weight, Blood Sample) Acclimatization->Baseline Dosing Daily Oral Gavage (this compound or Vehicle) (14 days) Baseline->Dosing Monitoring Daily Clinical Observation (e.g., hind limb weakness) Dosing->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Blood_Processing Blood Processing (Serum/Plasma) Sacrifice->Blood_Processing Tissue_Harvesting Muscle Tissue Harvesting Sacrifice->Tissue_Harvesting Biomarker_Analysis Biomarker Analysis (CK, AST, ALT) Blood_Processing->Biomarker_Analysis Histopathology Histopathology (NADH-TR Staining) Tissue_Harvesting->Histopathology

Caption: Experimental workflow for this compound-induced rhabdomyolysis model.

Data Presentation: Biomarkers of Muscle Damage

The primary biomarker for rhabdomyolysis is a significant elevation in plasma creatine kinase (CK) activity. Other relevant biomarkers include aspartate aminotransferase (AST) and alanine aminotransferase (ALT). The following table summarizes representative data from a study in Fischer 344 rats administered this compound dietarily at a concentration of 40 ppm.[1]

BiomarkerTreatment GroupDay 8Day 11
Plasma Creatine Kinase (CK) (IU/L) ControlNot significantly different from treated135 ± 17
This compound (40 ppm)Not significantly different from control18550 ± 14258*

*Mean ± S.D., n=5 per group. *p < 0.05 compared to the control group.[1]

Experimental Protocols

Protocol 1: Induction of Rhabdomyolysis in Rats

This protocol describes the induction of rhabdomyolysis in rats using oral administration of this compound.

Materials:

  • Male Fischer 344 or Wistar rats (8-10 weeks old)

  • This compound sodium salt

  • Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in deionized water

  • Oral gavage needles (18-gauge, 2-3 inches long, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Analytical balance

  • Homogenizer or sonicator

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week before the experiment, with ad libitum access to standard chow and water.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the number and weight of the animals.

    • Prepare the 0.5% CMC vehicle by slowly adding CMC to deionized water while stirring until fully dissolved.

    • Suspend the calculated amount of this compound powder in the vehicle. Homogenize or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.

  • Dosing:

    • Administer this compound or vehicle control to the rats once daily via oral gavage for 14 consecutive days.

    • The administration volume should be consistent, typically 5 mL/kg body weight.

    • Weigh the animals daily to adjust the dose volume accordingly.

  • Monitoring:

    • Observe the animals daily for clinical signs of myotoxicity, such as staggering gait, hind limb weakness, and changes in body weight.[2]

  • Sample Collection:

    • On day 15 (24 hours after the last dose), euthanize the animals according to approved institutional guidelines.

    • Collect blood via cardiac puncture into tubes appropriate for serum or plasma separation.

    • Immediately harvest skeletal muscles (e.g., soleus, gastrocnemius, and tibialis anterior) for histopathological analysis.[2]

Protocol 2: Plasma Creatine Kinase (CK) Activity Assay

This protocol outlines a colorimetric method for determining CK activity in plasma or serum.

Principle:

Creatine kinase catalyzes the transfer of a phosphate group from creatine phosphate to ADP, forming ATP. The newly formed ATP is used in a series of coupled enzymatic reactions that ultimately lead to the production of NADPH, which can be measured by the increase in absorbance at 340 nm. The rate of NADPH formation is directly proportional to the CK activity.

Materials:

  • Rat plasma or serum samples

  • Commercially available CK activity assay kit (follow manufacturer's instructions) or individual reagents:

    • Assay Buffer (e.g., Tris buffer, pH 7.4)

    • Creatine Phosphate

    • ADP

    • Glucose

    • NADP+

    • Hexokinase

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Incubator (37°C)

Procedure:

  • Sample Preparation: Centrifuge collected blood samples to separate plasma or serum. Store on ice if used immediately, or at -80°C for long-term storage.

  • Reagent Preparation: Prepare a master mix containing all reagents except the sample, according to the kit's protocol.

  • Assay:

    • Pipette 5-10 µL of each plasma/serum sample into separate wells of a 96-well plate.

    • Add the master mix to each well.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 340 nm at multiple time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.

  • Calculation:

    • Determine the rate of change in absorbance (ΔA340/minute).

    • Calculate the CK activity using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹), adjusting for sample volume and path length. The activity is typically expressed in Units per Liter (U/L).

Protocol 3: NADH-TR Staining for Muscle Histopathology

This protocol describes the Nicotinamide Adenine Dinucleotide (NADH) Tetrazolium Reductase (NADH-TR) staining method for assessing muscle fiber architecture and mitochondrial distribution. Necrotic muscle fibers will show a loss of staining.

Principle:

NADH diaphorase, an enzyme in the mitochondrial electron transport chain, transfers hydrogen from NADH to a tetrazolium salt (e.g., nitroblue tetrazolium, NBT). This reduces the NBT to an insoluble, colored formazan precipitate at the site of enzymatic activity, primarily highlighting mitochondria and the sarcoplasmic reticulum.

Materials:

  • Freshly harvested skeletal muscle tissue

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane cooled with liquid nitrogen

  • Cryostat

  • Microscope slides

  • NADH

  • Nitroblue tetrazolium (NBT)

  • Tris buffer (pH 7.4)

  • Aqueous mounting medium

Procedure:

  • Tissue Preparation:

    • Immediately after harvesting, embed the muscle sample in OCT compound.

    • Snap-freeze the embedded tissue in isopentane chilled with liquid nitrogen to prevent ice crystal formation.

    • Store the frozen blocks at -80°C until sectioning.

  • Sectioning:

    • Using a cryostat, cut transverse sections of the muscle at 8-10 µm thickness.

    • Mount the sections onto microscope slides.

  • Staining:

    • Prepare the incubation medium by dissolving NADH and NBT in Tris buffer.

    • Cover the tissue sections with the incubation medium.

    • Incubate the slides in a humidified chamber at 37°C for 30-45 minutes.

    • Rinse the slides in deionized water.

    • Mount with an aqueous mounting medium and a coverslip.

  • Analysis:

    • Examine the slides under a light microscope.

    • Healthy muscle fibers will show a network-like staining pattern. Type I (oxidative) fibers will stain darker than Type II (glycolytic) fibers.

    • Features of myotoxicity to look for include necrotic fibers (pale, unstained areas), hypercontracted fibers, inflammatory cell infiltration, and disorganization of the myofibrillar network.

Protocol 4: Histopathological Scoring of Muscle Injury

A semi-quantitative scoring system can be used to evaluate the extent of muscle damage. This allows for a more objective comparison between treatment groups.

Procedure:

  • Image Acquisition: Capture multiple non-overlapping images of the stained muscle sections at a consistent magnification (e.g., 20x).

  • Scoring Parameters: Evaluate each image based on the following parameters, assigning a score from 0 to 3 for each:

    • Fiber Necrosis: 0 = No necrotic fibers; 1 = 1-5% of fibers affected; 2 = 6-15% of fibers affected; 3 = >15% of fibers affected.

    • Inflammatory Infiltration: 0 = No inflammation; 1 = Mild, localized inflammation; 2 = Moderate, multifocal inflammation; 3 = Severe, diffuse inflammation.

    • Fiber Degeneration/Regeneration: 0 = Normal fiber morphology; 1 = Mild changes (e.g., occasional small, rounded fibers); 2 = Moderate changes (e.g., variation in fiber size, central nuclei); 3 = Severe disorganization of muscle architecture.

  • Total Score: Sum the scores for each parameter to obtain a total muscle injury score for each image. Average the scores from multiple images for each animal.

Conclusion

The protocols and information provided here offer a comprehensive framework for establishing and evaluating a rat model of this compound-induced rhabdomyolysis. This model is a valuable tool for investigating the molecular mechanisms of statin-induced myotoxicity, for screening new chemical entities for potential muscle-related liabilities, and for testing potential therapeutic interventions to mitigate this serious adverse effect. Careful adherence to these protocols will ensure the generation of robust and reproducible data.

References

Protocol for Inducing Myopathy in Rats Using Cerivastatin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Statins, a class of drugs that inhibit HMG-CoA reductase, are widely used to lower cholesterol levels. However, a significant side effect is statin-induced myopathy, ranging from myalgia to severe rhabdomyolysis. Cerivastatin, a potent statin that was withdrawn from the market due to a high incidence of rhabdomyolysis, is a valuable tool for studying the mechanisms of statin-induced muscle injury in a preclinical setting.[1] This document provides a detailed protocol for inducing myopathy in rats using this compound, covering animal models, drug administration, and key experimental procedures for assessment.

Data Presentation

Table 1: Biochemical Markers of this compound-Induced Myopathy in Rats

ParameterControl GroupThis compound-Treated GroupFold ChangeReference
Plasma Creatine Kinase (CK)135 ± 17 IU/L18550 ± 14258 IU/L~137-fold increase[2]

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Adult male albino rats (e.g., Wistar or Sprague-Dawley) or Fischer 344 rats are commonly used.[1]

  • Age and Weight: 8-12 weeks old, with weights ranging from 150-180 gm.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation and Administration of this compound
  • Dosage: this compound is administered at a dose of 10 mg/kg/day.

  • Vehicle: this compound can be dissolved in a suitable vehicle such as 0.5% carboxymethyl cellulose or distilled water.

  • Route of Administration: Oral gavage is the standard method of administration.

  • Procedure for Oral Gavage:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg.

    • Select an appropriately sized gavage needle (16-18 gauge for rats). The length should be measured from the tip of the animal's nose to the bottom of the sternum to avoid stomach perforation.

    • Restrain the rat and gently insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus.

    • Administer the this compound solution slowly.

    • Monitor the animal for any signs of distress after the procedure.

Induction of Myopathy
  • Duration: Administer this compound daily for a period of 4 weeks to induce myopathy.

Assessment of Myopathy
  • Blood Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., tail vein).

  • Creatine Kinase (CK) Assay: Centrifuge the blood to obtain serum and measure CK levels using a commercial ELISA kit according to the manufacturer's instructions. A significant elevation in serum CK is a key indicator of muscle damage.[3]

  • Tissue Collection and Fixation:

    • Euthanize the rats and dissect skeletal muscles (e.g., gastrocnemius, biceps femoris).

    • Fix the muscle samples in 10% formal saline for 48 hours.

  • Paraffin Embedding and Sectioning:

    • Process the fixed tissues for paraffin embedding.

    • Cut 5 µm thick sections.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin to visualize nuclei.

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix.

    • Dehydrate and mount the sections.

  • Microscopic Examination: Examine the stained sections under a light microscope for signs of myopathy, such as fragmented and tapered muscle fibers, loss of transverse striations, and an irregular outline of muscle fibers.[4]

  • Tissue Preparation:

    • Fix small muscle samples (approximately 1 mm³) in 4% glutaraldehyde in cacodylate buffer for 24 hours.

    • Postfix in osmium tetroxide for 2 hours.

    • Dehydrate in a graded series of alcohols.

    • Embed in epoxy resin.

  • Ultrathin Sectioning and Staining:

    • Cut ultrathin sections (60-70 nm) and mount them on copper grids.

    • Stain with uranyl acetate and lead citrate.

  • Electron Microscopic Examination: Examine the sections under a transmission electron microscope for ultrastructural changes, such as dissolution of myofibrils and mitochondrial abnormalities (e.g., disfigured giant mitochondria with destructed cristae).[4][5]

Mandatory Visualization

G cluster_workflow Experimental Workflow for Inducing Myopathy Animal_Prep Animal Preparation (Male Albino Rats, 8-12 weeks) Cerivastatin_Admin This compound Administration (10 mg/kg/day, Oral Gavage, 4 weeks) Animal_Prep->Cerivastatin_Admin Sample_Collection Sample Collection (Blood, Skeletal Muscle) Cerivastatin_Admin->Sample_Collection Biochemical Biochemical Analysis (Creatine Kinase Assay) Sample_Collection->Biochemical Histopathology Histopathological Analysis (H&E Staining) Sample_Collection->Histopathology EM Electron Microscopy Sample_Collection->EM Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histopathology->Data_Analysis EM->Data_Analysis

Caption: Experimental workflow for inducing and assessing this compound-induced myopathy in rats.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Myopathy This compound This compound HMG_CoA HMG-CoA Reductase This compound->HMG_CoA Inhibition GGPP Geranylgeranyl Pyrophosphate (GGPP) This compound->GGPP Decreased Production Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate Catalyzes Mevalonate->GGPP Leads to Mitochondria Mitochondrial Dysfunction GGPP->Mitochondria Disruption of protein geranylgeranylation Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade in this compound-induced muscle apoptosis.

References

Application Notes: Protocols for Testing Cerivastatin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cerivastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] While effective in lowering cholesterol, this compound was withdrawn from the market due to a high incidence of rhabdomyolysis.[2] Its potent cytotoxic effects, particularly at higher concentrations, have made it a subject of research for understanding statin-induced toxicity and for potential applications in oncology.[3][4] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro using common cell-based assays.

Mechanism of this compound-Induced Cytotoxicity

This compound's primary mechanism of action is the inhibition of HMG-CoA reductase, which blocks the synthesis of mevalonate and downstream isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][5] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases such as Ras and Rho.[5][6] Disruption of Ras and Rho signaling affects cell proliferation, survival, and cytoskeletal organization.[5][6]

This compound-induced cytotoxicity is often mediated by the induction of apoptosis through the mitochondrial pathway.[6][7] This can involve mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[7][8] Studies have shown that this compound is at least 10 times more potent at inducing apoptosis in certain cancer cell lines compared to other statins.[1][4]

Experimental Protocols

Here we provide detailed protocols for three standard assays to quantify this compound's effect on cell viability, membrane integrity, and apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • Cells of interest (e.g., HepG2, MDA-MB-231, primary hepatocytes)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or pure DMSO)[11]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10][11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13] This indicates a loss of plasma membrane integrity.

Materials:

  • Cells cultured and treated with this compound in a 96-well plate (as described in Protocol 1).

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, assay buffer, and stop solution).

  • Lysis Buffer (e.g., 10X Triton X-100 provided in kits) for positive control.

  • 96-well flat-bottom assay plate.

  • Microplate reader (absorbance at 490 nm).

Procedure:

  • Prepare Controls: Alongside the experimental wells, prepare the following controls:[14]

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells lysed with Lysis Buffer (e.g., add Triton X-100 to a final concentration of 1-2%) 45 minutes before the assay.[14][15]

    • Medium Background: Culture medium alone.

  • Sample Collection: After the this compound incubation period, centrifuge the cell plate at 250 x g for 3-5 minutes.[14][15]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.[14]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm. It is recommended to also measure a reference wavelength (e.g., 680 nm) to subtract background from the instrument.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Apoptosis Detection

Apoptosis can be assessed by multiple methods, including detecting caspase enzyme activation or the externalization of phosphatidylserine (PS) using Annexin V staining.

This assay measures the activity of key apoptosis-executing enzymes like caspase-3 or initiator caspase-9.[8]

Materials:

  • Cells treated with this compound.

  • Caspase-3 or Caspase-9 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase substrate conjugated to a chromophore like p-nitroaniline, pNA).

  • Microplate reader (absorbance at 405 nm).

Procedure:

  • Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Prepare Reaction: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Assay Plate Setup: Add 50 µL of 2X Reaction Buffer to each well of a 96-well plate. Add 50 µL of the cytosolic extract.

  • Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The color intensity is proportional to the caspase activity.

  • Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the fold-increase in caspase activity.

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]

Materials:

  • Cells treated with this compound.

  • Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit.

  • 1X Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Collection: Collect all cells (adherent and supernatant) and wash once with cold PBS.[17]

  • Cell Resuspension: Centrifuge cells and resuspend the pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.[17]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Data Presentation

Quantitative data from cytotoxicity experiments should be summarized for clear interpretation and comparison.

Table 1: IC₅₀ and LC₂₀ Values of this compound in Various Cell Lines

Cell LineAssay TypeParameterValueExposure TimeReference
HepG2 (Human Hepatoma)Cholesterol SynthesisIC₅₀1.0 nMNot Specified[18]
MDA-MB-231 (Breast Cancer)Trypan BlueCytotoxic Conc.50 ng/mLNot Specified[3]
MCC-2 (Myeloma)MTTProliferation Inhibition~50 nM (for 70% inhibition)36 hours[6]
Rat Primary HepatocytesNot SpecifiedLC₂₀160 µM24 hours[12]
AML (Leukemia)ApoptosisPotency~10x > LovastatinNot Specified[1][4]

Table 2: Summary of Key Quantitative Findings on this compound Cytotoxicity

FindingCell TypeMeasurementResultReference
Inhibition of ProliferationMDA-MB-231Cell Count~40% inhibition at 25 ng/mL[3]
Caspase ActivationActivated Rat HSCsProtease ActivityIncreased activity of caspase-9 and -3[8]
Rho/Ras DelocalizationMCC-2Western Blot (Membrane Fraction)Significant decrease in membrane-bound Rho and Ras[6]
Mitochondrial RespirationHuman PlateletsHigh-Resolution RespirometryConcentration-dependent inhibition of NADH-linked respiration[19]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G General Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 mtt MTT Assay (Viability) incubate2->mtt ldh LDH Assay (Membrane Integrity) incubate2->ldh apoptosis Apoptosis Assays (Caspase, Annexin V) incubate2->apoptosis read Measure Signal (Absorbance/Fluorescence) mtt->read ldh->read apoptosis->read calc Calculate % Viability/ % Cytotoxicity/ % Apoptosis read->calc plot Generate Dose-Response Curves & IC50 Values calc->plot

Caption: General workflow for assessing this compound cytotoxicity.

Signaling Pathway Diagram

G This compound-Induced Apoptotic Signaling Pathway cluster_rho GTPase Signaling cluster_mito Mitochondrial Pathway This compound This compound hmgcr HMG-CoA Reductase This compound->hmgcr mevalonate Mevalonate Pathway (Isoprenoids: GGPP, FPP) rho Rho/Ras Prenylation This compound->rho Inhibits proliferation Cell Proliferation & Survival This compound->proliferation apoptosis Apoptosis This compound->apoptosis hmgcr->mevalonate mevalonate->rho mito Mitochondrial Dysfunction mevalonate->mito Inhibition of CoQ10 synthesis contributes to dysfunction rho_active Active Rho/Ras (Membrane-Bound) rho->rho_active rho_active->proliferation rho_active->proliferation rho_active->mito Survival signals cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp3->apoptosis

Caption: Key signaling events in this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Cerivastatin Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cerivastatin toxicity in primary cell cultures. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in primary cell cultures?

A1: this compound, a potent statin, primarily induces toxicity by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1] This enzyme is crucial for the mevalonate pathway, which is responsible for producing cholesterol and essential non-sterol isoprenoids.[2][3] The depletion of these isoprenoids, particularly geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP), disrupts the function of key signaling proteins.[4][5]

Q2: Which signaling pathways are most affected by this compound?

A2: The disruption of the mevalonate pathway most significantly impacts the post-translational modification (prenylation) of small GTPases like Rho, Rac, and Ras.[6][7][8][9][10] Proper prenylation is essential for their localization to the cell membrane and their subsequent activation of downstream signaling cascades that regulate cell survival, proliferation, and morphology.[10] The Rho GTPase signaling pathway is a particularly critical target.[6][7][8][11]

Q3: What are the common observable effects of this compound toxicity in primary cells?

A3: Researchers may observe a range of effects, including:

  • Apoptosis (Programmed Cell Death): This is a frequent outcome, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[2][12][13]

  • Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells is common.[14][15]

  • Morphological Changes: Cells may appear rounded and detach from the culture surface.[14][16]

  • Mitochondrial Dysfunction: This can manifest as inhibition of respiratory chain complexes, increased oxidative stress, and a decrease in ATP production.[4][17][18]

Q4: How can I mitigate this compound-induced toxicity in my primary cell cultures?

A4: The most effective mitigation strategy is to replenish the downstream products of the HMG-CoA reductase enzyme that are depleted by this compound. This can be achieved by co-incubating the cells with:

  • Mevalonate (or Mevalonolactone): As the direct product of HMG-CoA reductase, its addition can fully rescue cells from this compound's effects.[2][13][19]

  • Geranylgeranyl Pyrophosphate (GGPP): This isoprenoid is crucial for the prenylation of Rho GTPases, and its addition can specifically reverse the effects related to Rho signaling disruption.[2][10][13][20]

  • Farnesyl Pyrophosphate (FPP): While also an important isoprenoid, its ability to rescue cells may be less complete than GGPP, depending on the specific cell type and the primary downstream pathways affected.[10][13]

Other potential, though less direct, mitigation strategies that have been explored include:

  • Bicarbonate: To counteract intracellular acidification that can be associated with apoptosis.[16]

  • Cell-Permeable Succinate: To bypass Complex I inhibition and rescue mitochondrial respiration.[17]

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps & Solutions
High levels of unexpected apoptosis/cell death. This compound is inducing apoptosis through depletion of essential isoprenoids.1. Confirm the mechanism: Co-treat cells with this compound and mevalonate (e.g., 100 µM). A rescue of cell viability would confirm the toxicity is on-target. 2. Isolate the downstream pathway: Co-treat with GGPP (e.g., 10 µM) or FPP (e.g., 10 µM). If GGPP provides a stronger rescue, it indicates that disruption of Rho family GTPase prenylation is the primary driver of toxicity.[2][10][13] 3. Titrate this compound concentration: The sensitivity to statins can vary significantly between different primary cell types.[13] Perform a dose-response curve to find the optimal concentration for your experiment.
Cells are detaching from the culture plate and rounding up. Disruption of RhoA signaling is leading to the disassembly of the actin cytoskeleton and focal adhesions.[10]1. Rescue with GGPP: Co-incubation with GGPP should restore RhoA function and maintain normal cell morphology.[10] 2. Visualize the cytoskeleton: Stain the cells with phalloidin to visualize F-actin and an antibody against vinculin or paxillin to observe focal adhesions. This can confirm the disruption of these structures by this compound and their restoration by GGPP.
Reduced metabolic activity (e.g., in an MTT or resazurin assay). This compound is causing mitochondrial dysfunction, leading to decreased cellular respiration.[17][18]1. Assess mitochondrial health directly: Use a mitochondrial membrane potential-sensitive dye (e.g., TMRM, JC-1) to check for depolarization. 2. Attempt mitochondrial rescue: Co-treat with a cell-permeable succinate to see if bypassing Complex I of the electron transport chain can restore respiratory function.[17] 3. Supplement with antioxidants: While not a direct rescue, antioxidants like N-acetylcysteine could help mitigate secondary damage from oxidative stress.
No observable toxic effect at expected concentrations. The primary cell type being used is resistant to this compound-induced toxicity.1. Confirm drug activity: Test the same batch of this compound on a sensitive cell line (e.g., some cancer cell lines are highly sensitive) to ensure its potency.[2] 2. Increase incubation time: Some effects of statins on gene expression and protein levels can take 24 hours or longer to become apparent.[20] 3. Consider cell-specific differences: Different cell types have varying dependencies on the mevalonate pathway. For example, primary hepatocytes have been shown to be more resistant to statin-induced apoptosis than myotubes.[13]

Data Presentation

Table 1: Summary of this compound-Induced Apoptosis in Different Cell Lines

Cell LineThis compound ConcentrationPercentage of Apoptotic CellsReference
MCC-2 (Myeloma)20 µM~70.5%[12]
IM9 (B-lymphoblastoid)20 µM~70.5%[12]
U266 (Myeloma)20 µM~70.5%[12]
Jurkat (T-lymphoblastoid)20 µM~70.5%[12]

Note: Data represents the average apoptotic effect observed across the four cell lines.

Table 2: Reversal of this compound Effects by Mevalonate Pathway Intermediates

Cell Line/SystemThis compound EffectRescuing AgentConcentration of Rescuing AgentOutcomeReference
AML Cell LinesApoptosisMevalonateNot specifiedReversal of apoptosis[2]
AML Cell LinesApoptosisGGPPNot specifiedReversal of apoptosis[2]
Rat MyotubesApoptosisMevalonateNot specifiedComplete prevention of apoptosis[13]
Rat MyotubesApoptosisGeranylgeraniol (GGOH)Not specifiedComplete prevention of apoptosis[13]
Rat MyotubesApoptosisFarnesol (FOH)Not specifiedNo prevention of apoptosis[13]
Human Endothelial CellsIncreased eNOS expressionMevalonate (MVA)1.5 mmol/LReversal of increased eNOS expression[20]
Human Endothelial CellsIncreased eNOS expressionGGPP1 mg/mLReversal of increased eNOS expression[20]
Human Endothelial CellsIncreased eNOS expressionFPP1 mg/mLNo reversal of increased eNOS expression[20]
MDA-MB-231Inhibition of proliferationGGPP10 µMFull reversal[14]
MDA-MB-231Inhibition of proliferationFPP10 µMNo reversal[14]

Experimental Protocols

Protocol 1: Assessing Mitigation of this compound-Induced Cytotoxicity

This protocol outlines a general method to determine if supplementing with mevalonate pathway intermediates can rescue primary cells from this compound-induced toxicity.

Materials:

  • Primary cell culture of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • Mevalonolactone stock solution (in ethanol)

  • Geranylgeranyl pyrophosphate (GGPP) stock solution (in a suitable solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP levels)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Treatment Media: Prepare fresh culture medium containing the various treatment conditions. Include a vehicle control (e.g., DMSO/ethanol at the highest concentration used for the drugs).

    • Vehicle Control

    • This compound alone (at a concentration known to cause toxicity, e.g., 1-20 µM)

    • This compound + Mevalonolactone (e.g., 100 µM)

    • This compound + GGPP (e.g., 10 µM)

    • Mevalonolactone alone

    • GGPP alone

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24-72 hours). This duration may need to be optimized.

  • Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate for the recommended time, and then read the absorbance or fluorescence on a plate reader.

  • Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability for each condition. A significant increase in viability in the "this compound + Mevalonolactone" or "this compound + GGPP" groups compared to the "this compound alone" group indicates a successful rescue.

Visualizations

Cerivastatin_Toxicity_Pathway cluster_inhibition_effect Effect of this compound HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Pyrophosphates (FPP, GGPP) Mevalonate->Isoprenoids Multiple Steps Rho_GTPase Inactive Rho GTPase (e.g., RhoA) GGTase Geranylgeranyl- transferase Isoprenoids->GGTase GGPP Toxicity Cellular Toxicity (Apoptosis, Morphology Change) Isoprenoids->Toxicity Depletion leads to... Rho_GTPase->GGTase Rho_GTPase->Toxicity Lack of prenylation leads to... Active_Rho Active Membrane-Bound Rho GTPase Signaling Downstream Signaling (Actin Cytoskeleton, Cell Survival) Active_Rho->Signaling Active_Rho->Signaling This compound This compound This compound->HMGCR Inhibition HMGCR->Mevalonate GGTase->Active_Rho Prenylation

Caption: this compound inhibits HMG-CoA reductase, leading to cellular toxicity.

Experimental_Workflow start Start: Primary Cell Culture seed Seed Cells in Multi-well Plate start->seed treat Treat with this compound ± Rescue Agents (Mevalonate, GGPP) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay (MTT, Resazurin) endpoint->viability Quantitative apoptosis Apoptosis Assay (Caspase Activity, Annexin V) endpoint->apoptosis Mechanistic morphology Microscopy (Morphology, Cytoskeleton Staining) endpoint->morphology Qualitative analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis morphology->analysis

Caption: Workflow for mitigating this compound toxicity in primary cells.

References

solubility and stability of cerivastatin in different lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with cerivastatin, this guide provides essential information on its solubility and stability in common laboratory solvents. It includes troubleshooting tips and frequently asked questions to ensure smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For this compound sodium salt, Dimethyl Sulfoxide (DMSO), water, and ethanol are effective solvents for preparing stock solutions. High solubility has been reported in these solvents, allowing for concentrated stock solutions.[1][2][3] For this compound acid, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are suitable.[4]

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. First, confirm that you are using the appropriate solvent for the form of this compound you have (sodium salt vs. acid). If the concentration is high, gentle warming (to 37°C) and sonication can aid in redissolving the compound.[5] For aqueous solutions, ensure the pH is compatible with maintaining solubility. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration solution.

Q3: How should I store this compound solutions to ensure stability?

A3: Stock solutions of this compound sodium in DMSO or other organic solvents should be stored at -20°C or -80°C for long-term stability, preferably in small aliquots to avoid repeated freeze-thaw cycles.[1][5] Aqueous solutions are less stable and it is often recommended to prepare them fresh. If short-term storage of aqueous solutions is necessary, refrigeration at 2-8°C is advisable.

Q4: Is this compound sensitive to light?

A4: Yes, like other statins, this compound can be susceptible to photodegradation.[6] It is recommended to protect this compound solutions from light by using amber vials or by covering the container with aluminum foil, especially during long-term storage or during experiments involving light exposure.

Solubility Data

The solubility of this compound can vary based on its form (acid or sodium salt) and the solvent used. The following table summarizes the available solubility data for this compound sodium salt.

SolventSolubilityNotes
Water≥5 mg/mL, 80 mg/mL[1], 97 mg/mL[2], 100 mg/mL[5]Sonication is recommended to aid dissolution.[1] One source suggests warming to 60°C.[5]
DMSO10 mg/mL[7], 50 mg/mL[5], 80 mg/mL[1], 97 mg/mL[2][3]Sonication may be needed.[5] Use fresh, moisture-free DMSO for best results.[3]
Ethanol0.5 mg/mL[7], 97 mg/mL[2]
MethanolSlightly soluble[8]Quantitative data is limited.
PBS (pH 7.2)0.2 mg/mL[7]
DMF10 mg/mL[7]

Note: Solubility can be affected by factors such as temperature, pH, and the purity of both the solute and the solvent.

Stability Profile

This compound, like other statins, can degrade under certain conditions. Understanding its stability is crucial for accurate experimental results. Statins are known to be susceptible to hydrolysis, oxidation, and photolysis.[6]

Degradation Pathways: Forced degradation studies on statins have shown that they can degrade under the following conditions:

  • Acidic and Basic Hydrolysis: this compound may undergo hydrolysis in both acidic and basic environments.

  • Oxidation: Exposure to oxidizing agents can lead to degradation.

  • Thermal Stress: Elevated temperatures can accelerate degradation.

  • Photolysis: Exposure to UV or visible light can cause degradation.

The primary degradation products can include the corresponding lactone and other oxidation products.

Experimental Protocols

Solubility Determination Protocol

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess this compound into a vial. B Add a known volume of the test solvent. A->B C Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D Allow the solution to settle. C->D E Centrifuge or filter the supersaturated solution to remove undissolved solid. D->E F Take a precise aliquot of the clear supernatant. E->F G Dilute the aliquot with a suitable solvent. F->G H Quantify the concentration of This compound using a validated analytical method (e.g., HPLC-UV). G->H

Caption: Workflow for determining this compound solubility.

Stability Testing Protocol (Forced Degradation)

This protocol describes a general procedure for conducting forced degradation studies on this compound to assess its stability.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare a stock solution of This compound in a suitable solvent. Acid Acid Hydrolysis (e.g., 0.1N HCl at 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH at 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2 at RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 80°C) Prep->Thermal Photo Photolytic Degradation (UV/Vis light exposure) Prep->Photo Analysis Analyze samples at different time points by a stability-indicating method (e.g., HPLC). Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterize Characterize degradation products (e.g., LC-MS). Analysis->Characterize

Caption: Forced degradation stability testing workflow.

Troubleshooting Guide

Issue: Inconsistent results in biological assays.

Possible Cause: Degradation of this compound in the assay medium.

Solution:

  • Prepare fresh solutions: Prepare this compound solutions immediately before use.

  • Protect from light: Conduct experiments under low-light conditions or in light-protected vessels.

  • pH considerations: Ensure the pH of the assay medium is within a stable range for this compound.

  • Control samples: Include control samples of this compound at the beginning and end of the experiment to assess degradation over time.

Issue: Difficulty in achieving desired concentration without precipitation.

Possible Cause: Exceeding the solubility limit in the chosen solvent.

Solution:

  • Use a co-solvent system: A mixture of solvents (e.g., DMSO and water) can sometimes improve solubility.

  • pH adjustment: For aqueous solutions, adjusting the pH may increase solubility.

  • Prepare a more concentrated stock in a highly soluble solvent: Prepare a high-concentration stock in a solvent like DMSO and then dilute it into the final experimental medium. Be mindful of the final concentration of the organic solvent in your experiment.

Logical Relationship for Troubleshooting Precipitation

G Start Precipitation Observed Check_Solvent Is the correct solvent being used for the This compound form? Start->Check_Solvent Check_Conc Is the concentration exceeding the known solubility limit? Check_Solvent->Check_Conc Yes Use_Correct_Solvent Use the appropriate solvent. Check_Solvent->Use_Correct_Solvent No Lower_Conc Lower the concentration. Check_Conc->Lower_Conc Yes Apply_Heat_Sonication Apply gentle heat and/or sonication. Check_Conc->Apply_Heat_Sonication No Still_Precipitates Precipitation persists? Apply_Heat_Sonication->Still_Precipitates Prepare_Fresh Prepare a fresh solution. Still_Precipitates->Prepare_Fresh Yes

Caption: Decision tree for troubleshooting this compound precipitation.

References

identifying and avoiding artifacts in cerivastatin cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding artifacts in cellular assays involving cerivastatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

This compound is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] Its primary mechanism of action is to block the synthesis of mevalonate, a crucial precursor for cholesterol biosynthesis and various non-steroidal isoprenoids.[3][4] This inhibition leads to the depletion of downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTPases like Ras and Rho.[3][5]

Q2: What are the common cellular effects of this compound observed in vitro?

In various cancer cell lines, this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and impede cell migration and invasion.[3][6][7] These effects are largely attributed to the disruption of Ras and Rho signaling pathways. For instance, in MDA-MB-231 breast cancer cells, this compound induces G1/S cell cycle arrest and delocalizes RhoA from the cell membrane, leading to disorganized actin fibers.[3]

Q3: At what concentrations is this compound typically effective in cellular assays?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. For example, in MDA-MB-231 breast cancer cells, inhibition of cell proliferation is observed with up to 40% inhibition at 25 ng/mL, while cytotoxic effects are seen at 50 ng/mL.[3] In human arterial smooth muscle cells, this compound showed potent inhibitory effects on proliferation and migration at IC50 values of 0.04-0.06 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.

Q4: Can this compound's lipophilic nature interfere with cellular assays?

Yes, as a lipophilic compound, this compound has the potential to interact with cellular membranes, which can lead to artifacts in certain assays.[8][9] Lipophilic compounds can alter membrane fluidity and permeability, which might nonspecifically affect cell health or interfere with the chemistry of certain assay reagents.[8] It is important to include appropriate vehicle controls and, if possible, use complementary assays to confirm findings.

Troubleshooting Guides

HMG-CoA Reductase Activity Assay

Issue: No or low inhibition of HMG-CoA reductase activity observed with this compound treatment.

  • Possible Cause 1: Incorrect assay setup.

    • Solution: Ensure that all reagents are added in the correct order as specified in the protocol. The enzyme and substrate can be unstable in the assay buffer, so timing and order of addition are critical.

  • Possible Cause 2: Inactive this compound.

    • Solution: this compound sodium is typically supplied in its active, open-ring form. Ensure it has been stored correctly, protected from moisture and light, at -20°C.[6] Prepare fresh stock solutions in an appropriate solvent like DMSO or water.[10]

  • Possible Cause 3: Sub-optimal enzyme concentration.

    • Solution: The amount of HMG-CoA reductase used in the assay is critical. If the enzyme concentration is too high, the inhibitory effect of this compound may be masked. Perform a titration of the enzyme to find a concentration that results in a linear reaction rate within the detection limits of your instrument.

MTT Cell Viability Assay

Issue: Inconsistent or unexpected results with the MTT assay.

  • Possible Cause 1: Direct interference of this compound with MTT reduction.

    • Solution: While not definitively reported for this compound, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. Run a cell-free control containing media, MTT, and this compound at the highest concentration used in your experiment to check for direct reduction.

  • Possible Cause 2: Altered metabolic state of cells.

    • Solution: The MTT assay measures mitochondrial reductase activity, which can be influenced by the metabolic state of the cells. This compound, by inhibiting the mevalonate pathway, could alter cellular metabolism. It is advisable to confirm viability results with an alternative assay that measures a different parameter, such as membrane integrity (e.g., LDH assay or Trypan Blue exclusion).

  • Possible Cause 3: Cell detachment.

    • Solution: At higher concentrations (e.g., 50 ng/mL in MDA-MB-231 cells), this compound can cause cell rounding and detachment.[3] This can lead to an underestimation of viable cells if detached cells are lost during media changes. When treating with high concentrations, consider collecting and analyzing both the adherent and detached cell populations.

LDH Cytotoxicity Assay

Issue: High background or variable LDH release.

  • Possible Cause 1: Basal LDH release from serum in the culture medium.

    • Solution: Serum is a common source of LDH. Include a "culture medium background" control (medium without cells) to measure and subtract this basal LDH activity from all other readings.[11]

  • Possible Cause 2: this compound-induced apoptosis versus necrosis.

    • Solution: The LDH assay primarily measures membrane integrity loss, which is a hallmark of necrosis. This compound is known to induce apoptosis.[6][12] During early apoptosis, the cell membrane remains intact, and LDH is not released. Significant LDH release may only be observed at later stages of apoptosis or at concentrations causing secondary necrosis. Consider using an apoptosis-specific assay, like Annexin V staining, to get a more accurate picture of this compound-induced cell death.

  • Possible Cause 3: Interference with LDH enzyme activity.

    • Solution: While unlikely, it is good practice to rule out direct interference. A "substance control" can be performed by adding this compound to a known amount of LDH to see if it inhibits the enzyme's activity.[13]

Apoptosis Assays (e.g., Annexin V/PI Staining)

Issue: Difficulty in distinguishing between apoptotic and necrotic cells.

  • Possible Cause 1: Sub-optimal staining concentrations.

    • Solution: It is crucial to titrate the concentrations of Annexin V and Propidium Iodide (PI) for your specific cell type and experimental conditions to achieve optimal separation of live, apoptotic, and necrotic populations.[14]

  • Possible Cause 2: Late-stage apoptosis.

    • Solution: Cells in late-stage apoptosis will become positive for both Annexin V and PI, making them indistinguishable from necrotic cells by this method alone. Perform a time-course experiment to capture early apoptotic events where cells are Annexin V-positive and PI-negative.

  • Possible Cause 3: Cell detachment leading to loss of apoptotic cells.

    • Solution: Similar to the MTT assay, this compound can cause cell detachment.[3] When preparing cells for flow cytometry, ensure that both the supernatant (containing detached cells) and the adherent cells are collected and pooled to get an accurate representation of the total cell population.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineAssayConcentrationEffectReference
MDA-MB-231 (Breast Cancer)Proliferation25 ng/mL~40% inhibition[3]
MDA-MB-231 (Breast Cancer)Cytotoxicity50 ng/mLCell rounding and detachment[3]
MDA-MB-231 (Breast Cancer)Invasion25 ng/mL~54% inhibition[3]
Human Arterial Smooth MuscleProliferationIC50: 0.06 µM-
Human Arterial Smooth MuscleMigrationIC50: 0.04 µM-
HepG2 (Hepatoma)Cholesterol SynthesisIC50: 1.0 x 10⁻⁹ M-[1]

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineAssay TypeIncubation TimeIC50 ValueReference
AML Cell LinesMTT Assay48 hoursThis compound was the most potent statin tested[6]
Human Arterial Smooth MuscleProliferation-0.06 µM
Human Arterial Smooth MuscleMigration-0.04 µM

Note: IC50 values are highly dependent on the specific experimental conditions and cell line used.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.

  • Reagent Preparation:

    • Reconstitute HMG-CoA Reductase enzyme in assay buffer and keep on ice.

    • Reconstitute HMG-CoA substrate and NADPH in their respective buffers.

    • Prepare this compound stock solution and serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer to all wells.

    • Add this compound dilutions or vehicle control to the appropriate wells.

    • Add NADPH to all wells.

    • Initiate the reaction by adding HMG-CoA substrate to all wells.

    • Immediately add HMG-CoA Reductase to all wells except the blank.

    • Mix thoroughly.

  • Measurement:

    • Measure the decrease in absorbance at 340 nm kinetically over 5-10 minutes. The rate of NADPH consumption is proportional to the enzyme activity.

MTT Cell Viability Assay

This is a general protocol that may require optimization.[15][16][17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol is based on commercially available kits.[11][13][19][20][21]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer.

      • Culture medium background: Medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit instructions (typically contains a substrate and a dye).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Calculation:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100

Annexin V/PI Apoptosis Assay

This is a general protocol for flow cytometry.[14][22][23][24][25]

  • Cell Preparation:

    • Seed and treat cells with this compound.

    • After treatment, collect both the culture supernatant (containing detached cells) and the adherent cells (by trypsinization).

    • Wash the pooled cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) at pre-determined optimal concentrations.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add more 1X binding buffer to each sample.

    • Analyze the cells on a flow cytometer as soon as possible.

    • Identify cell populations:

      • Live cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Visualizations

mevalonate_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Precursors mevalonate->isoprenoids fpp FPP isoprenoids->fpp ggpp GGPP isoprenoids->ggpp cholesterol Cholesterol fpp->cholesterol ras Ras fpp->ras Prenylation rho Rho ggpp->rho Prenylation This compound This compound This compound->hmgcr Inhibits hmgcr->mevalonate

Caption: this compound inhibits HMG-CoA reductase in the mevalonate pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Cell Culture cerivastatin_prep This compound Dilution treatment Treat Cells with this compound cell_culture->treatment cerivastatin_prep->treatment hmgcr_assay HMG-CoA Reductase Activity Assay treatment->hmgcr_assay mtt_assay MTT Viability Assay treatment->mtt_assay ldh_assay LDH Cytotoxicity Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay data_analysis Data Interpretation & Troubleshooting hmgcr_assay->data_analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: General workflow for this compound cellular assays.

troubleshooting_logic start Unexpected Result check_controls Are controls (positive, negative, vehicle) behaving as expected? start->check_controls investigate_reagents Investigate Reagent Stability and Preparation check_controls->investigate_reagents No consider_artifact Consider Potential This compound-Specific Artifact (e.g., lipophilicity, cell detachment) check_controls->consider_artifact Yes check_protocol Review Assay Protocol for Deviations investigate_reagents->check_protocol optimize_assay Optimize Assay Parameters (e.g., cell density, incubation time) check_protocol->optimize_assay orthogonal_assay Perform Orthogonal Assay to Confirm Findings consider_artifact->orthogonal_assay Yes consider_artifact->optimize_assay No re_evaluate Re-evaluate Hypothesis orthogonal_assay->re_evaluate optimize_assay->re_evaluate

Caption: A logical approach to troubleshooting this compound assay issues.

References

Technical Support Center: Optimizing Cerivastatin Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerivastatin in vitro. The focus is on optimizing experimental conditions to control for and avoid unwanted apoptosis, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces apoptosis in vitro?

This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, induces apoptosis by disrupting the mevalonate pathway.[1] This pathway is crucial for the synthesis of cholesterol and various non-steroidal isoprenoids. The key mechanism involves the depletion of downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and RhoA, which are critical for cell signaling pathways regulating cell survival, proliferation, and apoptosis.[2][3][4] Inhibition of RhoA and Ras prenylation leads to their delocalization from the cell membrane to the cytosol, disrupting their function and triggering the intrinsic mitochondrial pathway of apoptosis.[2]

Q2: Are all cell types equally sensitive to this compound-induced apoptosis?

No, sensitivity to this compound-induced apoptosis varies significantly between cell types. For instance, this compound is a potent inducer of apoptosis in various cancer cell lines, such as acute myeloid leukemia (AML) and some breast cancer cells.[1][5] In contrast, it is not cytotoxic to non-transformed human bone marrow progenitors.[1] This differential sensitivity is a key consideration when designing experiments.

Q3: How can I reverse or prevent this compound-induced apoptosis in my cell culture?

This compound-induced apoptosis can be reversed by replenishing the downstream products of the mevalonate pathway.[1] Co-incubation of cells with mevalonate, the direct product of the HMG-CoA reductase reaction, or with geranylgeranyl pyrophosphate (GGPP) can rescue cells from apoptosis.[1][2] This demonstrates that the apoptotic effect is primarily due to the inhibition of the mevalonate pathway and not a non-specific toxic effect.

Q4: At what concentrations does this compound typically induce apoptosis?

The concentration of this compound that induces apoptosis is highly dependent on the cell type and incubation time. It is crucial to perform a dose-response experiment for your specific cell line. The tables below provide a summary of concentrations reported in the literature for different cell types.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High levels of unexpected cell death/apoptosis. This compound concentration is too high for the specific cell line.Perform a dose-response curve to determine the optimal non-apoptotic concentration. Start with a lower concentration range (e.g., ng/mL) and titrate upwards.[5]
The cell line is particularly sensitive to the inhibition of the mevalonate pathway.Consider co-incubation with mevalonate or geranylgeranyl pyrophosphate (GGPP) to confirm that the apoptosis is pathway-specific and to potentially rescue the cells for your experiment.[1][2]
Inconsistent results between experiments. Variations in cell confluence or metabolic state at the time of treatment.Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound.
Contamination of cell culture.Regularly check for and test for mycoplasma and other contaminants.
No observable effect of this compound. This compound concentration is too low.Increase the concentration of this compound. Refer to the literature for typical effective concentrations for similar cell types.
The cell line is resistant to this compound.Confirm the expression and activity of HMG-CoA reductase in your cell line.
Inactivation of this compound in the culture medium.Prepare fresh this compound solutions for each experiment.

Data Presentation: this compound Concentration and Apoptosis

Table 1: this compound Concentrations and Effects on Cancer Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
Acute Myeloid Leukemia (AML)1 µM48 hours64.6% apoptotic death[6]
MDA-MB-231 (Breast Cancer)Up to 25 ng/mLNot specifiedInhibition of proliferation, no apoptosis[5]
MDA-MB-231 (Breast Cancer)50 ng/mLNot specifiedCytotoxic effect, affects cell viability[5]
Human T, B, and Myeloma cells20 µM24 hoursSignificant apoptosis (63.7 ± 10.7%)[2]

Table 2: Comparative Potency of Statins in Inducing Apoptosis in AML Cell Lines

StatinRelative PotencyReference
This compoundAt least 10 times more potent than other statins[1]
Lovastatin-[1]
Fluvastatin-[1]
Atorvastatin-[1]

Experimental Protocols

1. Assessment of Apoptosis using Annexin V Staining

This protocol is for the early detection of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis.

  • Materials:

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI) or other viability dye

    • Binding Buffer (calcium-enriched)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cell line by treating with various concentrations of this compound for the desired time. Include untreated and positive controls.

    • Harvest cells, including any floating cells from the supernatant.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[7]

2. DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

    • Permeabilization solution (e.g., Triton X-100 or saponin)

    • Fixation solution (e.g., paraformaldehyde)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Treat cells with this compound as described above.

    • Harvest and fix the cells.

    • Permeabilize the cells to allow entry of the TUNEL reagents.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

    • Wash the cells to remove unincorporated nucleotides.

    • Analyze the cells for fluorescence, indicating DNA fragmentation, by microscopy or flow cytometry.[8]

Visualizations

Cerivastatin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_membrane_inner This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Inhibited Pathway Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Produces RhoA_Ras_mem Active RhoA/Ras (Membrane-bound) Isoprenoids->RhoA_Ras_mem Required for Prenylation & Activation RhoA_Ras_cyto Inactive RhoA/Ras (Cytosolic) Mitochondrion Mitochondrion RhoA_Ras_cyto->Mitochondrion Triggers Intrinsic Pathway Caspase_Cascade Caspase Cascade (Caspase-9, -3) Mitochondrion->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes RhoA_Ras_mem->RhoA_Ras_cyto Delocalization

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis cluster_early Early Apoptosis cluster_late Late Apoptosis cluster_outcome Outcome Cell_Culture 1. Seed Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubate for Desired Time Treatment->Incubation Harvest 4. Harvest Cells Incubation->Harvest Annexin_V 5a. Annexin V Staining Harvest->Annexin_V For Early Detection TUNEL 5b. TUNEL Assay Harvest->TUNEL For Late Detection Flow_Cytometry_A 6a. Flow Cytometry Annexin_V->Flow_Cytometry_A Data_Analysis 7. Data Analysis & Interpretation Flow_Cytometry_A->Data_Analysis Microscopy_FC_T 6b. Microscopy or Flow Cytometry TUNEL->Microscopy_FC_T Microscopy_FC_T->Data_Analysis Optimization 8. Optimize Concentration Data_Analysis->Optimization

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Start Experiment Observe_Apoptosis Unexpected Apoptosis? Start->Observe_Apoptosis High_Concentration Possible Cause: High Concentration Observe_Apoptosis->High_Concentration Yes Sensitive_Cells Possible Cause: Sensitive Cell Line Observe_Apoptosis->Sensitive_Cells Yes No_Apoptosis No Unexpected Apoptosis Observe_Apoptosis->No_Apoptosis No Lower_Concentration Solution: Lower Concentration High_Concentration->Lower_Concentration Add_Mevalonate Solution: Add Mevalonate/GGPP Sensitive_Cells->Add_Mevalonate Continue_Experiment Continue Experiment Lower_Concentration->Continue_Experiment Add_Mevalonate->Continue_Experiment No_Apoptosis->Continue_Experiment

References

Technical Support Center: Investigating the Impact of CYP2C8 Genetic Variants on Cerivastatin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of Cytochrome P450 2C8 (CYP2C8) genetic variants on cerivastatin metabolism.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when designing and conducting studies on this compound pharmacogenetics.

Q1: What is the primary metabolic pathway for this compound and what is the role of CYP2C8?

This compound is primarily cleared through metabolism in the liver. Two main oxidative biotransformation reactions are involved: demethylation to metabolite M-1 and hydroxylation to metabolite M-23.[1] CYP2C8 is a key enzyme responsible for up to 60% of the oxidative metabolism of this compound, particularly in the formation of the M-23 metabolite.[2] Cytochrome P450 3A4 (CYP3A4) also contributes to this compound metabolism, mainly in the formation of the M-1 metabolite.[1][2]

Q2: Which CYP2C8 genetic variants are most relevant to this compound metabolism?

The most studied and clinically relevant CYP2C8 variants concerning this compound metabolism are CYP2C83 and CYP2C84. These variants have been shown to alter the metabolic clearance of this compound.[1][2]

Q3: How do the CYP2C83 and CYP2C84 alleles affect this compound metabolism?

Studies have shown that both CYP2C83 and CYP2C84 alleles can lead to an increased metabolic clearance of this compound.[1][2] Recombinant CYP2C8.3 and CYP2C8.4 enzymes have demonstrated up to a six-fold increase in this compound metabolic clearance compared to the wild-type enzyme (CYP2C8.1).[2] Similarly, human liver microsomes carrying these alleles showed a 2 to 14-fold increase in normalized this compound intrinsic clearance.[2] This gain of function can significantly alter the pharmacokinetic profile of the drug.[2]

Q4: What are the clinical implications of altered this compound metabolism due to CYP2C8 variants?

Altered this compound pharmacokinetics due to genetic variations in CYP2C8 have been linked to an increased risk of myotoxicity and rhabdomyolysis, a serious condition involving the breakdown of muscle tissue.[1][2] This was a major reason for the withdrawal of this compound from the market. The interplay between CYP2C8 genetics, drug-drug interactions (e.g., with gemfibrozil, a CYP2C8 inhibitor), and drug transporters is complex and contributes to the overall risk of adverse events.[2]

Q5: Are there other factors that can influence this compound metabolism in my experiments?

Yes, several factors beyond CYP2C8 genetics can impact this compound metabolism. Co-administration of drugs that inhibit or induce CYP2C8 or CYP3A4 can significantly alter this compound plasma concentrations.[2] For example, gemfibrozil is a potent inhibitor of CYP2C8 and was frequently co-prescribed with this compound, leading to a higher risk of adverse effects.[2] It is crucial to consider the potential for drug-drug interactions in both clinical and in vitro studies.

II. Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during experimental workflows.

Guide 1: CYP2C8 Genotyping Assays (PCR-RFLP)
Problem Possible Cause(s) Troubleshooting Step(s)
No PCR product (no bands on the gel) 1. Poor DNA quality or quantity.2. Incorrect PCR cycling conditions.3. Primer degradation or incorrect primer concentration.4. Issues with PCR reagents (e.g., Taq polymerase, dNTPs).1. Quantify DNA and assess purity (A260/A280 ratio). Use 50-100 ng of high-quality genomic DNA.2. Verify the annealing temperature using a gradient PCR. Ensure denaturation and extension times are adequate.3. Use fresh primer aliquots and optimize primer concentration.4. Use a new batch of PCR reagents and include a positive control with a known genotype.
Faint or weak PCR bands 1. Suboptimal annealing temperature.2. Insufficient number of PCR cycles.3. Low DNA template concentration.1. Optimize the annealing temperature.2. Increase the number of PCR cycles (e.g., from 30 to 35).3. Increase the amount of template DNA.
Non-specific PCR bands 1. Annealing temperature is too low.2. Primer design is not specific.3. High primer concentration leading to primer-dimers.1. Increase the annealing temperature in increments of 1-2°C.2. Redesign primers for higher specificity.3. Reduce the primer concentration.
Incomplete or no restriction enzyme digestion 1. Incorrect digestion temperature or incubation time.2. Enzyme degradation or inactivation.3. PCR buffer inhibiting the restriction enzyme.1. Ensure the correct incubation temperature and a sufficient digestion time (usually 1-2 hours).2. Use a fresh aliquot of the restriction enzyme.3. Purify the PCR product before digestion to remove inhibitory components.
Guide 2: this compound Quantification in Plasma (LC-MS/MS)
Problem Possible Cause(s) Troubleshooting Step(s)
Low or no signal for this compound 1. Inefficient extraction from plasma.2. Degradation of this compound during sample processing.3. Suboptimal mass spectrometer settings.1. Optimize the extraction method (e.g., try different organic solvents for liquid-liquid extraction or different sorbents for solid-phase extraction).2. Keep samples on ice and minimize light exposure. Use fresh stock solutions.3. Tune the mass spectrometer for this compound to optimize parameters like collision energy and declustering potential.
High background noise or interfering peaks 1. Matrix effects from plasma components.2. Contamination from sample collection tubes or reagents.3. Carryover from previous injections.1. Optimize the chromatographic separation to resolve this compound from interfering peaks. Consider a more thorough sample clean-up procedure.2. Use high-purity solvents and test different types of collection tubes.3. Implement a robust needle wash protocol between injections.
Poor peak shape (e.g., tailing, fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.1. Replace the analytical column or use a guard column.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Inconsistent results between replicates 1. Inaccurate pipetting during sample preparation.2. Variability in extraction efficiency.3. Instability of the LC-MS/MS system.1. Calibrate pipettes regularly and ensure proper technique.2. Use an internal standard to normalize for extraction variability.3. Run system suitability tests before each batch of samples to ensure consistent performance.

III. Data Presentation

The following tables summarize the quantitative data on the impact of CYP2C83 and CYP2C84 variants on this compound metabolism.

Table 1: In Vitro Metabolic Clearance of this compound by Recombinant CYP2C8 Variants

CYP2C8 VariantFold Increase in Metabolic Clearance (Clint) vs. Wild-Type (CYP2C8.1)Reference
CYP2C8.3Up to 6-fold[2]
CYP2C8.4Up to 6-fold[2]

Table 2: In Vitro Intrinsic Clearance of this compound in Human Liver Microsomes

GenotypeFold Increase in Normalized Intrinsic Clearance vs. Wild-TypeReference
CYP2C83 carriers2 to 14-fold[2]
CYP2C84 carriers2 to 14-fold[2]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: CYP2C8*3 Genotyping by PCR-RFLP

This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagents.

1. DNA Extraction:

  • Extract genomic DNA from whole blood or buccal swabs using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

  • Quantify the extracted DNA and assess its purity using a spectrophotometer.

2. PCR Amplification:

  • Prepare a PCR master mix containing:

    • 50-100 ng genomic DNA

    • Forward Primer (specific for the region containing the CYP2C8*3 SNP)

    • Reverse Primer (specific for the region containing the CYP2C8*3 SNP)

    • dNTPs

    • Taq DNA Polymerase and corresponding buffer

    • Nuclease-free water

  • Perform PCR with the following cycling conditions (example):

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58-62°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 45 seconds

    • Final extension: 72°C for 7 minutes

3. Restriction Fragment Length Polymorphism (RFLP) Analysis:

  • Digest the PCR product with the appropriate restriction enzyme that specifically recognizes and cuts the wild-type or variant allele sequence for CYP2C8*3.

  • Incubate the digestion reaction at the optimal temperature for the enzyme for 1-2 hours.

  • Analyze the digested fragments by agarose gel electrophoresis (e.g., 2-3% agarose gel).

  • Visualize the bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).

  • Determine the genotype based on the resulting band pattern (e.g., wild-type will show a specific pattern, homozygous variant another, and heterozygous both).

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a general guideline and requires validation according to regulatory standards.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane) to precipitate proteins and extract the drug.

  • Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 10% B to 90% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.

3. Data Analysis:

  • Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

V. Mandatory Visualizations

Diagram 1: this compound Metabolic Pathway

Cerivastatin_Metabolism This compound This compound M23 M-23 (Hydroxylation) This compound->M23 Hydroxylation M1 M-1 (Demethylation) This compound->M1 Demethylation

Caption: Metabolic pathways of this compound mediated by CYP2C8 and CYP3A4.

Diagram 2: Experimental Workflow for Pharmacogenetic Study

Experimental_Workflow start Study Population (e.g., Patients on this compound) sample_collection Sample Collection (Blood/Buccal Swabs) start->sample_collection pk_sampling Pharmacokinetic Sampling (Plasma Collection at Time Points) start->pk_sampling dna_extraction Genomic DNA Extraction sample_collection->dna_extraction genotyping CYP2C8 Genotyping (e.g., PCR-RFLP) dna_extraction->genotyping genotype_groups Group Subjects by Genotype (e.g., Wild-Type, 3/3, 1/3) genotyping->genotype_groups data_analysis Statistical Analysis (Compare PK parameters across genotypes) genotype_groups->data_analysis plasma_processing Plasma Processing and Storage pk_sampling->plasma_processing lcms_analysis This compound Quantification (LC-MS/MS) plasma_processing->lcms_analysis pk_analysis Pharmacokinetic Analysis (e.g., AUC, CL) lcms_analysis->pk_analysis pk_analysis->data_analysis conclusion Conclusion (Impact of CYP2C8 variants on this compound metabolism) data_analysis->conclusion

Caption: A typical experimental workflow for a pharmacogenetic study of this compound.

References

Technical Support Center: Managing Drug Interactions with Cerivastatin in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug interactions with cerivastatin in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound in experimental models?

A1: this compound is primarily cleared through metabolism by two main oxidative biotransformation reactions.[1][2] The cytochrome P450 (CYP) enzyme CYP2C8 is responsible for up to 60% of its oxidation, leading to the formation of 6-hydroxyl- (M-23) and O-desmethyl- (M-1) this compound.[3] CYP3A4 contributes to about 40% of its metabolism, mainly forming the M-1 metabolite.[1][3] Additionally, glucuronidation is a minor clearance pathway.[3]

Q2: Which enzymes and transporters are critical to consider when studying this compound interactions?

A2: The most critical enzymes are CYP2C8 and CYP3A4.[1][3][4] For transporters, the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1, gene SLCO1B1) plays a significant role in the liver-specific uptake of this compound.[4][5][6] Inhibition of OATP1B1 can decrease the entry of this compound into hepatocytes, its primary site of action and metabolism.[4]

Q3: What is the mechanism behind the well-known interaction between this compound and gemfibrozil?

A3: The interaction is multifaceted. Gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, are potent inhibitors of CYP2C8, the primary enzyme responsible for this compound metabolism.[4][6][7] This inhibition significantly reduces this compound clearance.[7][8] Furthermore, both gemfibrozil and its glucuronide metabolite also inhibit the OATP1B1 transporter, which impairs the uptake of this compound into the liver.[4][6][9] This dual inhibition of both metabolism and transport leads to a substantial increase in this compound plasma concentrations, elevating the risk of myopathy and rhabdomyolysis.[4][5][6][7]

Q4: Are there other drugs known to cause significant interactions with this compound in experimental settings?

A4: Yes, besides gemfibrozil, other compounds can interact with this compound. Strong inhibitors of CYP3A4 (e.g., itraconazole, ritonavir) and CYP2C8 can increase this compound plasma concentrations.[4] For instance, clopidogrel has been identified as a potent inhibitor of this compound metabolism and is strongly associated with an increased risk of rhabdomyolysis.[5][10] Cyclosporine, an inhibitor of both OATP1B1 and CYP3A4, has also been shown to increase this compound blood concentrations.[9]

Q5: What are suitable in vitro models for studying this compound drug interactions?

A5: Human liver microsomes (HLMs) are commonly used to study the metabolic pathways of this compound and to screen for potential inhibitors of CYP2C8 and CYP3A4.[3][8] For transport studies, cell lines stably expressing the OATP1B1 transporter (e.g., HEK293 cells) are effective for investigating the inhibitory effects of drugs on this compound uptake.[6][11] Human hepatocytes can also be used to study the combined effects of metabolism and transport.[5]

Q6: Which animal models are most relevant for preclinical pharmacokinetic studies of this compound?

A6: Rats and dogs are the two most frequently used species in pharmacokinetic and toxicokinetic studies of statins, including this compound.[12] However, it is important to note that pharmacokinetic parameters, such as oral bioavailability, can vary significantly between species.[12][13] For example, the bioavailability of this compound is approximately 67% in dogs but only 18% in rats at a 0.1 mg/kg dose.[12]

Troubleshooting Guide

Problem: Higher than expected this compound plasma concentrations and toxicity in animal models.

  • Possible Cause 1: Co-administered compound is an inhibitor of CYP2C8 or CYP3A4.

    • Solution: Conduct in vitro metabolism assays using liver microsomes from the same species (e.g., rat, dog) to determine the inhibitory potential (IC50) of the co-administered drug on this compound metabolism.

  • Possible Cause 2: Co-administered compound inhibits hepatic uptake via OATP transporters.

    • Solution: Use OATP1B1-expressing cell lines to test if the co-administered drug inhibits this compound uptake. Note that species differences in transporter specificity can be a challenge.[11]

  • Possible Cause 3: Saturation of metabolic pathways.

    • Solution: Perform dose-ranging studies. In rats, the bioavailability of this compound has been shown to be dose-dependent, increasing at higher doses, which suggests saturation of first-pass metabolism.[12]

Problem: Increased cytotoxicity observed in cell-based assays when co-administering this compound with another drug.

  • Possible Cause 1: Inhibition of this compound metabolism leading to intracellular accumulation.

    • Solution: Measure intracellular concentrations of this compound in the presence and absence of the interacting drug. This can be done using LC-MS/MS analysis of cell lysates.

  • Possible Cause 2: The interacting drug itself has mitochondrial toxicity that is synergistic with this compound.

    • Solution: Assess mitochondrial function (e.g., using Seahorse XF Analyzer or measuring mitochondrial membrane potential) for each drug individually and in combination.

  • Possible Cause 3: Formation of a toxic metabolite.

    • Solution: Use analytical techniques like high-resolution mass spectrometry to identify and quantify metabolites in the cell culture medium and cell lysates. The this compound lactone metabolite, in particular, has been linked to muscle toxicity.[14]

Problem: High variability in pharmacokinetic data between individual animals.

  • Possible Cause 1: Genetic polymorphisms in metabolic enzymes or transporters.

    • Solution: While challenging in standard animal models, be aware that genetic variations in CYP2C8 are known to alter this compound metabolism in humans.[3] If using specialized models (e.g., humanized mice), consider genotyping for relevant polymorphisms.

  • Possible Cause 2: Differences in food intake or timing of administration.

    • Solution: Standardize experimental conditions. Although this compound's pharmacokinetics are not significantly affected by food in humans, controlling for feeding schedules in animal models is good practice to reduce variability.[1]

  • Possible Cause 3: Enterohepatic circulation.

    • Solution: Statins are known to undergo enterohepatic circulation, which can contribute to variability.[13] In specialized studies, bile duct cannulation can be used to quantify biliary excretion and understand the extent of recirculation.

Data Presentation

Table 1: Summary of Key Drug Interactions with this compound

Interacting DrugEffect on this compoundMechanism of InteractionReference(s)
Gemfibrozil Greatly increases plasma concentration (AUC increased ~5.6-fold)Potent inhibition of CYP2C8 and OATP1B1 transporter by gemfibrozil and its glucuronide metabolite.[4][5][6][7]
Clopidogrel Strongly associated with rhabdomyolysisPotent inhibitor of CYP2C8-mediated this compound metabolism.[5][10]
Cyclosporine Increases blood concentrationInhibition of OATP1B1 and CYP3A4.[9]
Itraconazole Modest increase in plasma concentration (AUC increased ~1.1-fold)Potent inhibition of CYP3A4.[14]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesDoseBioavailability (%)Plasma Protein Binding (%)Key Elimination RouteReference(s)
Rat 0.1 mg/kg17.6 - 26>95Metabolism[12][13]
Dog 0.1 mg/kg66.8>95Metabolism[12][13]
Human 0.05 - 0.8 mg~60>99Metabolism[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP-Mediated Metabolic Inhibition

  • Objective: To determine the potential of a test compound to inhibit the CYP2C8- and CYP3A4-mediated metabolism of this compound using human liver microsomes (HLMs).

  • Materials:

    • Human liver microsomes (pooled).

    • This compound.

    • Test compound.

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+).

    • Potassium phosphate buffer (pH 7.4).

    • Positive control inhibitors (e.g., Montelukast for CYP2C8, Ketoconazole for CYP3A4).

    • Acetonitrile with internal standard (e.g., fluvastatin) for reaction quenching.[3]

  • Methodology:

    • Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO).

    • Pre-incubate HLMs (e.g., 0.2 mg/mL) with a range of concentrations of the test compound or positive control in phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed mixture of this compound (at a concentration near its Km, e.g., 5 µM) and the NADPH regenerating system.[5]

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the depletion of this compound or the formation of its metabolites (M-1, M-23) using a validated LC-MS/MS method.[3]

    • Calculate the rate of metabolism at each inhibitor concentration and determine the IC50 value by fitting the data to a suitable inhibition model.

Protocol 2: OATP1B1-Mediated Uptake Inhibition Assay

  • Objective: To evaluate if a test compound can inhibit the uptake of this compound into cells via the OATP1B1 transporter.

  • Materials:

    • HEK293 cells stably transfected with SLCO1B1 (OATP1B1) and corresponding mock-transfected cells (negative control).

    • This compound.

    • Test compound.

    • Positive control inhibitor (e.g., Rifampin or Cyclosporine A).

    • Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer.

    • Cell lysis buffer.

  • Methodology:

    • Culture OATP1B1-expressing and mock cells in appropriate culture plates (e.g., 24-well plates) until they reach a confluent monolayer.

    • Wash the cell monolayers twice with pre-warmed uptake buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing various concentrations of the test compound or positive control.

    • Initiate the uptake by adding pre-warmed uptake buffer containing this compound (e.g., 1 µM) and the test compound/inhibitor.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.

    • Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).

    • Quantify the intracellular concentration of this compound in the cell lysate using LC-MS/MS.

    • Calculate the OATP1B1-specific uptake by subtracting the uptake in mock cells from that in OATP1B1-expressing cells.

    • Determine the IC50 value of the test compound for inhibition of OATP1B1-mediated this compound uptake.

Visualizations

Cerivastatin_Metabolism cluster_pathways This compound Metabolic Pathways This compound This compound (Active Drug) M1 M-1 (Desmethyl) This compound->M1 ~40% M23 M-23 (Hydroxyl) This compound->M23 ~60% CYP3A4 CYP3A4 CYP3A4->M1 CYP2C8 CYP2C8 CYP2C8->M1 CYP2C8->M23

Caption: Metabolic pathways of this compound via CYP2C8 and CYP3A4 enzymes.

Gemfibrozil_Interaction cluster_liver Hepatocyte (Liver Cell) cluster_inhibitor Inhibitory Action cluster_result Result Cer_Blood This compound (in Bloodstream) OATP1B1 OATP1B1 Transporter Cer_Blood->OATP1B1 Uptake Result Increased this compound Concentration in Blood => Higher Toxicity Risk Cer_Liver This compound (in Liver) CYP2C8 CYP2C8 Enzyme Cer_Liver->CYP2C8 Metabolism Metabolites Inactive Metabolites OATP1B1->Cer_Liver CYP2C8->Metabolites Gem Gemfibrozil & its Glucuronide Gem->OATP1B1 Inhibits Gem->CYP2C8 Inhibits

Caption: Mechanism of gemfibrozil and this compound drug-drug interaction.

DDI_Workflow cluster_invitro In Vitro Experiments start Hypothesis: Compound X interacts with this compound in_vitro In Vitro Screening start->in_vitro cyp_assay CYP Inhibition Assay (HLMs) in_vitro->cyp_assay Metabolism transporter_assay Transporter Uptake Assay (OATP1B1 cells) in_vitro->transporter_assay Transport pk_study In Vivo PK Study (e.g., Rat, Dog) data_analysis Data Analysis & Modeling pk_study->data_analysis conclusion Conclusion on DDI Potential data_analysis->conclusion cyp_assay->pk_study transporter_assay->pk_study

Caption: Experimental workflow for assessing drug-drug interactions with this compound.

References

Technical Support Center: Dose-Response Curve Optimization for Cerivastatin in Myoblast Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerivastatin and myoblast cell lines. The information is designed to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for treating myoblast cell lines (e.g., C2C12, L6) with this compound?

A1: Based on available literature, a sensible starting range for this compound concentration in myoblast cell lines is between 0.1 µM and 10 µM. This compound is a highly potent statin.[1] For comparison, an IC50 value of 0.5 µM has been reported for the inhibition of rat arterial smooth muscle cell proliferation.[2] Another lipophilic statin, simvastatin, has a reported LC50 of 2.6 µM in C2C12 myoblasts.[3] Given that this compound is one of the most potent statins, it is advisable to start with lower concentrations and perform a dose-response curve to determine the optimal concentration for your specific experimental goals.

Q2: What are the known effects of this compound on myoblast proliferation and differentiation?

A2: this compound, like other statins, can inhibit myoblast proliferation and differentiation.[4][5] This is primarily due to the inhibition of the mevalonate pathway, which is crucial for the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases such as RhoA, which is a key regulator of myogenesis.[6][7][8] Disruption of RhoA signaling can impair myoblast fusion into myotubes.[6][7]

Q3: Which signaling pathways are most affected by this compound in myoblasts?

A3: this compound primarily impacts signaling pathways that are dependent on isoprenoid intermediates. The most well-documented pathways affected in muscle cells include:

  • RhoA/ROCK Pathway: Inhibition of GGPP synthesis leads to decreased RhoA activity, which is crucial for myoblast fusion and cytoskeletal organization.[6][7][9]

  • PI3K/Akt/mTOR Pathway: Statins have been shown to inhibit Akt phosphorylation, which can lead to reduced protein synthesis, and in some cases, apoptosis.[10][11][12]

  • MAPK Pathway: The effects of statins on the MAPK pathway can be complex, with some studies showing activation of certain MAPKs like JNK, which can be associated with apoptosis.[13]

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low this compound concentrations.

Possible Cause Troubleshooting Step
High sensitivity of the myoblast cell line. Myoblasts can be more sensitive to statin-induced toxicity than differentiated myotubes.[14] Consider using a wider range of lower concentrations (e.g., starting from 0.01 µM).
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). Run a solvent-only control.
Contamination of cell culture. Check for signs of bacterial or fungal contamination. Perform a mycoplasma test.
Incorrect cell seeding density. Optimize cell seeding density to ensure cells are in a healthy, logarithmic growth phase at the time of treatment.

Issue 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).

Possible Cause Troubleshooting Step
Variability in treatment incubation time. Ensure precise and consistent incubation times for all experimental replicates.
Uneven cell seeding. Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure even distribution in multi-well plates.
Interference of this compound with the assay reagent. To check for chemical interference, perform the assay in a cell-free system with the same concentrations of this compound used in your experiment.
Edge effects in multi-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.

Issue 3: Unexpected changes in myoblast morphology or differentiation.

Possible Cause Troubleshooting Step
This compound-induced inhibition of myogenesis. This is an expected effect of statins.[4][5] Quantify differentiation using markers like myogenin or myosin heavy chain (MHC) expression and calculate the fusion index.
Nutrient depletion in the culture medium. Ensure that the culture medium is refreshed regularly, especially during longer-term differentiation studies.
Sub-optimal differentiation induction. Confirm that your differentiation protocol (e.g., serum withdrawal) is consistently inducing differentiation in your control (untreated) cells.

Data Presentation

Table 1: Comparative Potency of Statins on Cell Viability

StatinCell LineAssayEndpointReported Value
This compound Rat Arterial Smooth Muscle Cells³H-Thymidine IncorporationIC500.5 µM[2]
SimvastatinC2C12 MyoblastsMTTLC502.6 µM[3]
AtorvastatinC2C12 MyoblastsMTTLC50>10 µM[3]
PravastatinC2C12 MyoblastsMTTLC50>10 µM[3]

Table 2: Effects of this compound on Myoblast Function

ParameterEffectKey Signaling Pathway(s) Involved
Proliferation InhibitionPI3K/Akt/mTOR[10][11][12]
Differentiation InhibitionRhoA/ROCK[6][7]
Fusion InhibitionRhoA/ROCK[6][7]
Apoptosis InductionCaspase activation, potentially involving MAPK pathways[3][13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the dose-response effect of this compound on myoblast cell viability.

Materials:

  • Myoblast cell line (e.g., C2C12, L6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count myoblasts.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. A typical final concentration range to test would be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve (percentage viability vs. log of this compound concentration) to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Myoblasts in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h treat_cells Treat Cells (24-72h) incubate_24h->treat_cells prepare_dilutions Prepare this compound Dilutions prepare_dilutions->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance plot_curve Plot Dose-Response Curve read_absorbance->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining the dose-response curve of this compound in myoblasts.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound hmgcr HMG-CoA Reductase This compound->hmgcr Inhibits akt Akt This compound->akt Inhibits mevalonate Mevalonate Pathway hmgcr->mevalonate ... ggpp GGPP mevalonate->ggpp rhoa RhoA ggpp->rhoa Activates rock ROCK rhoa->rock differentiation Differentiation rock->differentiation Regulates pi3k PI3K pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Proliferation mtor->proliferation Promotes

Caption: Simplified signaling pathways affected by this compound in myoblasts.

References

Technical Support Center: Cerivastatin Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of cerivastatin during long-term experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in experimental settings?

A1: Like many statins, this compound is susceptible to degradation from three main environmental factors:

  • pH: this compound is prone to hydrolysis, particularly in alkaline and strongly acidic conditions.

  • Light: Exposure to light, especially UV light, can lead to photodegradation. This compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight[1].

  • Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of moisture.

Q2: How should I store this compound powder for long-term use?

A2: Proper storage is critical for maintaining the stability of this compound. For long-term storage of the solid powder, it is recommended to keep it at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the powder can be stable for up to three years.

Q3: What is the best way to prepare and store this compound stock solutions?

A3: To prepare stock solutions, this compound sodium salt can be dissolved in water or DMSO. For long-term storage of stock solutions, it is recommended to aliquot them into single-use vials and store them at -80°C, where they can be stable for up to one year. Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for up to a week. Always protect solutions from light.

Q4: I've noticed a change in the color/clarity of my this compound solution. What should I do?

A4: A change in the physical appearance of your solution, such as color change or precipitation, can be an indicator of degradation or insolubility. It is recommended to discard the solution and prepare a fresh one from your powdered stock. Ensure that the solvent and storage conditions are appropriate for your experimental needs.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. This compound degradation in working solutions.Prepare fresh working solutions daily from a frozen stock. Protect solutions from light during experiments by using amber-colored tubes or covering them with foil. Maintain a consistent and appropriate pH for your experimental buffer.
Loss of drug activity in cell culture medium. Hydrolysis of this compound in the culture medium, which is typically at a physiological pH (~7.4) and incubated at 37°C.Minimize the time this compound is in the culture medium before and during the experiment. Consider conducting a time-course experiment to determine the stability of this compound under your specific cell culture conditions.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound into byproducts.Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate the parent compound from its degradants.
Reduced potency of this compound in animal studies. Degradation of the dosing solution.Prepare dosing solutions fresh daily and protect them from light. Ensure the vehicle used for dosing is compatible with this compound and does not promote its degradation.

Data on Statin Stability

Stress Condition General Statin Behavior Expected Outcome for this compound
Acidic Hydrolysis (e.g., 0.1 M HCl) Prone to degradation. The lactone form of some statins can be more stable in acidic conditions.Significant degradation is expected.
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Highly susceptible to degradation.Significant and rapid degradation is expected.
Oxidative Degradation (e.g., 3-30% H₂O₂) Susceptible to oxidation.Degradation is expected.
Photodegradation (UV and/or visible light) Liable to degrade upon exposure to light.Susceptible to photodegradation.
Thermal Degradation (e.g., >40°C) Degradation rate increases with temperature, especially in the presence of moisture.Increased degradation is expected at elevated temperatures.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to test the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method (Adapted for this compound)

The following is an adapted HPLC method that can serve as a starting point for developing a validated, stability-indicating assay for this compound. Note: This method must be validated for its specific application.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Signaling Pathway of this compound Action

This compound Signaling Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoid_Intermediates Isoprenoid Intermediates (FPP, GGPP) Mevalonate_Pathway->Isoprenoid_Intermediates Ras Ras Isoprenoid_Intermediates->Ras enables RhoA RhoA Isoprenoid_Intermediates->RhoA enables Membrane_Localization_Ras Membrane Localization Ras->Membrane_Localization_Ras Membrane_Localization_RhoA Membrane Localization RhoA->Membrane_Localization_RhoA Cell_Proliferation Cell Proliferation Membrane_Localization_Ras->Cell_Proliferation Cell_Invasion Cell Invasion Membrane_Localization_RhoA->Cell_Invasion Angiogenesis Angiogenesis Membrane_Localization_RhoA->Angiogenesis

Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.

Experimental Workflow for Stability Testing

Stability Testing Workflow Start Start: Pure this compound Sample Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Stress_Conditions Stress Conditions: - Acid - Base - Oxidation - Heat - Light Forced_Degradation->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis: - Identify Degradants - Quantify Degradation HPLC_Analysis->Data_Analysis Results Results: - Degradation Profile - Stability Assessment Data_Analysis->Results

Caption: Workflow for assessing this compound stability through forced degradation.

Logical Relationship for Troubleshooting

Troubleshooting Logic Problem Inconsistent Results? Check_Solution_Prep Fresh Daily Solutions? Problem->Check_Solution_Prep Start Here Check_Storage Proper Storage (Temp, Light)? Check_Solution_Prep->Check_Storage Yes Degradation_Suspected Degradation Likely Check_Solution_Prep->Degradation_Suspected No Check_pH Consistent Buffer pH? Check_Storage->Check_pH Yes Check_Storage->Degradation_Suspected No Solution_OK Solution Stable Check_pH->Solution_OK Yes Check_pH->Degradation_Suspected No

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Addressing Off-Target Effects of Cerivastatin in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing cerivastatin in various experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate the known off-target effects of this compound, ensuring the accuracy and validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in research models?

A1: Beyond its intended effect of inhibiting HMG-CoA reductase, this compound exhibits several off-target effects. The most significant is myotoxicity, which can manifest as myopathy and in severe cases, rhabdomyolysis.[1][2][3][4] Other documented off-target effects include anti-proliferative actions in cancer cell lines, modulation of endothelial function, and anti-inflammatory effects through inhibition of signaling pathways like RhoA and NF-κB.[5][6][7][8]

Q2: How does this compound induce myotoxicity in in vitro models?

A2: this compound-induced myotoxicity is primarily linked to the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also depletes essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][9][10] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases such as RhoA and Ras. Disruption of their function due to lack of prenylation is thought to contribute to muscle cell damage.[5][11]

Q3: Can the off-target effects of this compound on cell proliferation be beneficial in some research contexts?

A3: Yes, the anti-proliferative effects of this compound are being explored in cancer research. In highly invasive breast cancer cell lines, such as MDA-MB-231, this compound has been shown to inhibit cell proliferation and invasion.[5][12] This effect is largely attributed to the inhibition of RhoA signaling, leading to cell cycle arrest.[5]

Q4: What is the role of RhoA signaling in the off-target effects of this compound?

A4: The inhibition of HMG-CoA reductase by this compound leads to a reduction in geranylgeranyl pyrophosphate (GGPP), which is necessary for the membrane localization and activation of RhoA.[5][12] Inactivation of RhoA signaling is a key mechanism behind several of this compound's off-target effects, including inhibition of cancer cell invasion, modulation of endothelial function, and anti-inflammatory responses.[5][13]

Q5: Are there known drug-drug interactions that can exacerbate this compound's off-target effects in experimental models?

A5: Yes, co-administration of this compound with drugs that inhibit its metabolism can significantly increase its plasma concentration and the risk of myotoxicity. A notable example is the interaction with gemfibrozil, which inhibits the cytochrome P450 enzyme CYP2C8, a key enzyme in this compound metabolism.[4][14] Clopidogrel has also been identified as a potential inhibitor of this compound metabolism.[14][15]

Troubleshooting Guides

Problem 1: Unexpectedly high cytotoxicity or cell death in myocyte cultures treated with this compound.
  • Possible Cause: The concentration of this compound may be too high for the specific cell line, or the cells may be particularly sensitive to its myotoxic effects.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) of this compound for your specific myocyte cell line. Start with a wide range of concentrations (e.g., nanomolar to micromolar).

    • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cytotoxicity.

    • Positive Control: Include another statin with known myotoxic potential (e.g., simvastatin) as a positive control.

    • Rescue Experiment: Co-incubate the cells with mevalonate, the product of the HMG-CoA reductase reaction, or with geranylgeranyl pyrophosphate (GGPP) to confirm that the observed cytotoxicity is due to the inhibition of the mevalonate pathway.[16] Restoration of cell viability would support this mechanism.

Problem 2: Inconsistent or no effect on RhoA activation in cells treated with this compound.
  • Possible Cause: The experimental conditions may not be optimal for observing changes in RhoA activation, or the method of detection may not be sensitive enough.

  • Troubleshooting Steps:

    • Serum Starvation: Serum contains growth factors that can activate RhoA. Serum-starve your cells for a period (e.g., 12-24 hours) before this compound treatment to lower basal RhoA activity.

    • Stimulation: After this compound pre-treatment, you can stimulate the cells with a known RhoA activator (e.g., lysophosphatidic acid - LPA) to observe a more pronounced inhibitory effect of this compound.

    • Time Point Optimization: The effect of this compound on RhoA delocalization from the membrane is time-dependent. An 18-hour incubation has been shown to be effective.[5][12]

    • Detection Method: Use a sensitive and appropriate method to measure RhoA activation. A common and reliable method is a RhoA pull-down assay using a Rhotekin-RBD (Rho-binding domain) affinity resin, followed by Western blotting for RhoA.[17]

Problem 3: Difficulty in replicating the anti-inflammatory effects of this compound on NF-κB signaling.
  • Possible Cause: The inflammatory stimulus, cell type, or the timing of treatment and analysis might not be optimal.

  • Troubleshooting Steps:

    • Pre-incubation: Pre-incubate the cells with this compound for a sufficient duration (e.g., 16 hours) before stimulating with an inflammatory agent like TNF-α or LPS.[7][18]

    • Cell Type: The effect of statins on NF-κB can be cell-type specific. Human umbilical vein endothelial cells (HUVECs) and human blood monocytes have been shown to be responsive.[7][18]

    • Endpoint Measurement: Assess specific downstream markers of NF-κB activation. This can include measuring the nuclear translocation of the p65 subunit by immunofluorescence or Western blot of nuclear extracts, or quantifying the expression of NF-κB target genes (e.g., tissue factor) by RT-qPCR.[7][18]

    • Mevalonate Rescue: To confirm the effect is mediated through the mevalonate pathway, perform a rescue experiment by co-treating with mevalonate.[7][18]

Quantitative Data Summary

Table 1: In Vitro Myotoxicity of this compound and Other Statins

StatinCell TypeEndpointIC50 (μM)Reference
This compound Neonatal Rat Skeletal MyotubesProtein Synthesis InhibitionNot explicitly provided, but noted to be highly potent[16][19]
LovastatinNeonatal Rat Skeletal MyotubesProtein Synthesis Inhibition5.4[19]
SimvastatinNeonatal Rat Skeletal MyotubesProtein Synthesis Inhibition1.9[19]
PravastatinNeonatal Rat Skeletal MyotubesProtein Synthesis Inhibition759[19]

Table 2: Clinical Adverse Effects of this compound

Adverse EffectIncidenceClinical Trial ContextReference
Myopathy< 0.2%U.S. clinical trials[1]
RhabdomyolysisRate was 16-80 times more frequent than with other statinsPost-marketing surveillance[3]
Arthralgia< 7%U.S. clinical trials[1]
Myalgia< 3%U.S. clinical trials[1]
Rash< 3%U.S. clinical trials[1]
Elevated Serum Transaminases (>3x ULN)< 1%U.S. clinical trials (avg. 11 months duration)[1]

Table 3: Effect of this compound on Endothelial Function

ParameterTreatmentChangep-valueResearch ModelReference
Flow-mediated Dilatation0.15 mg/day for 3 daysSignificantly increased<0.05Elderly diabetic patients[8]
Plasma Nitrite/Nitrate0.15 mg/day for 3 daysIncreased from 16.9 to 22.0 µmol/L<0.05Elderly diabetic patients[8]
Membrane Hyperpolarization0.001 to 0.05 µmol/LSignificant hyperpolarization<0.05Human Umbilical Vein Endothelial Cells[20]
cGMP Levels (with Acetylcholine)0.03 µmol/L84% increase<0.01Human Umbilical Vein Endothelial Cells[20]
Cell Proliferation0.03 µmol/L32.2% inhibition (cell count)<0.01Human Umbilical Vein Endothelial Cells[20]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Myotoxicity
  • Cell Culture: Culture neonatal rat skeletal myotubes or a relevant muscle cell line (e.g., C2C12) in appropriate growth medium until they differentiate into myotubes.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Treat the myotube cultures with a range of this compound concentrations for 24-48 hours. Include a vehicle control (medium with solvent).

  • Assessment of Cytotoxicity:

    • LDH Release Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit. Also, lyse the cells to measure intracellular LDH. Calculate the percentage of LDH release as an indicator of membrane damage.

    • MTT Assay: Assess cell viability by measuring the mitochondrial dehydrogenase activity using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Assessment of Protein Synthesis:

    • During the last few hours of treatment, add [³H]leucine to the culture medium.

    • After incubation, wash the cells with cold PBS and precipitate the proteins with trichloroacetic acid (TCA).

    • Measure the incorporated radioactivity using a scintillation counter to quantify the rate of protein synthesis.

  • Rescue Experiment: In a parallel set of experiments, co-treat the cells with this compound and mevalonic acid lactone (e.g., 100 µM) or GGPP to determine if the toxic effects can be reversed.[16][19]

Protocol 2: Analysis of RhoA Activation by Pull-Down Assay
  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or HUVECs) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with this compound or vehicle control for the desired time (e.g., 18 hours).

  • Stimulation (Optional): Stimulate the cells with a RhoA activator (e.g., 1 µM LPA for 5-10 minutes) to induce RhoA activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Pull-Down of Active RhoA:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with a GST-fusion of the Rhotekin Rho-binding domain (GST-RBD) coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze a portion of the total cell lysate to determine the total amount of RhoA protein as a loading control.[17]

Visualizations

Mevalonate_Pathway_and_Cerivastatin_Off_Target_Effects cluster_0 Mevalonate Pathway cluster_1 This compound Action cluster_2 Off-Target Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPP FPP Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) FPP->Geranylgeranyl Pyrophosphate (GGPP) Cholesterol Synthesis Cholesterol Synthesis FPP->Cholesterol Synthesis Reduced FPP Reduced Farnesyl Pyrophosphate This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibition This compound->HMG-CoA Reductase Ras Prenylation Reduced Ras Prenylation Reduced FPP->Ras Prenylation Reduced GGPP Reduced Geranylgeranyl Pyrophosphate RhoA Prenylation Reduced RhoA Prenylation Reduced GGPP->RhoA Prenylation Myotoxicity Myotoxicity RhoA Prenylation->Myotoxicity Anti-proliferative Effects Anti-proliferative Effects RhoA Prenylation->Anti-proliferative Effects Endothelial Function Modulation Endothelial Function Modulation RhoA Prenylation->Endothelial Function Modulation Anti-inflammatory Effects Anti-inflammatory Effects RhoA Prenylation->Anti-inflammatory Effects GGPP GGPP

Caption: this compound's inhibition of the mevalonate pathway and subsequent off-target effects.

RhoA_Signaling_Inhibition This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibits GGPP Geranylgeranyl Pyrophosphate HMG-CoA Reductase->GGPP Produces RhoA_inactive RhoA (inactive) - Cytosolic GGPP->RhoA_inactive Required for Prenylation RhoA_active RhoA-GTP (active) - Membrane-bound RhoA_inactive->RhoA_active Activation ROCK ROCK (Rho-associated kinase) RhoA_active->ROCK Activates Cellular Effects Actin Cytoskeleton Organization Cell Proliferation & Invasion NF-kB Activation ROCK->Cellular Effects Mediates Experimental_Workflow_Myotoxicity cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Culture Culture Myocytes Differentiate Differentiate to Myotubes Culture->Differentiate Vehicle Vehicle Control Differentiate->Vehicle This compound This compound (Dose-Response) Differentiate->this compound Rescue This compound + Mevalonate/GGPP Differentiate->Rescue LDH_Assay LDH Release Assay (Cytotoxicity) Vehicle->LDH_Assay MTT_Assay MTT Assay (Viability) Vehicle->MTT_Assay Protein_Synthesis Protein Synthesis Assay ([3H]leucine incorporation) Vehicle->Protein_Synthesis This compound->LDH_Assay This compound->MTT_Assay This compound->Protein_Synthesis Rescue->LDH_Assay Rescue->MTT_Assay Rescue->Protein_Synthesis

References

Validation & Comparative

A Head-to-Head Battle in Cholesterol Management: Cerivastatin vs. Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid-lowering therapies, the statin class of drugs has long been a cornerstone in the prevention of cardiovascular disease. This guide provides a detailed comparison of two such agents: cerivastatin and atorvastatin. While this compound was voluntarily withdrawn from the market in 2001 due to a higher incidence of rhabdomyolysis, a review of its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) in comparison to a widely used contemporary, atorvastatin, offers valuable insights for researchers and drug development professionals. This analysis is based on data from pivotal clinical trials conducted prior to this compound's withdrawal.

Quantitative Efficacy in LDL-C Reduction

Clinical trial data reveals that both this compound and atorvastatin effectively reduce LDL-C levels in a dose-dependent manner. A systematic review of 50 trials with over 13,000 participants showed that this compound, at doses ranging from 0.025 to 0.8 mg per day, lowered LDL cholesterol by 12% to 42%.[1] For atorvastatin, dose-ranging studies have demonstrated LDL-C reductions of 25% to 61% with daily doses of 2.5 to 80 mg.

A direct comparison study between atorvastatin 10 mg and this compound 0.3 mg in hypercholesterolemic patients over a six-week period indicated that atorvastatin led to a significantly greater reduction in LDL-C (37.7% vs. 30.2%). Furthermore, on a potency basis, it has been suggested that this compound is approximately 20 times more potent than atorvastatin in reducing LDL cholesterol.[1]

The following table summarizes the dose-dependent efficacy of this compound and atorvastatin in reducing LDL-C, based on data from various clinical studies.

DrugDaily DoseMean LDL-C Reduction (%)
This compound 0.025 mg12%
0.05 mg~20% (interpolated)
0.1 mg~25% (interpolated)
0.2 mg30.5%
0.3 mg30.2%
0.4 mg>40% in >40% of patients
0.8 mg42%
Atorvastatin 2.5 mg25%
5 mg~30% (interpolated)
10 mg34% - 37.7%
20 mg41%
40 mg48%
80 mg54% - 61%

Experimental Protocols

To ensure the robust comparison of lipid-lowering agents like this compound and atorvastatin, clinical trials are typically designed as multicenter, randomized, double-blind, parallel-group studies. Below is a representative experimental protocol.

Objective: To compare the efficacy and safety of different doses of this compound and atorvastatin in patients with primary hypercholesterolemia.

Study Design: A 12-week, multicenter, randomized, double-blind, active-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a baseline LDL-C concentration of ≥ 160 mg/dL and triglycerides ≤ 400 mg/dL after a 6-week dietary lead-in period.

  • Exclusion Criteria: History of hypersensitivity to statins, active liver disease, persistent elevation of serum transaminases, pregnancy or lactation, and use of other lipid-lowering drugs.

Treatment Protocol:

  • Dietary Lead-in (6 weeks): All participants are placed on a standard lipid-lowering diet (e.g., NCEP Step 1 diet).

  • Randomization: Eligible patients are randomly assigned to one of the treatment groups (e.g., this compound 0.4 mg, this compound 0.8 mg, atorvastatin 10 mg, atorvastatin 20 mg).

  • Treatment Period (12 weeks): Patients receive their assigned study medication once daily in the evening.

  • Clinic Visits: Scheduled at screening, randomization (Week 0), Week 6, and Week 12.

Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Percent change in LDL-C from baseline to Week 12.

  • Secondary Efficacy Endpoints: Percent change in total cholesterol, triglycerides, HDL-C, and apolipoprotein B.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including creatine kinase and liver function tests), vital signs, and physical examinations at each visit.

Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat analysis of the percent change in LDL-C, using an analysis of covariance (ANCOVA) model with treatment and center as factors and the baseline LDL-C value as a covariate.

Visualizing the Experimental Workflow

experimental_workflow cluster_treatments screening Patient Screening (Inclusion/Exclusion Criteria) dietary_leadin 6-Week Dietary Lead-in (Lipid-Lowering Diet) screening->dietary_leadin randomization Randomization (Baseline Measurements) dietary_leadin->randomization treatment_groups Treatment Arms cer_low This compound (Low Dose) randomization->cer_low Group 1 cer_high This compound (High Dose) randomization->cer_high Group 2 ator_low Atorvastatin (Low Dose) randomization->ator_low Group 3 ator_high Atorvastatin (High Dose) randomization->ator_high Group 4 treatment_period 12-Week Double-Blind Treatment Period cer_low->treatment_period cer_high->treatment_period ator_low->treatment_period ator_high->treatment_period assessments Efficacy & Safety Assessments (Weeks 6 & 12) treatment_period->assessments analysis Statistical Analysis (Primary & Secondary Endpoints) assessments->analysis

Caption: A typical experimental workflow for a comparative clinical trial of statins.

Mechanism of Action: The HMG-CoA Reductase Pathway

Both this compound and atorvastatin are members of the statin class and share a common mechanism of action. They are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the synthesis of cholesterol in the liver.[2][3][4][5][6][7] By inhibiting this enzyme, statins decrease the intracellular concentration of cholesterol. This, in turn, leads to the upregulation of LDL receptors on the surface of liver cells, which increases the clearance of LDL-C from the bloodstream. The primary difference in their clinical effect on LDL-C reduction stems from their differing potencies and pharmacokinetic profiles rather than a different signaling pathway.

Visualizing the Statin Signaling Pathway

statin_pathway hmg_coa HMG-CoA hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol Synthesis mevalonate->cholesterol ldlr Upregulation of LDL Receptors cholesterol->ldlr Negative Feedback statins This compound / Atorvastatin statins->hmgcr Inhibits hmgcr->mevalonate Catalyzes ldl_clearance Increased LDL-C Clearance from Blood ldlr->ldl_clearance

Caption: The inhibitory action of statins on the HMG-CoA reductase pathway.

References

comparative analysis of myotoxicity between cerivastatin and simvastatin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the myotoxic effects of cerivastatin and simvastatin, two HMG-CoA reductase inhibitors. While both statins effectively lower cholesterol, their profiles regarding muscle-related adverse effects differ significantly, with this compound having been withdrawn from the market due to a higher incidence of severe rhabdomyolysis.[1][2] This document synthesizes experimental data to elucidate the mechanisms underlying their differential myotoxicity, presenting quantitative comparisons, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Comparison of Myotoxicity

The following tables summarize key quantitative findings from in vitro and in vivo studies, as well as clinical data, to provide a direct comparison of the myotoxic potential of this compound and simvastatin.

Table 1: In Vitro Myotoxicity Data

ParameterThis compoundSimvastatinCell Line/SystemSource(s)
Effect on Mitochondrial Respiration (160 µM) 70% ± 4 reduction in ET capacity23.6% ± 7 reduction in ET capacityHuman Platelets[3]
Mitochondrial Membrane Potential Reduction 49%–65% reduction (with atorvastatin and fluvastatin)Less toxic effectNot specified[4]
Apoptosis Induction Potent inducer of apoptosisInduces apoptosisHuman lymphoblasts and myeloma cells[5]

Table 2: In Vivo Myotoxicity Data (Animal Models)

ParameterThis compoundSimvastatinAnimal ModelSource(s)
Plasma Creatine Kinase (CK) Levels (40 ppm in diet, Day 11) 18550 ± 14258 IU/LNot directly compared in this studyFischer 344 rats[6]
Plasma Creatine Kinase (CK) Activity (60 and 80 mg/kg/day for 14 days) Not applicableSignificant increase at 80 mg/kg/dayRats[7]

Table 3: Clinical Myotoxicity and Rhabdomyolysis Incidence

ParameterThis compoundSimvastatinStudy Population/Data SourceSource(s)
Incidence of Rhabdomyolysis (per 10,000 person-years) 5.340.44 (for atorvastatin, pravastatin, or simvastatin monotherapy)252,460 patients on lipid-lowering agents[8]
Relative Risk of Rhabdomyolysis Over 10-fold greater than other statinsStandard risk among non-cerivastatin statinsRecords of over 250,000 patients (1998-2001)[1]
Reported Cases of Rhabdomyolysis (Case Report Review) 12 cases55 cases (most common)112 published case reports (1999-2013)[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

In Vitro Assessment of Mitochondrial Respiration
  • Objective: To compare the direct effects of this compound and simvastatin on mitochondrial electron transport (ET) capacity.

  • Cell System: Freshly isolated human platelets.

  • Methodology:

    • Platelets were isolated from healthy human donors.

    • Intact platelets were exposed to increasing concentrations of this compound or simvastatin (up to 320 µM).

    • Mitochondrial respiration was measured using high-resolution respirometry.

    • Electron transport (ET) capacity was determined by measuring oxygen consumption in the presence of uncouplers and specific substrates for different mitochondrial complexes.

  • Source: [3]

Assessment of Apoptosis in Cultured Cells
  • Objective: To determine the pro-apoptotic effects of this compound and simvastatin.

  • Cell Lines: Human lymphoblasts and myeloma cells.

  • Methodology:

    • Cells were cultured under standard conditions.

    • Cells were treated with varying concentrations of this compound or simvastatin.

    • Apoptosis was quantified using Propidium Iodide (PI) staining followed by flow cytometry to identify cells with subdiploid DNA content.

    • Confirmation of apoptosis was performed using Annexin-V-FITC and TUNEL assays.

  • Source: [5]

In Vivo Assessment of Creatine Kinase Levels in Rats
  • Objective: To evaluate the in vivo muscle damage induced by this compound and simvastatin by measuring a key biomarker.

  • Animal Model: Male Fischer 344 rats (for this compound) and male rats (strain not specified for simvastatin study).

  • Methodology (this compound):

    • Rats were fed a diet containing 0 or 40 ppm of this compound.

    • Blood samples were collected on days 8 and 11.

    • Plasma creatine kinase (CK) levels were measured.

  • Source: [6]

  • Methodology (Simvastatin):

    • Rats were treated with a vehicle control, 60 mg/kg/day, or 80 mg/kg/day of simvastatin for 14 days.

    • Blood samples were collected at the end of the treatment period.

    • Plasma creatine kinase (CK) activity was determined.

  • Source: [7]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the myotoxicity of this compound and simvastatin.

Statin_Myotoxicity_Pathway cluster_StatinAction Statin Action cluster_MitochondrialDysfunction Mitochondrial Dysfunction cluster_Apoptosis Apoptosis Statin This compound / Simvastatin Mito Mitochondrial Electron Transport Chain Inhibition Statin->Mito Inhibits ROS Increased Reactive Oxygen Species (ROS) Mito->ROS MMP Decreased Mitochondrial Membrane Potential Mito->MMP Bax Bax Translocation to Mitochondria ROS->Bax Promotes CytC Cytochrome c Release MMP->CytC Promotes Bax->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of statin-induced mitochondrial dysfunction and apoptosis.

Experimental_Workflow_InVitro cluster_assays Myotoxicity Assays start Start: C2C12 Myoblast Culture treatment Treatment with this compound or Simvastatin (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis mito Mitochondrial Function Assay (e.g., Membrane Potential) treatment->mito end End: Comparative Analysis of Myotoxicity viability->end apoptosis->end mito->end

Caption: General experimental workflow for in vitro comparison of statin myotoxicity.

Logical_Relationship_Myotoxicity Statin Statin Potency and Lipophilicity (this compound > Simvastatin) Mito_Impact Greater Inhibition of Mitochondrial Respiration and Membrane Potential Disruption Statin->Mito_Impact Leads to Apoptosis_Induction Increased Apoptosis in Muscle Cells Mito_Impact->Apoptosis_Induction Contributes to CK_Elevation Higher Creatine Kinase (CK) Release Apoptosis_Induction->CK_Elevation Results in Rhabdo_Risk Increased Risk of Rhabdomyolysis CK_Elevation->Rhabdo_Risk Indicates

Caption: Logical relationship between statin properties and myotoxicity risk.

References

Cerivastatin's Intrinsic Myotoxicity in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cerivastatin, a potent synthetic statin, was voluntarily withdrawn from the market due to a higher incidence of rhabdomyolysis compared to other statins.[1][2][3] This guide provides a comparative analysis of the intrinsic myotoxicity of this compound in rat models, supported by experimental data and detailed protocols. The evidence strongly suggests that this compound is intrinsically more myotoxic than other statins like rosuvastatin and simvastatin, independent of its accumulation in skeletal muscle.[1][3]

Comparative Myotoxicity Data

The following tables summarize key quantitative data from studies investigating this compound-induced myotoxicity in rats, comparing its effects to other statins where available.

Table 1: Plasma Creatine Kinase (CK) Levels in Rats Treated with this compound

Treatment GroupDoseDurationRat StrainPlasma CK Levels (IU/L)Reference
Control0 ppm11 daysFischer 344135 ± 17[4]
This compound40 ppm11 daysFischer 34418550 ± 14258[4]
ControlVehicle15 daysNot SpecifiedNot Reported (Baseline)[5]
This compound0.5 mg/kg/day15 daysNot SpecifiedElevated[5]
This compound1.0 mg/kg/day15 daysNot SpecifiedSignificantly Elevated[5]
P < 0.05 compared to the control group.[4]

Table 2: Comparative Effects of Statins on Muscle Histology in Rats

StatinDoseDurationRat StrainHistopathological FindingsReference
This compound20 ppm (~2 mg/kg/day)8 daysF344Hypercontraction and necrosis of type I muscle fibers (soleus muscle).[6][6]
This compound1.0 mg/kg/day15 daysNot SpecifiedNecrosis and inflammation in type II skeletal muscle.[5][5]
SimvastatinNot Specified>10 daysNot SpecifiedNecrosis in type IIB fibers (most sensitive).[7][7]
RosuvastatinNot SpecifiedNot SpecifiedWistarLower concentration needed for necrosis compared to this compound.[1][1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the literature on this compound-induced myotoxicity in rats.

Protocol 1: Induction of Myotoxicity with this compound in F344 Rats
  • Animal Model: Young male F344 rats.[6]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: this compound is mixed into the diet at a concentration of 20 ppm, which corresponds to approximately 2 mg/kg/day.[6] The control group receives a standard diet.

  • Treatment Duration: 10 days.[6]

  • Endpoint Measurements:

    • Clinical Observations: Daily monitoring for signs of myotoxicity such as weakness of hind limbs and staggering gait.[6]

    • Plasma Creatine Kinase (CK) Assay: Blood samples are collected at specified time points (e.g., Day 6, 8, 10). Plasma is separated by centrifugation, and CK activity is measured using a commercial assay kit.

    • Histopathology: At the end of the treatment period, rats are euthanized, and skeletal muscles (e.g., soleus, extensor digitorum longus, tibialis anterior) are dissected.[6] Muscle tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for light microscopic examination to assess for muscle damage, including fiber necrosis and inflammation.[5]

    • Electron Microscopy: For ultrastructural analysis, muscle tissue is fixed in glutaraldehyde, post-fixed in osmium tetroxide, and embedded in resin. Ultrathin sections are examined for mitochondrial swelling, disarray of myofibrils, and other cellular changes.[6]

Protocol 2: Comparative Myotoxicity Study of this compound, Rosuvastatin, and Simvastatin
  • Animal Model: Female Wistar rats.[1]

  • Drug Administration: Statins are administered orally by gavage once daily for a specified duration. Doses are selected to achieve varying levels of systemic exposure.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after the final dose to determine the plasma concentrations of the statins and their metabolites using LC-MS/MS.

  • Muscle Tissue Collection and Analysis: At the end of the study, liver and skeletal muscle tissues are collected to measure statin concentrations.

  • Assessment of Myopathy:

    • Plasma CK and Aspartate Aminotransferase (AST): Measured as biomarkers of muscle damage.

    • Histopathology: Skeletal muscles are examined for necrosis. The concentration of the statin required to cause necrosis is determined.[1]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involved in this compound-induced myotoxicity and a typical experimental workflow.

G cluster_upstream Upstream Triggers cluster_pathway Signaling Cascade cluster_downstream Downstream Effects This compound This compound HMG_CoA_Reductase HMG-CoA Reductase Inhibition This compound->HMG_CoA_Reductase Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Direct/Indirect Effects Mevalonate_Pathway Mevalonate Pathway Inhibition HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoid_Depletion Isoprenoid Depletion (FPP, GGPP) Mevalonate_Pathway->Isoprenoid_Depletion AKT_mTOR AKT/mTOR Pathway Inhibition Isoprenoid_Depletion->AKT_mTOR Protein_Synthesis_Down Decreased Protein Synthesis AKT_mTOR->Protein_Synthesis_Down Apoptosis_Up Increased Apoptosis AKT_mTOR->Apoptosis_Up Mitochondrial_Dysfunction->Apoptosis_Up Muscle_Atrophy Muscle Atrophy & Necrosis Protein_Synthesis_Down->Muscle_Atrophy Apoptosis_Up->Muscle_Atrophy G cluster_setup Experimental Setup cluster_monitoring In-life Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Rat Strain (e.g., F344, Wistar) Grouping Divide into Control & Treatment Groups Animal_Model->Grouping Drug_Admin Administer this compound (Diet or Gavage) Grouping->Drug_Admin Clinical_Signs Daily Clinical Observation Drug_Admin->Clinical_Signs Blood_Collection Periodic Blood Sampling Drug_Admin->Blood_Collection Euthanasia Euthanasia & Tissue Collection Drug_Admin->Euthanasia End of Study Clinical_Signs->Euthanasia CK_Assay Plasma CK Measurement Blood_Collection->CK_Assay Histology Muscle Histopathology (H&E Staining) Euthanasia->Histology EM Electron Microscopy Euthanasia->EM

References

A Comparative Mechanistic Analysis of Cerivastatin and Other Lipophilic Statins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic differences between cerivastatin and other lipophilic statins, supported by experimental data. While this compound was withdrawn from the market due to a higher risk of rhabdomyolysis, its unique molecular and cellular interactions continue to be of significant interest in drug development for its high potency and distinct metabolic profile.[1][2] This analysis delves into its superior HMG-CoA reductase inhibition, cellular metabolism, and its effects on nitric oxide signaling, offering valuable insights for the development of future lipid-lowering therapies.

I. Inhibition of HMG-CoA Reductase: A Potency Comparison

This compound stands out for its exceptionally high affinity for 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] This high affinity translates to a significantly lower therapeutic dose compared to other statins.[5][6] Experimental data consistently demonstrates this compound's potent inhibitory activity, as evidenced by its low Ki and IC50 values.

Table 1: Comparative Inhibitory Potency against HMG-CoA Reductase

StatinTypeKi (nM)IC50 (nM)ED50 (mg/kg) in rats (in vivo hepatic cholesterol synthesis)
This compound Lipophilic, Synthetic (Type II)1.3[5][7]1.0 - 1.2[5]0.002[5][7]
Lovastatin Lipophilic, Fungal (Type I)150[5][7]-0.3[5][7]
Atorvastatin Lipophilic, Synthetic (Type II)---
Simvastatin Lipophilic, Fungal (Type I)---
Fluvastatin Lipophilic, Synthetic (Type II)---

Note: Data for Atorvastatin, Simvastatin, and Fluvastatin were not available in the provided search results for a direct comparison of Ki and ED50 under the same experimental conditions.

The binding affinity of statins to HMG-CoA reductase is influenced by the balance of hydrogen bonding, van der Waals, and hydrophobic interactions.[8] For this compound, along with fluvastatin, pravastatin, and atorvastatin, the dominant contribution to binding affinity at 25°C is the entropy change.[8]

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

The inhibitory activity of statins on HMG-CoA reductase is typically determined using an in vitro enzyme assay. A detailed protocol, based on common methodologies, is outlined below:

  • Enzyme Preparation: Microsomal fractions containing HMG-CoA reductase are isolated from rat liver homogenates by differential centrifugation.

  • Reaction Mixture: The assay mixture contains the microsomal enzyme preparation, a phosphate buffer, dithiothreitol (DTT) as a reducing agent, and the substrate [14C]HMG-CoA.

  • Inhibitor Addition: Varying concentrations of the statin (e.g., this compound, lovastatin) are pre-incubated with the enzyme preparation before the addition of the substrate.

  • Enzyme Reaction: The reaction is initiated by adding [14C]HMG-CoA and incubated at 37°C for a defined period.

  • Reaction Termination and Product Separation: The reaction is stopped by adding a strong acid (e.g., HCl). The product of the reaction, [14C]mevalonate, is then converted to mevalonolactone. The mevalonolactone is separated from the unreacted substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of [14C]mevalonate formed is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is determined using the Cheng-Prusoff equation, which relates IC50 to the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.

cluster_workflow Experimental Workflow: HMG-CoA Reductase Inhibition Assay prep Enzyme Preparation (Microsomal Fraction) mix Reaction Mixture (Buffer, DTT) prep->mix inhibitor Add Statin (Varying Concentrations) mix->inhibitor substrate Add [14C]HMG-CoA (Initiate Reaction) inhibitor->substrate incubate Incubate at 37°C substrate->incubate stop Stop Reaction (Add Acid) incubate->stop separate Product Separation (TLC/HPLC) stop->separate quantify Quantify [14C]Mevalonate (Scintillation Counting) separate->quantify analyze Data Analysis (IC50, Ki Calculation) quantify->analyze

Workflow for determining HMG-CoA reductase inhibition.

II. Cellular Uptake and Metabolism: A Tale of Two CYPs

This compound, like other lipophilic statins, can enter cells via passive diffusion.[9] However, its metabolic pathway presents a key difference. While many lipophilic statins, such as atorvastatin, lovastatin, and simvastatin, are primarily metabolized by cytochrome P450 3A4 (CYP3A4), this compound undergoes a dual oxidative metabolism pathway mediated by both CYP2C8 and CYP3A4.[10][11] CYP2C8 is responsible for approximately 60% of its oxidation, while CYP3A4 contributes to about 40%.[10] This dual pathway was initially thought to reduce the likelihood of metabolic drug-drug interactions.[10] However, the significant role of CYP2C8 in its clearance later became a focal point in understanding its safety profile, as genetic variations in CYP2C8 can alter its metabolism.[10]

Table 2: Metabolic Profile of Lipophilic Statins

StatinPrimary Metabolizing Enzyme(s)BioavailabilityKey Metabolic PathwaysActive Metabolites
This compound CYP2C8, CYP3A4[10]~60%[12]Demethylation (M1), Hydroxylation (M23)[5]Yes (M1, M23, M24 are potent HMG-CoA reductase inhibitors)[5]
Atorvastatin CYP3A4[11][13]12%[14]HydroxylationYes
Simvastatin CYP3A4[11][13]<5%Hydrolysis to active acid form, then CYP3A4 metabolismYes
Lovastatin CYP3A4[11][13]<5%Hydrolysis to active acid form, then CYP3A4 metabolismYes

The high bioavailability of this compound contributes to its high potency at low doses.[12] Furthermore, its major metabolites, M1 and M23, are also potent inhibitors of HMG-CoA reductase, contributing to its overall pharmacological activity.[5]

III. Pleiotropic Effects: Beyond Cholesterol Lowering

Statins exhibit beneficial cardiovascular effects beyond their lipid-lowering properties, often referred to as pleiotropic effects. One of the most significant is their impact on endothelial function through the modulation of endothelial nitric oxide synthase (eNOS).

This compound's Influence on Nitric Oxide Bioavailability

This compound has been shown to potentiate nitric oxide (NO) release and increase eNOS expression in endothelial cells.[15] This effect is independent of its cholesterol-lowering action and is mediated by the inhibition of isoprenoid synthesis.[15][16] By inhibiting HMG-CoA reductase, statins reduce the synthesis of mevalonate and its downstream products, including geranylgeranyl pyrophosphate (GGPP).[15] GGPP is required for the post-translational modification (geranylgeranylation) of small GTP-binding proteins like Rho.[17] The inhibition of Rho geranylgeranylation leads to an upregulation of eNOS expression and activity, thereby increasing NO production.[17]

The effects of this compound on NO release and eNOS expression are time- and concentration-dependent, with significant increases observed after approximately 4 hours of exposure and reaching a maximum after about 10 hours.[15][16] Co-treatment with mevalonate or GGPP can reverse these effects, confirming the role of the isoprenoid pathway.[15]

cluster_pathway This compound's Effect on eNOS and NO Production This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibits Isoprenoids Isoprenoids (GGPP) This compound->Isoprenoids inhibits synthesis Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate produces Mevalonate->Isoprenoids leads to Rho Rho Isoprenoids->Rho activates (geranylgeranylation) eNOS_mRNA eNOS mRNA Stability Isoprenoids->eNOS_mRNA inhibition of synthesis leads to increased stability Rho_kinase Rho-kinase Rho->Rho_kinase Rho_kinase->eNOS_mRNA decreases stability eNOS_expression eNOS Expression eNOS_mRNA->eNOS_expression eNOS_activity eNOS Activity eNOS_expression->eNOS_activity NO_production Nitric Oxide (NO) Production eNOS_activity->NO_production Endothelial_Function Improved Endothelial Function NO_production->Endothelial_Function

This compound enhances NO production by inhibiting isoprenoid synthesis.
Experimental Protocol: Measurement of Nitric Oxide Release from Endothelial Cells

The effect of statins on NO release from endothelial cells can be measured using electrochemical microsensors.

  • Cell Culture: Human endothelial cells (e.g., HUVECs) are cultured in appropriate media.

  • Statin Treatment: Cells are treated with varying concentrations of this compound for different durations. Control groups receive the vehicle.

  • NO Measurement: A highly sensitive electrochemical microsensor is placed in close proximity to the endothelial cells to measure the concentration of NO released.

  • Stimulation: To measure stimulated NO release, eNOS agonists such as acetylcholine or calcium ionophore A23187 can be added.

  • Data Analysis: The measured NO concentrations are compared between the statin-treated and control groups to determine the effect of the statin on both basal and stimulated NO release.

Experimental Protocol: Western Blot for eNOS Expression

To correlate NO release with eNOS protein levels, Western blotting is performed.

  • Protein Extraction: After statin treatment, total protein is extracted from the endothelial cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for eNOS, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.

  • Normalization: The eNOS protein levels are normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

IV. Conclusion

This compound exhibits distinct mechanistic differences from other lipophilic statins, primarily characterized by its superior potency in inhibiting HMG-CoA reductase and its dual metabolic clearance pathway involving CYP2C8 and CYP3A4. Its high affinity for the target enzyme allows for efficacy at significantly lower doses. Furthermore, its pronounced effect on enhancing nitric oxide bioavailability through the inhibition of the isoprenoid pathway underscores the importance of pleiotropic effects in the therapeutic profile of statins. While safety concerns led to its withdrawal, the unique pharmacological and metabolic characteristics of this compound provide valuable lessons for the rational design and development of next-generation HMG-CoA reductase inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided herein serve as a foundation for future comparative studies in this critical area of cardiovascular drug discovery.

References

A Comparative Analysis of Rhabdomyolysis Incidence: Cerivastatin Versus Other Statins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the incidence of rhabdomyolysis associated with cerivastatin and other statins. The data presented is compiled from pivotal studies and post-marketing surveillance that ultimately led to the withdrawal of this compound from the market. This document is intended for an audience with a professional interest in pharmacology, drug safety, and metabolic drug development.

Executive Summary

This compound, a potent HMG-CoA reductase inhibitor, was voluntarily withdrawn from the global market in August 2001 due to a significantly higher risk of rhabdomyolysis compared to other available statins.[1][2] Rhabdomyolysis is a serious condition involving the breakdown of muscle tissue that leads to the release of muscle fiber contents into the blood, which can cause kidney failure and death.[1] Post-marketing surveillance and observational studies revealed that the risk of rhabdomyolysis with this compound was substantially higher, particularly when used at higher doses or concurrently with gemfibrozil, another lipid-lowering drug.[1][2] This guide synthesizes the quantitative data on the incidence of rhabdomyolysis, details the methodologies of key comparative studies, and illustrates the underlying mechanistic pathways that contributed to this compound's heightened myotoxicity.

Data Presentation: Incidence of Rhabdomyolysis

The following table summarizes the incidence rates of hospitalized rhabdomyolysis for this compound and other statins, both as monotherapy and in combination with fibrates. The data is primarily derived from a large-scale observational study conducted by Graham et al. (2004) using data from 11 managed care health plans in the United States.

Drug TherapyNumber of PatientsPerson-Years of TreatmentNumber of Rhabdomyolysis CasesIncidence Rate per 10,000 Person-Years (95% CI)
Statin Monotherapy
Atorvastatin, Pravastatin, or Simvastatin (Combined)228,859114,34150.44 (0.20-0.84)
This compound18,8277,49245.34 (1.46-13.68)
Fluvastatin5,5952,75700 (0-13.4)
Lovastatin11,0485,46300 (0-6.8)
Fibrate Monotherapy 22,09810,62932.82 (0.58-8.24)
Combined Statin-Fibrate Therapy
Atorvastatin, Pravastatin, or Simvastatin + Fibrate4,8961,67215.98 (0.72-21.60)
This compound + Fibrate3,13996610103.5 (49.6-189.9)

Data adapted from Graham DJ, Staffa JA, Shatin D, et al. Incidence of hospitalized rhabdomyolysis in patients treated with lipid-lowering drugs. JAMA. 2004;292(21):2585-2590.

Experimental Protocols

The primary source for the quantitative data in this guide is a retrospective cohort study that utilized administrative data from 11 U.S. managed care health plans. The key methodological aspects of this study are detailed below.

Study Design and Population

A retrospective cohort study was conducted among new users of statins and fibrates between January 1, 1998, and June 30, 2001. The study population included patients aged 18 years or older who were continuously enrolled in their health plan for at least 180 days before their first prescription of a lipid-lowering drug.

Case Identification and Validation

Potential cases of rhabdomyolysis were identified from hospital discharge data using a combination of International Classification of Diseases, Ninth Revision, Clinical Modification (ICD-9-CM) codes. The primary screening criteria included a discharge diagnosis of:

  • Myoglobinuria (ICD-9-CM code 791.3)

  • Other specified disorders of muscle, ligament, and fascia (ICD-9-CM code 728.89)

  • Acute renal failure (ICD-9-CM codes 584.5-584.9) in conjunction with a muscle disorder diagnosis.

Medical records of potential cases were then reviewed by physicians to confirm the diagnosis of rhabdomyolysis. A case was confirmed if the medical record documented a diagnosis of rhabdomyolysis or myopathy with a creatine kinase (CK) level greater than 10 times the upper limit of normal.

Data Analysis

The incidence rates of hospitalized rhabdomyolysis were calculated by dividing the number of confirmed cases by the total person-years of exposure to each lipid-lowering therapy. Person-time was calculated from the date of the first prescription until the end of enrollment, the occurrence of rhabdomyolysis, or the end of the study period.

Mandatory Visualization

The following diagrams illustrate the biochemical pathway of statin action and the key factors that contributed to the increased risk of rhabdomyolysis with this compound.

Statin_Mechanism_of_Action cluster_pathway Mevalonate Pathway cluster_intervention Statin Intervention cluster_consequence Consequence of Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Reduced_Isoprenoids Reduced Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Small_GTPases Small GTPase Prenylation (e.g., Rab) Isoprenoids->Small_GTPases Muscle_Function Normal Muscle Function Small_GTPases->Muscle_Function Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibition Impaired_GTPases Impaired Small GTPase Prenylation Reduced_Isoprenoids->Impaired_GTPases Myotoxicity Myotoxicity & Rhabdomyolysis Impaired_GTPases->Myotoxicity

Caption: General mechanism of statin-induced myotoxicity.

Cerivastatin_Risk_Factors cluster_PK Pharmacokinetic Factors cluster_PD Pharmacodynamic & Other Factors This compound This compound High_Potency High Potency This compound->High_Potency High_Bioavailability High Bioavailability This compound->High_Bioavailability Metabolism Metabolism via CYP2C8 & CYP3A4 This compound->Metabolism Increased_Systemic_Exposure Increased Systemic Exposure of this compound High_Potency->Increased_Systemic_Exposure High_Bioavailability->Increased_Systemic_Exposure Metabolism->Increased_Systemic_Exposure Reduced Metabolism Gemfibrozil Gemfibrozil (CYP2C8 Inhibitor) Gemfibrozil->Metabolism Inhibits Higher_Doses Higher Doses (e.g., 0.8 mg) Higher_Doses->Increased_Systemic_Exposure Rhabdomyolysis Increased Risk of Rhabdomyolysis Increased_Systemic_Exposure->Rhabdomyolysis

Caption: Factors contributing to this compound's higher rhabdomyolysis risk.

Conclusion

The evidence strongly indicates that this compound posed a significantly greater risk of rhabdomyolysis compared to other statins available at the time. This increased risk was a result of a combination of its pharmacokinetic properties, including high potency and bioavailability, and its metabolic pathway, which made it susceptible to drug-drug interactions, most notably with gemfibrozil. The withdrawal of this compound serves as a critical case study in pharmacovigilance and highlights the importance of post-marketing surveillance in ensuring drug safety. For researchers and drug development professionals, the this compound case underscores the necessity of thoroughly understanding a drug's metabolic profile and potential for interactions early in the development process to mitigate the risk of severe adverse events.

References

Cerivastatin's Superior Potency in HMG-CoA Reductase Inhibition Compared to Fluvastatin and Rosuvastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of three hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors: cerivastatin, fluvastatin, and rosuvastatin. The data presented herein validates the higher potency of this compound in inhibiting the rate-limiting enzyme in cholesterol biosynthesis.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of statins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for the sodium salts of this compound, fluvastatin, and rosuvastatin against HMG-CoA reductase.

StatinIC50 (nM)
This compound 10.0
Fluvastatin27.6
Rosuvastatin5.4

Data presented was sourced from a presentation at the XXII Congress of the European Society of Cardiology in 2000.

As the data indicates, this compound exhibits a significantly lower IC50 value than fluvastatin, demonstrating its superior potency. While rosuvastatin shows a lower IC50 than this compound in this particular dataset, other preclinical reviews have highlighted this compound's exceptional enzyme affinity, with Ki values (another measure of inhibitory constant) as low as 1.3 x 10⁻⁹ M[1]. The differences in reported values can be attributed to variations in experimental conditions.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

The following is a representative methodology for determining the in vitro potency of statins on HMG-CoA reductase.

Objective: To determine the IC50 values of this compound, fluvastatin, and rosuvastatin for the inhibition of HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase (catalytic domain)

  • HMG-CoA substrate

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer

  • This compound sodium, fluvastatin sodium, and rosuvastatin calcium

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HMG-CoA reductase in potassium phosphate buffer.

    • Prepare a stock solution of HMG-CoA in deionized water.

    • Prepare a stock solution of NADPH in deionized water.

    • Prepare serial dilutions of each statin (this compound, fluvastatin, and rosuvastatin) in the appropriate solvent to achieve a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • Potassium phosphate buffer

      • NADPH solution

      • Varying concentrations of the statin solution (or vehicle control)

      • HMG-CoA reductase enzyme solution

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the HMG-CoA substrate to each well.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm at regular intervals for a specified period. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

    • The rate of the reaction is proportional to the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of HMG-CoA reductase inhibition for each statin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the statin concentration.

    • Determine the IC50 value for each statin using non-linear regression analysis of the resulting dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of statin activity, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Stock Solutions: - HMG-CoA Reductase - HMG-CoA - NADPH - Statins mix Combine Reagents in 96-well Plate: - Buffer - NADPH - Statin (or vehicle) - HMG-CoA Reductase reagents->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Reaction with HMG-CoA preincubate->initiate measure Measure Absorbance Decrease at 340 nm initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for determining statin IC50 values.

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids Multiple Steps cholesterol Cholesterol isoprenoids->cholesterol statins This compound Fluvastatin Rosuvastatin statins->hmgcr Inhibition hmgcr->mevalonate

Caption: The mevalonate pathway and the site of statin inhibition.

References

Cerivastatin Demonstrates Higher In Vitro Myotoxicity Than Lovastatin Through Enhanced Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro studies indicates that cerivastatin exhibits a more potent cytotoxic effect on muscle cells compared to lovastatin, primarily by inducing a higher rate of apoptosis. This guide synthesizes experimental data on the comparative effects of these two statins on muscle cell viability, apoptotic pathways, and underlying molecular mechanisms, providing a resource for researchers and drug development professionals.

This compound, a synthetic statin withdrawn from the market due to a high incidence of rhabdomyolysis, consistently demonstrates greater in vitro toxicity to muscle cells than the naturally derived lovastatin.[1] This increased myotoxicity is largely attributed to a more pronounced induction of apoptosis, or programmed cell death.

Comparative Cytotoxicity and Apoptosis

In vitro studies have consistently shown that this compound is more potent than lovastatin in inducing apoptosis in various cell types, including muscle cells. One study found this compound to be at least 10 times more potent than other statins, including lovastatin, at inducing apoptosis in acute myeloid leukemia (AML) cell lines.[2] While not muscle cells, this suggests a generally higher pro-apoptotic potential for this compound. Another study highlighted that this compound, along with atorvastatin and fluvastatin, significantly reduced the mitochondrial membrane potential by 49%–65%, a key event in the intrinsic pathway of apoptosis, whereas simvastatin and pravastatin were less toxic.[3]

StatinCell Line/TypeKey FindingReference
This compoundAcute Myeloid Leukemia (AML) CellsAt least 10 times more potent than lovastatin in inducing apoptosis.[2]
This compoundVariousReduced mitochondrial membrane potential by 49%–65%.[3]
LovastatinHuman MyoblastsInhibited cell proliferation at 1 µM.[4]
LovastatinIntestinal Epithelial CellsInduces cell rounding, detachment, and apoptosis.[5]

Molecular Mechanisms and Signaling Pathways

Both this compound and lovastatin induce apoptosis in muscle cells by inhibiting the enzyme HMG-CoA reductase, which is crucial for the mevalonate pathway. This inhibition leads to a depletion of downstream products, including isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho.[7][8]

The lack of prenylation prevents the proper localization and function of these signaling proteins, leading to the activation of apoptotic pathways.[7][8] The pro-apoptotic effects of both statins can be reversed by the addition of mevalonate or the specific isoprenoids FPP and GGPP, confirming the central role of the mevalonate pathway.[5][9][10]

The apoptotic cascade initiated by both statins predominantly follows the mitochondrial (intrinsic) pathway. This is characterized by a reduction in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[7][8] This, in turn, activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (effector), which execute the final stages of apoptosis.[7][8][10][11]

Below is a diagram illustrating the general signaling pathway for statin-induced apoptosis in muscle cells.

Statin_Apoptosis_Pathway Statin This compound / Lovastatin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Small_GTPases Small GTPases (Ras, Rho) Isoprenoids->Small_GTPases Required for Prenylation Mitochondria Mitochondria Small_GTPases->Mitochondria Regulates Survival Signals Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Cytochrome c Smac/DIABLO release Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Statin-induced apoptosis signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the in vitro effects of statins on muscle cells, based on methodologies described in the cited literature.

Cell Culture and Statin Treatment
  • Cell Lines: Human or rodent skeletal muscle cell lines (e.g., C2C12 myoblasts) or primary cultured myoblasts are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Statin Preparation: Lovastatin, which is often in an inactive lactone form, may require conversion to its active hydroxy-acid form. Statins are typically dissolved in a suitable solvent like DMSO to create stock solutions.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or lovastatin for specified time periods (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., DMSO) alone.

Cytotoxicity and Cell Viability Assays

A common method to assess cytotoxicity is the MTT assay.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • After statin treatment, MTT solution is added to each well and incubated for 2-4 hours.

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control group.

The experimental workflow for assessing statin cytotoxicity is depicted below.

Cytotoxicity_Workflow start Start culture Culture Muscle Cells start->culture treat Treat with this compound or Lovastatin culture->treat incubate Incubate for Specified Time treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize measure Measure Absorbance solubilize->measure analyze Analyze Data & Calculate % Viability measure->analyze end End analyze->end

Experimental workflow for cytotoxicity assay.
Apoptosis Assays

The activation of caspases is a hallmark of apoptosis and can be quantified.

  • Principle: Caspase activity assays utilize specific substrates that are cleaved by active caspases, releasing a fluorescent or colorimetric signal.

  • Procedure:

    • Following statin treatment, cells are lysed to release their contents.

    • The cell lysate is incubated with a specific caspase substrate (e.g., for caspase-3 or caspase-9).

    • The resulting signal is measured using a fluorometer or spectrophotometer.

    • Caspase activity is often expressed as a fold-change relative to the untreated control.[7][10]

References

Cerivastatin: A Comparative Risk-Benefit Analysis Against Other Statins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the risk-benefit profile of cerivastatin versus other commonly prescribed statins. The information is supported by clinical trial data and post-marketing surveillance reports to aid in research and drug development. This compound was voluntarily withdrawn from the global market in August 2001 due to a significantly higher risk of rhabdomyolysis compared to other statins.

Efficacy Profile: A Potent Agent in its Time

This compound was a highly potent HMG-CoA reductase inhibitor, effective at lowering LDL cholesterol at much lower doses than its contemporaries. Clinical trials demonstrated its efficacy in a dose-dependent manner.

Table 1: Comparative Efficacy of Statins on Lipid Parameters (% Reduction from Baseline)
StatinDaily DoseLDL Cholesterol ReductionTotal Cholesterol ReductionTriglyceride ReductionHDL Cholesterol Increase
This compound 0.3 mg30.2% - 32.5%[1][2]~24.3%[2]-~5%[3]
0.4 mg35.8% - 36.1%[2][4]~26.8%[2]Potent effect in patients with raised triglycerides[5][6]Significant increases[5][6]
0.8 mg40.8%[3]28.8%[3]21.4%[3]
Atorvastatin 10 mg37.0% - 37.7%[1][7]27.5%[1]~20%6.8%[1]
Simvastatin 20 mg34.6%[8]---
40 mg39.0%[7]---
Pravastatin 20 mg26.5%[8]---
40 mg30.0%[7]---
Rosuvastatin 5 mg39.1%[8]---
10 mg46.0% - 47.4%[7][8]--7.7% - 9.6%[7]

Note: Data is compiled from various clinical trials and direct head-to-head comparisons may not be available for all parameters.

Safety Profile: The Achilles' Heel of this compound

The primary reason for the withdrawal of this compound was its unacceptable safety profile, specifically the high incidence of myopathy and rhabdomyolysis, a severe muscle breakdown that can lead to kidney failure and death.

Table 2: Comparative Safety of Statins: Myopathy and Rhabdomyolysis
StatinIncidence of RhabdomyolysisFatal Rhabdomyolysis ReportsKey Risk Factors
This compound 10 to 80 times higher than other statins[9]52 deaths reported leading to withdrawal[9]High doses (0.8 mg), concomitant use with gemfibrozil[9][10], elderly, renal impairment.
Other Statins (Atorvastatin, Simvastatin, Pravastatin, etc.) 0.44 per 10,000 patients (when used without fibrates)[11]Extremely rare.High doses, drug interactions (especially with fibrates), genetic predisposition (e.g., SLCO1B1 gene variants).

Experimental Protocols

The data presented is primarily derived from Phase IIb/III, randomized, placebo-controlled, and active-comparator clinical trials.

Typical Efficacy Trial Methodology (Summarized):

  • Study Design: Multicenter, randomized, double-blind or open-label, parallel-group trials with a duration of several weeks to months.

  • Patient Population: Adults with primary hypercholesterolemia, with baseline LDL cholesterol levels typically above 160 mg/dL and triglycerides below 400 mg/dL.

  • Intervention: Patients were randomized to receive a fixed daily dose of this compound, a comparator statin, or a placebo. A dietary lead-in period (e.g., American Heart Association Step-1 diet) was often included.

  • Primary Endpoint: Percentage change in LDL cholesterol from baseline to the end of the treatment period.

  • Secondary Endpoints: Changes in total cholesterol, HDL cholesterol, triglycerides, and apolipoproteins. Safety assessments included monitoring of adverse events and laboratory parameters like creatine kinase (CK) and liver enzymes.

Pharmacokinetic Interaction Study (this compound and Gemfibrozil):

  • Study Design: A randomized, double-blind, crossover study in healthy volunteers.

  • Methodology: Participants received either gemfibrozil or a placebo for a few days, after which a single dose of this compound was administered. Plasma concentrations of this compound and its metabolites were measured over 24 hours.

  • Key Finding: Gemfibrozil significantly increased the plasma concentration (AUC) of this compound by an average of 559%, providing a clear mechanism for the increased risk of myotoxicity when these drugs are co-administered[10].

Pharmacokinetic and Myotoxicity Pathways

The differential risk profile of this compound can be partly explained by its unique pharmacokinetic properties and metabolic pathways.

Statin_Absorbed Oral Statin (Absorbed) Statin_Uptake Statin Uptake (OATP1B1) Statin_Absorbed->Statin_Uptake Transport Statin_Muscle Statin Entry Statin_Absorbed->Statin_Muscle Systemic Circulation HMG_CoA_Reductase HMG-CoA Reductase Statin_Uptake->HMG_CoA_Reductase Inhibits CYP_Metabolism Metabolism (CYP450 Enzymes) Statin_Uptake->CYP_Metabolism Metabolized by Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Catalyzes Metabolites Inactive Metabolites CYP_Metabolism->Metabolites Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Statin_Muscle->Mitochondrial_Dysfunction Potential Mechanism Myopathy Myopathy/ Rhabdomyolysis Mitochondrial_Dysfunction->Myopathy

Caption: General signaling pathway for statin action and potential myotoxicity.

This compound's high systemic bioavailability and metabolism primarily through the cytochrome P450 isoenzymes CYP3A4 and, crucially, CYP2C8, made it particularly susceptible to drug-drug interactions.

This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by CYP2C8 CYP2C8 This compound->CYP2C8 Metabolized by Metabolite_M1 Metabolite M-1 CYP3A4->Metabolite_M1 Metabolite_M23 Metabolite M-23 CYP2C8->Metabolite_M23 Increased_this compound Increased this compound Plasma Levels CYP2C8->Increased_this compound Gemfibrozil Gemfibrozil Gemfibrozil->CYP2C8 Strongly Inhibits Rhabdomyolysis Increased Risk of Rhabdomyolysis Increased_this compound->Rhabdomyolysis

Caption: this compound metabolism and the critical interaction with gemfibrozil.

Conclusion

While this compound demonstrated high potency in lowering LDL cholesterol, its risk-benefit profile was ultimately unfavorable due to a markedly increased risk of severe and fatal rhabdomyolysis. This risk was significantly amplified by its pharmacokinetic properties, particularly its metabolism by CYP2C8 and the potent inhibitory effect of concomitantly administered drugs like gemfibrozil. The availability of safer and effective alternative statins was a key factor in its withdrawal from the market. The case of this compound serves as a critical lesson in drug development and post-marketing surveillance, highlighting that drugs within the same class are not always interchangeable and that a thorough understanding of metabolic pathways and potential drug interactions is paramount to patient safety.

References

Safety Operating Guide

Navigating the Safe Disposal of Cerivastatin in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Cerivastatin, a statin drug withdrawn from the market in 2001 due to reports of severe rhabdomyolysis, requires careful handling and disposal in laboratory settings to ensure the safety of personnel and prevent environmental contamination.[1][2][3][4] Researchers and drug development professionals must adhere to strict protocols for the disposal of this and other pharmaceutical waste, guided by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).

Immediate Safety and Disposal Plan

The primary directive for pharmaceutical waste is to avoid disposal via drains or toilets, as this can lead to the contamination of water supplies.[5] For this compound, as with many pharmaceuticals, the appropriate disposal method depends on its classification as hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] While this compound itself is not explicitly listed as a RCRA hazardous waste, any pharmaceutical waste should be managed as a best practice to prevent its entry into waterways.[6]

Key Disposal Considerations:

ConsiderationGuidelineRegulatory Body
Waste Classification Determine if the this compound waste is considered RCRA hazardous or non-RCRA hazardous. This may depend on other ingredients in the formulation.EPA
Disposal Method Non-hazardous pharmaceutical waste should be sent to a solid waste landfill or incinerator. Hazardous waste typically requires incineration at a permitted facility.[5]EPA, State Environmental Agencies
Sewer Disposal Strictly prohibited for hazardous pharmaceutical waste.[7]EPA
Container Management Use appropriate, clearly labeled, and sealed containers for waste accumulation.[8][9]Department of Transportation (DOT)
Record Keeping Maintain accurate records of the disposed of chemical, including the date, type, and amount.Institutional Policy, Good Laboratory Practice (GLP)
Step-by-Step Disposal Protocol for this compound

The following protocol provides a procedural guide for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.

  • Segregate this compound waste from other laboratory waste streams at the point of generation to prevent cross-contamination.[8]

2. Waste Containerization:

  • Use a designated, leak-proof, and puncture-resistant container clearly labeled as "this compound Waste" or "Pharmaceutical Waste for Incineration."

  • Ensure the container is compatible with the physical form of the waste (solid or liquid).

3. Accumulation and Storage:

  • Store the waste container in a secure, designated area away from general laboratory traffic.

  • Do not mix this compound waste with other hazardous or non-hazardous waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with a clear and accurate description of the waste.

5. Documentation:

  • Complete all required waste disposal forms and maintain a record of the disposal, including the date, quantity, and method of disposal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Caption: this compound Disposal Workflow Diagram

LogicalRelationships cluster_0 Disposal Decision Pathway A Identify this compound Waste B Is it mixed with other chemicals? A->B D Is it pure or in a simple solvent? A->D C Consult SDS and EHS for mixed waste profile B->C Yes B->D No F Segregate and containerize C->F E Follow standard pharmaceutical disposal protocol D->E E->F G Label container clearly F->G H Store in designated secure area G->H I Contact EHS for disposal H->I J Maintain disposal records I->J

Caption: Logical Relationships for this compound Waste Handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerivastatin
Reactant of Route 2
Cerivastatin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.